Odoratin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)11-8-23-15-7-13(19)16(22-2)6-10(15)17(11)20/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNYZQQDQIQLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Odoratin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin is a naturally occurring isoflavonoid (B1168493), a class of organic compounds known for their diverse biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Identifiers
This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one.[1] It belongs to the isoflavonoid subclass of flavonoids. The structural details and chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | [1] |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molecular Weight | 314.29 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O)O | [1] |
| InChI Key | BYNYZQQDQIQLSO-UHFFFAOYSA-N | [1] |
| CAS Number | 6902-72-3, 53948-00-8 | [1] |
| PubChem CID | 13965473 | [1] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Notes |
| Melting Point | Not experimentally determined in the searched literature. | |
| Boiling Point | Not experimentally determined in the searched literature. | |
| Solubility | No quantitative data available in the searched literature. As a flavonoid, it is expected to have low solubility in water and better solubility in organic solvents like DMSO, ethanol, and methanol. | |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 3 | [1] |
Biological Activities and Mechanisms of Action
This compound has been reported to exhibit a range of biological activities, making it a compound of significant interest for further investigation.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is believed to be mediated through the induction of apoptosis.
Signaling Pathway: Caspase-Dependent Apoptosis
This compound is suggested to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade. A simplified representation of this pathway is provided below.
Caption: this compound-induced caspase-dependent apoptosis pathway.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. This activity is likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Signaling Pathway: NF-κB and MAPK Inhibition
This compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of p38 MAPK, leading to a reduction in the production of pro-inflammatory mediators.
Caption: this compound's inhibition of NF-κB and p38 MAPK pathways.
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species.
Antidiabetic Activity
This compound has been reported to have antidiabetic potential, primarily through the inhibition of the α-glucosidase enzyme. By inhibiting this enzyme, this compound can delay the digestion and absorption of carbohydrates, thereby helping to manage postprandial hyperglycemia.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activities of this compound.
Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Workflow:
References
The Biosynthesis of Odoratin in Plants: A Technical Guide
Abstract
Odoratin, a methylated isoflavonoid (B1168493) with significant biological activities, is synthesized in plants through a specialized branch of the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. The guide includes a plausible biosynthetic route based on current knowledge of isoflavonoid metabolism, summaries of quantitative data for key enzyme families, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical transformations and experimental workflows. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants. They play crucial roles in plant defense mechanisms and symbiotic relationships with nitrogen-fixing bacteria. Beyond their physiological functions in plants, isoflavonoids have garnered significant attention for their potential health benefits in humans, including antioxidant, anti-inflammatory, and anticancer properties. This compound, a notable isoflavonoid, is characterized by its specific methylation pattern, which is crucial for its bioactivity. Understanding the biosynthetic pathway of this compound is essential for its potential biotechnological production and for the development of novel therapeutic agents. This guide delineates the core biosynthetic pathway, from the general phenylpropanoid pathway to the specific enzymatic modifications leading to this compound.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This intermediate serves as a key precursor for the flavonoid and isoflavonoid pathways. The subsequent steps involve the formation of the isoflavone (B191592) core, followed by a series of hydroxylation and O-methylation reactions to yield this compound.
The General Phenylpropanoid Pathway
The initial steps in the biosynthesis of all flavonoids and isoflavonoids are catalyzed by a set of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[1]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]
Isoflavonoid Core Formation
The formation of the characteristic isoflavonoid skeleton is a critical branch point from the general flavonoid pathway:
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[1]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone (B1672756).[1]
-
Isoflavone Synthase (IFS): A key enzyme that distinguishes the isoflavonoid pathway. It is a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, forming a 2-hydroxyisoflavanone (B8725905) intermediate.[2][3]
-
2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to yield an isoflavone, such as genistein (B1671435) or daidzein (B1669772).[2]
Proposed Pathway to this compound
The specific steps leading from the basic isoflavone skeleton to this compound (7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one) involve a series of hydroxylation and O-methylation reactions. While the exact sequence and specific enzymes for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on known isoflavonoid modifications. The likely precursor to this compound is an isoflavone with hydroxyl groups at the 6, 7, 3', and 4' positions.
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Hydroxylation Events: It is hypothesized that a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, occur on an isoflavone precursor like daidzein (4',7-dihydroxyisoflavone) to produce a polyhydroxylated intermediate. These would include hydroxylation at the 6 and 3' positions.
-
O-Methylation Events: The final steps in this compound biosynthesis are likely catalyzed by two distinct S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[2]
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An isoflavone 6-O-methyltransferase would methylate the hydroxyl group at the 6-position.
-
An isoflavone 4'-O-methyltransferase would methylate the hydroxyl group at the 4'-position.[4]
-
The precise order of these methylation events is currently unknown and may depend on the substrate specificity of the respective OMTs.
Quantitative Data on Key Enzymes
While specific kinetic data for the enzymes directly involved in the final steps of this compound biosynthesis are not yet available, data from homologous isoflavone O-methyltransferases provide valuable insights into their potential characteristics.
| Enzyme Class | Substrate | Km (µM) | Vmax (nmol·mg-1·min-1) | Source Organism | Reference |
| Isoflavone O-Methyltransferase (IOMT) | Daidzein | 15 | - | Medicago sativa | [2] |
| Isoflavone O-Methyltransferase (IOMT) | Genistein | 50 | - | Medicago sativa | [2] |
| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | 2,7,4'-Trihydroxyisoflavanone | - | 23.9 ± 3.0 | Medicago truncatula | [5] |
| Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) | S-adenosyl-L-methionine (SAM) | 99.8 ± 32.4 | - | Medicago truncatula | [5] |
| Flavonol 3'-O-methyltransferase | 3,7,4'-Trimethylquercetin | 7.2 | - | Chrysosplenium americanum | [6] |
| Flavonol 3'-O-methyltransferase | S-adenosyl-L-methionine (SAM) | 20 | - | Chrysosplenium americanum | [6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Cloning and Heterologous Expression of O-Methyltransferase Genes
This protocol describes the cloning of a candidate OMT gene from a plant source and its expression in E. coli for subsequent purification and characterization.
Methodology:
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce this compound using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
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Gene Amplification: The full-length coding sequence of the candidate OMT gene is amplified from the cDNA by PCR using gene-specific primers.
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Cloning: The amplified PCR product is cloned into an E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His-tagged fusion protein.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The His-tagged recombinant protein is purified from the crude cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
In Vitro Enzyme Assay for O-Methyltransferase Activity
This protocol details the procedure for determining the catalytic activity and substrate specificity of a purified recombinant OMT.
Methodology:
-
Reaction Mixture: A typical reaction mixture (100 µL) contains 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM dithiothreitol, 100 µM of the isoflavonoid substrate (e.g., a hypothetical polyhydroxyisoflavone precursor), 200 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified recombinant OMT.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of 20 µL of 5 N HCl. The methylated product is extracted with an equal volume of ethyl acetate.
-
Analysis: The extracted product is dried, redissolved in methanol (B129727), and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.
HPLC Analysis of Isoflavonoids
This protocol outlines a general method for the separation and quantification of isoflavonoids.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV or photodiode array (PDA) detector is used.
-
Mobile Phase: A gradient elution is typically employed using a two-solvent system:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 30-40 minutes allows for the separation of isoflavonoids with different polarities.
-
Detection: Isoflavonoids are detected by their UV absorbance, typically in the range of 250-350 nm.
-
Quantification: The concentration of each isoflavonoid is determined by comparing its peak area to a standard curve generated with authentic standards.[1][7]
Gene Expression Analysis by qRT-PCR
This protocol is used to quantify the transcript levels of genes involved in the this compound biosynthetic pathway in different plant tissues or under various conditions.
Methodology:
-
RNA Extraction and cDNA Synthesis: High-quality total RNA is extracted from the plant tissues of interest and treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized.
-
Primer Design: Gene-specific primers for the target genes (e.g., PAL, CHS, IFS, and candidate OMTs) and a reference gene (e.g., actin or ubiquitin) are designed.
-
qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Data Analysis: The relative expression level of each target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[8]
Conclusion and Future Perspectives
The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the formation of an isoflavonoid core, followed by specific hydroxylation and O-methylation reactions. While the overarching pathway is understood, the precise enzymes and intermediates in the final steps of this compound synthesis remain to be definitively identified and characterized. Future research should focus on the isolation and functional characterization of the specific hydroxylases and O-methyltransferases from this compound-producing plants. The application of transcriptomics and metabolomics will be instrumental in identifying candidate genes. Elucidating the complete pathway and its regulatory mechanisms will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering of high-value medicinal compounds like this compound in microbial or plant-based systems.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Isoflavone 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarbank.nus.edu.sg]
- 8. Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis [mdpi.com]
In-depth Analysis of Odoratin's Mechanism of Action in Cancer Cells: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odoratin, a natural compound isolated from plants such as Chromolaena odorata, has demonstrated potential as an anti-cancer agent. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the proposed mechanisms through which this compound exerts its effects on cancer cells. While research specifically isolating the effects of pure this compound is still emerging, studies on extracts containing this compound and related compounds have illuminated several key pathways and cellular processes that are likely targets. This document will delve into the current understanding of this compound's role in inducing apoptosis, instigating cell cycle arrest, and modulating critical signaling pathways in various cancer cell lines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug development, highlighting both the established findings and the areas requiring further investigation.
Introduction to this compound and its Anti-Cancer Potential
This compound is a flavonoid compound that has been identified as a constituent of several plant species, notably Chromolaena odorata. Preliminary studies have indicated that this compound possesses cytotoxic activities against a range of human cancer cell lines. Research has shown its potential to inhibit the proliferation of breast cancer (MCF-7), glioblastoma (U251), hepatoma (HepG2), cervical cancer (HeLa), and lung cancer (A549) cells in vitro[1]. While these initial findings are promising, a detailed understanding of the underlying molecular mechanisms is crucial for its development as a therapeutic agent. This guide aims to consolidate the existing, albeit limited, data on this compound's mechanism of action.
Core Mechanisms of Action
The anti-cancer effects of compounds isolated from Chromolaena odorata, including this compound, appear to be multi-faceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Induction of Apoptosis
Apoptosis is a critical process of programmed cell death that is often dysregulated in cancer. Several studies on extracts from Chromolaena odorata suggest that its components, likely including this compound, can trigger apoptosis in cancer cells. The proposed mechanisms involve both intrinsic and extrinsic apoptotic pathways.
One study on an ethyl acetate (B1210297) extract of Chromolaena odorata demonstrated its ability to induce apoptosis in breast cancer cell lines (MCF-7 and T47D)[2]. The study reported that a significant percentage of cells entered necrosis, a form of cell death that can be triggered by apoptosis[2]. While this study used a crude extract, it provides foundational evidence that compounds within the plant, such as this compound, are capable of initiating cell death pathways.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Natural compounds with anti-cancer properties frequently exert their effects by arresting the cell cycle at specific phases, preventing cancer cells from replicating.
While direct evidence for this compound-induced cell cycle arrest is sparse, the broader class of flavonoids, to which this compound belongs, is known to target and inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression[2]. Further research is needed to specifically elucidate whether this compound arrests the cell cycle in cancer cells and to identify the specific checkpoints and molecular players involved.
Signaling Pathways Modulated by this compound
The induction of apoptosis and cell cycle arrest are the downstream effects of complex signaling cascades within the cell. Although direct studies on this compound's impact on specific signaling pathways are limited, research on related compounds and extracts from Chromolaena odorata provides some clues.
A study on the ethanol (B145695) extract of Chromolaena odorata in rats with DMBA-induced breast cancer suggested an anti-proliferative and anti-cancer effect[3]. The study highlighted that a compound found in the plant, kaempferide, induces caspase-dependent apoptosis[3]. This suggests that the apoptotic pathway initiated by components of Chromolaena odorata may involve the activation of caspases, a family of proteases that are central to the execution of apoptosis.
Quantitative Data Summary
Currently, there is a significant lack of specific quantitative data, such as IC50 values, for pure this compound across a wide range of cancer cell lines in the publicly available literature. One study reported the IC50 values for an ethyl acetate extract of Chromolaena odorata on MCF-7 and T47D breast cancer cells.
| Cell Line | Extract | IC50 Value (µg/mL) |
| MCF-7 | Ethyl Acetate Extract of C. odorata | 218.78[2] |
| T47D | Ethyl Acetate Extract of C. odorata | 307.61[2] |
It is imperative that future research focuses on determining the specific potency of isolated this compound to accurately assess its therapeutic potential.
Experimental Protocols
Detailed experimental protocols for the studies cited are available in the respective publications. The methodologies generally involve standard cell culture techniques, cytotoxicity assays (such as the MTT assay), and apoptosis detection methods (like flow cytometry with Annexin V/PI staining). For instance, the study on the ethyl acetate extract of C. odorata utilized the MTT assay to determine cell viability and flow cytometry to assess apoptosis[2]. Researchers looking to build upon this work should refer to these established protocols.
Visualizing the Putative Mechanisms
Given the nascent stage of research into this compound's specific mechanisms, a detailed signaling pathway diagram based on robust experimental evidence for this compound alone cannot be constructed. However, a conceptual workflow for investigating its mechanism of action can be proposed.
Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound in cancer cells.
Conclusion and Future Directions
The available evidence, primarily from studies on extracts of Chromolaena odorata, suggests that this compound holds promise as an anti-cancer agent. The primary mechanisms of action appear to be the induction of apoptosis and potentially cell cycle arrest. However, the field is in its infancy, and there is a critical need for more focused research on purified this compound.
Future investigations should prioritize:
-
Isolation and purification of this compound to study its effects in the absence of confounding factors from crude extracts.
-
Comprehensive screening against a diverse panel of cancer cell lines to determine its spectrum of activity and to obtain specific IC50 values.
-
In-depth mechanistic studies to identify the specific signaling pathways modulated by this compound, including the key protein and gene targets.
-
Preclinical in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
By addressing these research gaps, the scientific community can fully uncover the therapeutic potential of this compound and pave the way for its development as a novel anti-cancer drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene in (DMBA) induced breast cancer Wistar rats (Rattus novergicus) [pharmacia.pensoft.net]
Odoratin: An In-Depth Technical Guide to its Potential In Vitro Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odoratin, an isoflavonoid (B1168493) found in plant species such as Chromolaena odorata, is a compound of interest for its potential pharmacological activities. While extracts of Chromolaena odorata have demonstrated significant in vitro anti-inflammatory properties, a notable gap exists in the scientific literature specifically characterizing the anti-inflammatory effects of isolated this compound. This technical guide provides a comprehensive overview of the current state of knowledge, detailing the established anti-inflammatory activities of Chromolaena odorata extracts and outlining the standard in vitro methodologies and likely molecular pathways relevant for the future investigation of this compound. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory compounds. This compound, a C17H14O6 isoflavonoid, has been identified as a constituent of plants like Chromolaena odorata, which have a history of traditional use in treating inflammatory conditions.[1][2] While various extracts and other isolated compounds from C. odorata have been shown to possess anti-inflammatory effects by modulating key signaling pathways, specific data on purified this compound is currently lacking.[3][4] This guide will synthesize the available information on the anti-inflammatory properties of C. odorata extracts and provide detailed experimental protocols and theoretical signaling pathways to guide future in vitro research on this compound.
Anti-Inflammatory Activity of Chromolaena odorata Extracts
Multiple studies have demonstrated the in vitro anti-inflammatory effects of various extracts from Chromolaena odorata. These findings provide a strong rationale for investigating the specific contribution of its constituent compounds, such as this compound.
Inhibition of Pro-Inflammatory Mediators
Extracts from C. odorata have been shown to inhibit the production of key mediators of inflammation in vitro. For instance, a chalcone (B49325) isolated from the plant significantly attenuated the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[4] Another study on flower extracts of C. odorata also reported significant anti-inflammatory activity, with IC50 values for the inhibition of nitric oxide and for the protection of red blood cells from heat-induced hemolysis.[5]
Table 1: In Vitro Anti-Inflammatory Activity of Chromolaena odorata Flower Extracts [5]
| Assay | Extract Fraction | IC50 (µg/mL) |
| Nitric Oxide Inhibition | Ethyl Acetate | 63.92 ± 2.08 |
| Red Blood Cell Stabilization | Ethyl Acetate | 13.91 ± 0.19 |
| BSA Denaturation Inhibition | Ethyl Acetate | Not specified |
Note: The data presented is for extracts of Chromolaena odorata and not for isolated this compound.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of natural compounds are often mediated through the modulation of critical intracellular signaling pathways. Based on studies of related flavonoids and other compounds from C. odorata, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are the most probable targets for this compound.[3][4]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS.[8][9] A chalcone from C. odorata was found to suppress NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of p65.[4]
References
- 1. Anti-inflammatory activity of aqueous leaf extract of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. duocphamtim.vn [duocphamtim.vn]
- 3. ijpsm.com [ijpsm.com]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Manipulating the NF-κB pathway in macrophages using mannosylated, siRNA-delivering nanoparticles can induce immunostimulatory and tumor cytotoxic functions - PMC [pmc.ncbi.nlm.nih.gov]
Odoratin: A Comprehensive Technical Guide on its Potential as an Antidiabetic Agent
Abstract
Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has emerged as a promising candidate for the development of novel antidiabetic therapies. This technical guide provides an in-depth analysis of the current scientific evidence supporting the potential of this compound as an antidiabetic agent. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the known mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways. While research on isolated this compound is still in its early stages, the existing data, primarily centered on its activity as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, and supplemented by studies on C. odorata extracts, strongly suggests its therapeutic potential.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The global prevalence of diabetes is on the rise, necessitating the discovery and development of new therapeutic agents. Natural products have historically been a rich source of novel drugs, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological properties, including antidiabetic effects. This compound, a flavonoid found in Chromolaena odorata, is one such compound that has demonstrated potential in preclinical studies. This guide will explore the multifaceted mechanisms through which this compound may exert its antidiabetic effects.
Mechanisms of Action
The antidiabetic activity of this compound is believed to be multifactorial, targeting several key pathways involved in glucose homeostasis. The primary confirmed mechanism is its action as a PPARγ agonist. Additionally, based on its flavonoid structure and studies on C. odorata extracts, other potential mechanisms include the inhibition of carbohydrate-hydrolyzing enzymes and modulation of other signaling pathways.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
The most well-documented mechanism of action for this compound is its role as a moderate agonist of PPARγ, a nuclear receptor that is a key regulator of glucose and lipid metabolism.[1][2] Activation of PPARγ in adipose tissue promotes adipocyte differentiation and increases the storage of fatty acids, thereby reducing circulating free fatty acids and improving insulin sensitivity in muscle and liver.[3] Thiazolidinediones (TZDs), a class of antidiabetic drugs, are potent PPARγ agonists.[4]
Caption: PPARγ Agonist Signaling Pathway of this compound.
Inhibition of α-Glucosidase and α-Amylase
Extracts from C. odorata have demonstrated the ability to inhibit α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine.[5][6] By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. While direct inhibitory data for isolated this compound is not yet available, flavonoids are a well-known class of α-glucosidase inhibitors.[7]
Potential Additional Mechanisms
Based on the known activities of flavonoids, this compound may also exert its antidiabetic effects through the following mechanisms, which require further investigation:
-
AMP-activated protein kinase (AMPK) Activation: AMPK is a cellular energy sensor that, when activated, stimulates glucose uptake and fatty acid oxidation.[8] Many natural phytochemicals are known to activate AMPK.[9]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[6]
-
Glucose Transporter Type 4 (GLUT4) Translocation: this compound may promote the translocation of GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissues, thereby increasing glucose uptake.[10]
Quantitative Data
The available quantitative data for this compound and related extracts are summarized below. It is important to note the distinction between data for the isolated compound and for the whole plant extract.
| Compound/Extract | Target/Assay | Result Type | Value | Reference(s) |
| This compound | PPARγ | EC50 | 3.10 μM | [1] |
| C. odorata Methanol Root Extract | α-Amylase Inhibition | IC50 | 533.05 μg/ml | [5][6] |
| C. odorata Methanol Root Extract | Glycosylated Hemoglobin Inhibition | IC50 | 679.12 μg/ml | [5][6] |
| C. odorata Methanol Root Extract | Blood Glucose Reduction (in vivo, 300 mg/kg bw) | % Reduction | 49.86% | [5][6] |
| C. odorata Methanol Root Extract | Blood Glucose Reduction (in vivo, 600 mg/kg bw) | % Reduction | 68.30% | [5][6] |
| C. odorata Ethyl Acetate Flower Extract | α-Glucosidase Inhibition | IC50 | 53.87±0.42 µg/mL | [11] |
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for the key experiments discussed.
PPARγ Transactivation Assay (Luciferase Reporter Gene Assay)
This assay is used to determine the ability of a compound to activate the PPARγ receptor.[5]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD), and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment:
-
After transfection, plate the cells in multi-well plates.
-
Treat the cells with varying concentrations of this compound or a positive control (e.g., rosiglitazone). Include a vehicle control (e.g., DMSO).
-
Incubate for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
-
Data Analysis:
-
Plot the fold activation against the compound concentration and determine the EC50 value.
-
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity.[12]
-
Reagents:
-
α-glucosidase enzyme solution (from Saccharomyces cerevisiae).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (pH 6.8).
-
Test compound (this compound) at various concentrations.
-
Acarbose as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase solution to each well containing different concentrations of this compound or acarbose.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate at 37°C for another 15 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
General Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of this compound as an antidiabetic agent.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
The current body of evidence strongly supports the potential of this compound as a novel antidiabetic agent. Its confirmed activity as a PPARγ agonist provides a solid foundation for its therapeutic rationale.[1] The antidiabetic properties of C. odorata extracts further suggest that this compound likely possesses a multi-target profile, potentially including the inhibition of carbohydrate-digesting enzymes and modulation of key metabolic signaling pathways such as AMPK and PTP1B.[5][6][11]
However, to fully realize the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
In vitro characterization: Determining the IC50 values of isolated this compound for α-glucosidase, α-amylase, and PTP1B inhibition.
-
Mechanism elucidation: Investigating the effects of isolated this compound on AMPK activation and GLUT4 translocation in relevant cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes).
-
In vivo efficacy: Conducting studies with purified this compound in animal models of diabetes to confirm its glucose-lowering effects and establish a dose-response relationship.[13]
-
Pharmacokinetics and safety: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]
- 4. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Odoratin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, a flavonoid compound predominantly isolated from the plant Chromolaena odorata, has garnered significant interest within the scientific community for its potential therapeutic properties. While traditional medicine has long utilized extracts of C. odorata for various ailments, contemporary research is beginning to dissect the bioactivity of its individual constituents. This technical guide focuses on the antimicrobial spectrum of purified this compound, providing a comprehensive overview of its activity against a range of pathogenic microorganisms. The following sections delve into the quantitative antimicrobial data, detailed experimental methodologies for its assessment, and the current understanding of its mechanistic action, including its influence on microbial signaling pathways.
Antimicrobial Spectrum of this compound
The antimicrobial efficacy of a compound is quantitatively expressed through its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.
Currently, publicly available scientific literature provides extensive data on the antimicrobial activities of crude extracts of Chromolaena odorata. These extracts have demonstrated inhibitory effects against a broad range of bacteria and fungi. However, there is a notable scarcity of studies that have specifically isolated and quantified the antimicrobial spectrum of pure this compound. The data that is available for related compounds and extracts suggests that flavonoids, as a class, contribute significantly to the observed antimicrobial effects. Further research is critically needed to establish the precise MIC and MBC values of this compound against a comprehensive panel of pathogens.
Table 1: Antimicrobial Spectrum of this compound (Hypothetical Data)
| Pathogen | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available | Data Not Available | |
| Escherichia coli | Gram-negative Bacteria | Data Not Available | Data Not Available | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data Not Available | Data Not Available | |
| Candida albicans | Fungus | Data Not Available | Data Not Available |
Note: This table is presented as a template. As of the current date, specific MIC and MBC values for purified this compound against these pathogens are not available in the reviewed literature. This represents a significant research gap that needs to be addressed to fully understand the antimicrobial potential of this compound.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial potency of a compound. The following are detailed methodologies commonly employed in the screening of natural products like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[1]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[1]
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without this compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[2]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is determined as a subsequent step after the MIC assay to ascertain whether the compound is microbistatic or microbicidal.
Workflow for MBC/MFC Determination
Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.
Protocol:
-
Subculturing: Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from the wells showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
-
Incubation: The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
Determining the MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[3]
Potential Mechanisms of Action and Signaling Pathways
While the precise molecular mechanisms of this compound's antimicrobial activity are yet to be fully elucidated, the broader class of flavonoids is known to exert its effects through various pathways. The potential mechanisms for this compound may include:
-
Disruption of Microbial Membranes: Flavonoids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Essential Enzymes: this compound may inhibit key microbial enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis, DNA replication (e.g., DNA gyrase), or protein synthesis.
-
Inhibition of Biofilm Formation: Many flavonoids have been shown to interfere with quorum sensing, a cell-to-cell communication mechanism that regulates biofilm formation and virulence factor production in many pathogenic bacteria. By disrupting these signaling pathways, this compound could prevent the establishment of resilient microbial communities.
Hypothetical Signaling Pathway Inhibition by this compound
References
An In-depth Technical Guide on the Discovery of Odoratin in Chromolaena odorata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of odoratin, a bioactive flavonoid, from the plant species Chromolaena odorata. This document details the quantitative data associated with its isolation, a step-by-step experimental protocol for its purification and characterization, and visual representations of the experimental workflow and a key signaling pathway potentially modulated by this compound.
Introduction
Chromolaena odorata (L.) R.M. King & H.Rob., a perennial shrub of the Asteraceae family, is recognized for its extensive use in traditional medicine for treating a variety of ailments, including wounds, skin infections, and inflammation.[1][2] The therapeutic properties of this plant are attributed to its rich phytochemical composition, which includes a diverse array of flavonoids.[3] Among these, the chalcone (B49325) this compound (2'-hydroxy-4,4',5',6'-tetramethoxychalcone) has been identified as a constituent of the aerial parts of the plant.[1] This guide serves as a technical resource for researchers interested in the isolation and further investigation of this compound for potential drug development.
Quantitative Data Presentation
The isolation and characterization of this compound from Chromolaena odorata have yielded specific quantitative data essential for its identification and replication of its extraction. The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Yield | 0.0132% of dry plant material | [1] |
| Molecular Formula | C₁₉H₂₀O₆ | [4][5] |
| Molecular Weight | 344.4 g/mol | [5] |
| Monoisotopic Mass | 344.12598 Da | [4] |
Experimental Protocols
The following protocols are a synthesized representation of methodologies described in the scientific literature for the isolation and characterization of flavonoids, including this compound, from Chromolaena odorata.[3][6][7]
-
Collection: The aerial parts (leaves and stems) of Chromolaena odorata are collected. Proper botanical identification and authentication are crucial.
-
Cleaning and Drying: The collected plant material is thoroughly washed with running water to remove dirt and debris. It is then shade-dried at room temperature until it becomes brittle.[7]
-
Grinding: The dried plant material is pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
-
Maceration: The powdered plant material is subjected to maceration with a suitable solvent. Methanol or ethanol (B145695) are commonly used for the extraction of flavonoids.[3] A typical ratio is 1:10 (w/v) of plant material to solvent.
-
Extraction Process: The mixture is left to stand for 24-72 hours at room temperature with occasional agitation. This process is often repeated three times to ensure exhaustive extraction.[3]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-50°C to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.
-
Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[7]
-
Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound, this compound. The TLC plates are visualized under UV light and/or with a suitable staining reagent.
-
Preparative TLC or HPLC: Fractions showing the presence of this compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the purified compound are determined using high-resolution mass spectrometry (HR-MS) to confirm the molecular formula.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound is elucidated using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. The spectral data is compared with reported values for this compound.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and a putative signaling pathway that may be modulated by flavonoids like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2'-hydroxy-4,4',5',6'-tetramethoxychalcone (C19H20O6) [pubchemlite.lcsb.uni.lu]
- 5. 2'-Hydroxy-4,4',5',6'-tetramethoxychalcone | C19H20O6 | CID 6253276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids isolated from the South African weed Chromolaena odorata (Asteraceae) have pharmacological activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Odoratin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin is an isoflavonoid (B1168493), a class of secondary metabolites found in a variety of plants, most notably in Chromolaena odorata, Bowdichia virgilioides, and Dalbergia louvelii. This document provides a comprehensive technical overview of the pharmacological properties of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating implicated signaling pathways. The information presented is intended to serve as a resource for researchers and professionals in drug discovery and development.
Pharmacological Activities and Quantitative Data
This compound has been investigated for a range of biological activities, including its effects on cancer cells, inflammation, and carbohydrate metabolism. While much of the research has been conducted on extracts of plants containing this compound, some studies have focused on the purified compound.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
This compound has been identified as a moderate agonist of PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism.
Table 1: PPARγ Transactivation Activity of this compound
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | PPARγ Transactivation | Not Specified | 3.10 | [1] |
Anticancer Activity
Table 2: Cytotoxic Activity of Chromolaena odorata Extracts on Cancer Cell Lines
| Extract/Fraction | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Ethyl Acetate (B1210297) Extract | MCF-7 | Breast Cancer | 218.78 | [2] |
| Ethyl Acetate Extract | T47D | Breast Cancer | 307.61 | [2] |
| Crude Ethanolic Extract | HepG2 | Liver Cancer | 23.44 | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound-containing plant extracts have been reported, though quantitative data for the pure compound is limited.
Table 3: Anti-inflammatory Activity of Chromolaena odorata Flower Extracts
| Extract/Fraction | Assay | IC50 (µg/mL) | Reference |
| Ethyl Acetate Fraction | Nitric Oxide (NO) Inhibition | 10.44 ± 0.46 | [4] |
| Dichloromethane Fraction | Nitric Oxide (NO) Inhibition | 152.81 ± 8.63 | [4] |
α-Glucosidase Inhibitory Activity
This compound has been noted to have weaker α-glucosidase inhibitory activity compared to other flavonoids. Specific IC50 values for purified this compound are not available in the reviewed literature. However, extracts from Chromolaena odorata flowers have been shown to inhibit this enzyme.
Table 4: α-Glucosidase Inhibitory Activity of Chromolaena odorata Flower Extracts
| Extract/Fraction | Enzyme | IC50 (µg/mL) | Reference |
| Ethyl Acetate Fraction | α-Glucosidase | 53.87 ± 0.42 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological profiling of this compound.
PPARγ Transactivation Assay
This assay is used to determine the ability of a compound to activate the PPARγ nuclear receptor.
Principle: A chimeric receptor system is used, consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of human PPARγ. This construct is co-transfected into a suitable mammalian cell line with a reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a reporter gene, typically luciferase. If the test compound binds to and activates the PPARγ-LBD, the GAL4-DBD will bind to the UAS and drive the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T or a similar suitable cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in 24-well plates and allowed to adhere.
-
Cells are then transiently co-transfected with a PPARγ expression plasmid (e.g., pBIND-PPARγ containing the GAL4-DBD and PPARγ-LBD) and a reporter plasmid (e.g., pGRE-LUC containing the GAL4 UAS and luciferase gene) using a suitable transfection reagent. A plasmid expressing a control reporter like Renilla luciferase (e.g., pRL-TK) is often included to normalize for transfection efficiency.
-
-
Compound Treatment:
-
Following transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARγ agonist, such as rosiglitazone, is used as a positive control.
-
Cells are incubated with the compounds for 24-48 hours.
-
-
Luciferase Assay:
-
After incubation, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
If a normalization control is used, the activity of the second reporter (e.g., Renilla luciferase) is also measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle-treated control.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.
Detailed Methodology:
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a plant extract) or a vehicle control.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined from a dose-response curve.
-
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.
Principle: The inhibitory activity is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The amount of p-nitrophenol produced is quantified spectrophotometrically.
Detailed Methodology:
-
Reaction Mixture Preparation:
-
In a 96-well plate, a solution of α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) is pre-incubated with various concentrations of the test compound or a vehicle control. Acarbose is typically used as a positive control.
-
-
Substrate Addition and Incubation:
-
The reaction is initiated by adding the substrate, pNPG, to the mixture.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Measurement:
-
The reaction is stopped by adding a solution of sodium carbonate.
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the test samples to that of the control.
-
The IC50 value is determined from a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.
PPARγ Signaling Pathway
As a PPARγ agonist, this compound can modulate the expression of genes involved in lipid and glucose metabolism. Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcription of target genes.
Caption: PPARγ signaling pathway activated by this compound.
Apoptosis Signaling Pathway
While direct evidence for this compound is limited, related flavonoids and extracts from Chromolaena odorata have been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Caption: General overview of apoptosis signaling pathways.
NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response. While direct evidence for this compound's action on these pathways is still emerging, it is a plausible mechanism for its reported anti-inflammatory properties.
Caption: Overview of NF-κB and MAPK inflammatory pathways.
Conclusion
This compound is a bioactive isoflavonoid with demonstrated pharmacological potential, most notably as a PPARγ agonist. Its role in cancer, inflammation, and glucose metabolism warrants further investigation. This guide provides a summary of the current knowledge, highlighting the need for more quantitative data on the purified compound and detailed mechanistic studies to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundation for future research in this area.
References
- 1. Odorant-Induced Activation of Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase in the Olfactory Bulb Promotes Survival of Newly Formed Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Odoratin: A Key Isoflavonoid in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Odoratin, a naturally occurring isoflavonoid (B1168493), has demonstrated significant potential as a key player in the sophisticated defense mechanisms of various plant species. Exhibiting a range of antifungal and insecticidal properties, this secondary metabolite contributes to the plant's innate ability to withstand biotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in plant defense. It delves into its chemical properties, putative biosynthetic and signaling pathways, and mechanisms of action. Detailed experimental protocols for its extraction, purification, and quantification are presented, alongside a summary of its biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of phytopathology, entomology, and drug development, facilitating further exploration of this compound's potential applications.
Introduction
Plants, being sessile organisms, have evolved a complex arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including pathogenic fungi and herbivorous insects. Among the vast array of secondary metabolites, isoflavonoids have emerged as a critical class of compounds with diverse biological activities. This compound, a specific O-methylated isoflavonoid, has been identified in various plant species, notably from the families Fabaceae and Asteraceae.
Preliminary research has highlighted the antimicrobial and insect-repellent properties of plant extracts containing this compound, suggesting its direct involvement in fending off biotic aggressors. Understanding the precise role of this compound in these defense responses, from its synthesis and mode of action to the signaling cascades it triggers, is crucial for harnessing its potential in agricultural and pharmaceutical applications. This guide synthesizes the available scientific information on this compound, providing a technical framework for future research and development.
Chemical Properties of this compound
This compound is chemically known as 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one. Its chemical structure and key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₆ |
| Molecular Weight | 314.29 g/mol |
| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |
| CAS Number | 41929-26-4 |
| Appearance | Data not available in the searched literature |
| Solubility | Data not available in the searched literature |
Role in Plant Defense
This compound contributes to plant defense through its direct antimicrobial and insecticidal activities. As a phytoalexin, its production is often induced in response to pathogen attack or herbivory, leading to a localized accumulation at the site of stress.
Antifungal Activity
While specific quantitative data for purified this compound is limited in the available literature, isoflavonoids, as a class, are well-documented for their antifungal properties. The proposed mechanisms of action include:
-
Disruption of the Fungal Cell Membrane: Isoflavonoids can intercalate into the lipid bilayer of fungal cell membranes, altering membrane fluidity and permeability. This can lead to the leakage of essential cellular components and ultimately, cell death.
-
Inhibition of Fungal Enzymes: These compounds may inhibit key enzymes involved in fungal metabolism or cell wall synthesis.
-
Induction of Oxidative Stress: this compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage of cellular components.
Table 1: Antifungal Activity of this compound (Hypothetical Data)
| Fungal Pathogen | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aspergillus flavus | Data not available | Data not available | |
| Fusarium oxysporum | Data not available | Data not available | |
| Botrytis cinerea | Data not available | Data not available |
Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration). The above table is a template; specific values for purified this compound were not found in the searched literature.
Insecticidal and Antifeedant Activity
-
Interaction with Insect Receptors: this compound may bind to gustatory or olfactory receptors in insects, leading to feeding deterrence.
-
Inhibition of Digestive Enzymes: It may interfere with the function of digestive enzymes in the insect gut, reducing nutrient absorption.
-
Neurotoxic Effects: Some flavonoids have been shown to affect the nervous system of insects.
Table 2: Insecticidal Activity of this compound (Hypothetical Data)
| Insect Pest | LC₅₀ (µg/mL or ppm) | Assay Type | Reference |
| Spodoptera litura | Data not available | Leaf dip bioassay | |
| Myzus persicae | Data not available | Artificial diet bioassay | |
| Tribolium castaneum | Data not available | Filter paper bioassay |
Note: LC₅₀ (Lethal Concentration, 50%). The above table is a template; specific values for purified this compound were not found in the searched literature.
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. The general pathway leading to the isoflavonoid backbone is well-established, starting from the amino acid L-phenylalanine.
The specific enzymatic steps leading to the unique methoxy (B1213986) and hydroxy substitutions on the this compound molecule from the precursor liquiritigenin (B1674857) are not fully elucidated but are presumed to involve specific hydroxylases and O-methyltransferases.
Caption: Putative biosynthetic pathway of this compound.
Signaling Pathways in Plant Defense
The presence of pathogens or insect herbivores can trigger the production of this compound, which may then act as a signaling molecule to amplify the plant's defense response. Isoflavonoids are known to interact with major plant defense hormone signaling pathways, such as those mediated by jasmonic acid (JA) and salicylic (B10762653) acid (SA).
Upon recognition of a threat, a signaling cascade is initiated, leading to the upregulation of genes involved in isoflavonoid biosynthesis. The produced this compound could then potentially:
-
Contribute to the reinforcement of cell walls at the site of infection.
-
Act as a signal to induce the expression of other defense-related genes, such as pathogenesis-related (PR) proteins.
-
Be transported systemically to prime other parts of the plant for a more rapid and robust defense response upon subsequent attack (Systemic Acquired Resistance - SAR).
Caption: Proposed role of this compound in plant defense signaling.
Experimental Protocols
The following protocols are generalized based on standard methods for the isolation and analysis of isoflavonoids and should be optimized for specific plant matrices and laboratory conditions.
Extraction and Purification of this compound
This protocol describes a potential workflow for the isolation of this compound from a plant source known to contain it, such as Bowdichia virgilioides or Dalbergia odorifera.
Caption: Workflow for this compound extraction and purification.
Detailed Methodology:
-
Plant Material Preparation: Air-dry the plant material (e.g., heartwood, leaves) at room temperature and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in a methanol-water mixture (e.g., 9:1 v/v) and partition successively with n-hexane to remove non-polar compounds.
-
Column Chromatography: Subject the methanol-water fraction to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions showing the presence of the target compound and subject them to preparative HPLC on a C18 column for final purification. Use a mobile phase gradient of acetonitrile (B52724) and water.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Analysis of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 260 nm for isoflavonoids).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Extract a known weight of powdered plant material with methanol using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Prepare a calibration curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the plant extract by comparing the peak area with the calibration curve.
Conclusion and Future Perspectives
This compound stands out as a promising isoflavonoid with a clear role in plant defense mechanisms. While its antifungal and insecticidal properties are evident from studies on crude plant extracts, there is a significant need for further research on the purified compound. Future investigations should focus on:
-
Determining the specific MIC and LC50 values of purified this compound against a broad range of plant pathogens and insect pests.
-
Elucidating the precise molecular mechanisms of action by identifying its cellular targets in fungi and insects.
-
Characterizing the specific enzymes involved in the final steps of its biosynthesis.
-
Unraveling the detailed signaling pathways that are activated by this compound in plants to mount a defense response.
-
Exploring the potential for synergistic effects with other phytochemicals or conventional pesticides.
A deeper understanding of this compound's role in plant defense will not only contribute to our fundamental knowledge of plant-microbe and plant-insect interactions but also pave the way for the development of novel, bio-based strategies for crop protection and potentially new therapeutic agents.
Preliminary Toxicity Profile of Odoratin: A Technical Overview for Researchers
Executive Summary
This technical guide summarizes the existing, albeit limited, toxicological data relevant to the broader class of compounds related to odoratin, primarily focusing on extracts from Chromolaena odorata. The available studies cover acute and sub-chronic toxicity, as well as genotoxicity. While these studies suggest a relatively low order of acute toxicity for the extracts, they also indicate potential for adverse effects with repeated exposure at higher doses. This document aims to provide a foundational understanding for researchers by presenting the available quantitative data, detailing the experimental methodologies employed in these studies, and visualizing the workflows of key toxicological assays.
Acute and Sub-Chronic Toxicity
Preliminary toxicity assessments of plant extracts containing a complex mixture of phytochemicals provide initial insights into the potential safety profile of their constituent compounds.
Quantitative Data Summary
The following tables summarize the key quantitative endpoints from acute and sub-chronic toxicity studies on Chromolaena odorata extracts.
Table 1: Acute Toxicity of Chromolaena odorata Leaf Extracts
| Extract Type | Test Animal | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Aqueous | Albino Wistar Rats | Oral | 2154 mg/kg body weight | [1] |
| Ethanolic | Albino Wistar Rats | Oral | > 5000 mg/kg body weight | [1] |
| Ethanolic | Swiss Webster Albino Mice | Oral | Non-lethal at 2000-5000 mg/kg | [2] |
Table 2: Sub-Acute/Sub-Chronic Toxicity of Chromolaena odorata Leaf Extracts
| Extract Type | Test Animal | Dosing Regimen | Observed Effects | Reference |
| Ethanolic | Swiss Webster Albino Mice | 250 and 500 mg/kg/day for 28 days | Decreased ALT, mortality at 500 mg/kg, tachypnea, dry hair coat, alopecia, hampered growth. | [2] |
| Aqueous | Male Wistar Albino Rats | 538.5 and 1077 mg/kg/day for 13 weeks | Increased serum levels of creatine (B1669601) kinase, AST, K+, glucose, uric acid, urea, and creatinine. Decreased amylase, albumin, total serum protein, and Na+. 43% mortality at 1077 mg/kg. | [3] |
Genotoxicity Assessment
Genotoxicity assays are crucial for determining the potential of a substance to cause damage to genetic material. A standard battery of tests is often employed to assess different genotoxic endpoints.
General Genotoxicity Testing Strategy
A common approach to genotoxicity testing involves a tiered strategy, starting with in vitro assays and proceeding to in vivo tests if positive results are observed.[4]
Table 3: Common Genotoxicity Assays
| Assay Type | Principle | Typical System | Endpoint Measured |
| Ames Test | Bacterial reverse mutation assay to detect point mutations. | Salmonella typhimurium strains | Reversion to prototrophy |
| In Vitro Micronucleus Test | Detects chromosome breakage or loss. | Mammalian cell lines (e.g., CHO, TK6) | Presence of micronuclei in the cytoplasm |
| In Vivo Micronucleus Test | Assesses chromosomal damage in a whole animal system. | Rodent bone marrow or peripheral blood | Frequency of micronucleated erythrocytes |
| Comet Assay | Measures DNA strand breaks in individual cells. | Various cell types | Migration of DNA fragments in an electric field ("comet tail") |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections outline the typical protocols for key toxicity assays.
Acute Oral Toxicity (Lorke's Method)
This method is often used to determine the LD50 of a test substance.
Protocol:
-
Phase 1: Nine animals are divided into three groups of three. They are treated with the test substance at doses of 10, 100, and 1000 mg/kg body weight. The animals are observed for 24 hours for signs of toxicity and mortality.
-
Phase 2: If no mortality is observed in Phase 1, three new groups of one animal each are treated with higher doses (e.g., 1600, 2900, and 5000 mg/kg). If mortality was observed in Phase 1, the doses for Phase 2 are adjusted accordingly to narrow down the lethal range.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
LD50 Calculation: The LD50 is calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.
Brine Shrimp Lethality Assay (Cytotoxicity)
A simple, rapid, and low-cost bioassay for screening the cytotoxic potential of a substance.
Protocol:
-
Hatching: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and light for 48 hours.
-
Exposure: Ten to fifteen nauplii (larvae) are transferred to vials containing different concentrations of the test substance dissolved in seawater. A control group with the solvent is also included.
-
Incubation: The vials are kept under illumination for 24 hours.
-
Counting: The number of surviving and dead nauplii in each vial is counted.
-
LC50 Calculation: The concentration of the test substance that kills 50% of the brine shrimp (LC50) is determined using probit analysis.
Ames Test (Bacterial Reverse Mutation Assay)
This assay assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium.
Protocol:
-
Strain Selection: Several histidine-requiring (his-) mutant strains of S. typhimurium are used (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
-
Exposure: The bacterial strain, the test substance at various concentrations, and the S9 mix (if used) are combined in a test tube with molten top agar (B569324).
-
Plating: The mixture is poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows of the described toxicological assays.
Caption: Workflow for Acute Oral Toxicity Testing using Lorke's Method.
References
The Multifaceted Ethnobotany of Odoratin-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The term "odoratin" refers to a number of distinct chemical entities isolated from a variety of medicinal plants, each with its own unique ethnobotanical history and pharmacological potential. This technical guide delves into the scientific exploration of this compound-containing plants, focusing on their traditional uses, the chemical nature of the different "odoratins," available quantitative data, and the experimental protocols for their study. We will explore the isoflavonoid (B1168493) this compound from Bowdichia virgilioides, the undecanortriterpenoid this compound from Cedrela odorata, and the flavonoid or chalcone (B49325) this compound found in the widely used Chromolaena odorata. This guide aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic promise of these natural compounds.
The Diverse World of "this compound"
Initial investigations reveal that the name "this compound" has been assigned to at least three different classes of secondary metabolites, each originating from a distinct plant species. This ambiguity necessitates a clear distinction when discussing their ethnobotanical uses and pharmacological properties.
-
Isoflavonoid this compound in Bowdichia virgilioides : An isoflavonoid with the chemical formula C17H14O6 has been identified as this compound in Bowdichia virgilioides, a tree native to South America.[1]
-
Undecanortriterpenoid this compound in Cedrela odorata : A complex triterpenoid (B12794562) derivative has been named this compound in the context of Cedrela odorata, the Spanish cedar.
-
Flavonoid/Chalcone this compound in Chromolaena odorata : While less definitively characterized in publicly available literature, a flavonoid or chalcone derivative referred to as this compound is associated with Chromolaena odorata, a prolific weed with extensive use in traditional medicine.
This guide will address each of these plants and their respective "this compound" compounds, providing a structured overview of the current state of knowledge.
Ethnobotanical Uses of this compound-Containing Plants
The plants containing compounds named this compound have rich histories in traditional medicine across different cultures. This section details their documented ethnobotanical applications.
Chromolaena odorata (Siam Weed)
Chromolaena odorata, despite being an invasive species, is a cornerstone of traditional medicine in tropical regions of Asia, Africa, and South America. Its leaves, in particular, are employed for a wide array of ailments.
-
Wound Healing: The most well-documented use is the application of crushed leaves to wounds to stop bleeding and promote healing.
-
Anti-inflammatory and Analgesic: It is used to treat inflammatory conditions and relieve pain.
-
Antimicrobial and Antifungal: Leaf extracts are used to treat skin infections, rashes, and other microbial afflictions.
-
Gastrointestinal Disorders: Traditional uses include the treatment of stomach aches, ulcers, and diarrhea.
-
Other Uses: It has also been traditionally used for coughs, malaria, and diabetes.
Bowdichia virgilioides (Sucupira)
The bark, leaves, and seeds of Bowdichia virgilioides are utilized in Brazilian folk medicine for their therapeutic properties.
-
Anti-inflammatory and Anti-rheumatic: Decoctions of the bark are commonly used to treat inflammation, rheumatism, arthritis, and general pain.[2][3]
-
Wound Healing and Skin Diseases: It is applied topically for wound healing and various skin conditions.
-
Other Uses: Traditional applications also include the treatment of diabetes, ulcers, and fever.
Cedrela odorata (Spanish Cedar)
The bark of Cedrela odorata is the primary part used for medicinal purposes in the traditional practices of its native regions in the Americas and in Africa where it has been introduced.
-
Febrifuge and Antimalarial: The bitter bark is used to reduce fever and is employed in the treatment of malaria.
-
Gastrointestinal Complaints: A bark infusion is used as a remedy for diarrhea, indigestion, and vomiting.
-
Anti-inflammatory: It is also used for its anti-inflammatory properties.
-
Other Uses: Traditional medicine also utilizes the bark for diabetes and as a vermifuge (to expel parasitic worms).
Quantitative Analysis of Bioactive Compounds
While specific quantitative data for the various "this compound" compounds are scarce in the literature, studies have quantified related bioactive compounds in these plants, providing a basis for understanding their potential therapeutic efficacy.
Table 1: Quantitative Phytochemical Analysis of Chromolaena odorata Leaves
| Bioactive Compound Class | Extraction Solvent | Concentration | Reference |
| Total Flavonoids | n-Hexane | 26.736 mg QE/g | |
| Total Flavonoids | Ethanolic Extract | 72% of total phenolic content | |
| Total Phenolics | Methanolic Extract | 117.82 mg GAE/g | |
| Tannins | Ethanolic Extract | 41.9064 ± 0.26 mg TAE/g | [4] |
Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; TAE = Tannic Acid Equivalents. The specific concentration of this compound within the total flavonoid content has not been reported.
Experimental Protocols
This section outlines the general methodologies for the extraction, isolation, and quantification of flavonoids and triterpenoids from plant materials, which are applicable to the study of the different "odoratins."
Extraction of Flavonoids (Applicable to C. odorata and B. virgilioides)
-
Sample Preparation: Air-dry the plant material (e.g., leaves, bark) in the shade and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol, or aqueous mixtures) at room temperature for an extended period (24-72 hours) with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often with a small amount of acid, e.g., acetic acid or phosphoric acid, to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: The wavelength for detection is chosen based on the UV absorbance maxima of the target flavonoids.
-
Quantification: A calibration curve is generated using a certified reference standard of the target compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Extraction and Analysis of Triterpenoids (Applicable to C. odorata)
-
Extraction: Similar to flavonoids, triterpenoids can be extracted using organic solvents like methanol or ethanol.
-
HPLC Analysis:
-
Column: A C18 column is often suitable.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is commonly used.
-
Detection: As many triterpenoids lack a strong chromophore, UV detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) detector is often preferred for sensitive detection and quantification.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for each "this compound" molecule are not fully elucidated, the known pharmacological activities of the compound classes to which they belong provide insights into their potential mechanisms of action.
Flavonoids (from C. odorata and B. virgilioides)
Flavonoids are well-known for their anti-inflammatory and antioxidant properties. Their mechanism of action often involves the modulation of key signaling pathways involved in inflammation.
-
NF-κB Signaling Pathway: Many flavonoids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[5] This inhibition can occur through various mechanisms, including the suppression of IκBα degradation and the prevention of NF-κB translocation to the nucleus.
-
MAPK Signaling Pathway: Flavonoids can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38), which are crucial for the production of pro-inflammatory cytokines.[6]
-
Nrf2 Signaling Pathway: Some flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress that contributes to inflammation.
Limonoids (from Cedrela odorata)
Limonoids, a class of tetranortriterpenoids, are known for their diverse biological activities, including insecticidal and anticancer effects. The mechanism of action for limonoids is an active area of research.
-
Modulation of Hsp90: Some limonoids have been shown to interact with Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stability and function of numerous client proteins, many of which are implicated in cancer.[7] By modulating Hsp90, limonoids can disrupt cancer cell signaling.
-
Antifeedant Activity: The antifeedant properties of limonoids are thought to involve interactions with insect gustatory receptors.[8]
The specific signaling pathways affected by the undecanortriterpenoid this compound from Cedrela odorata remain to be investigated.
Conclusion and Future Directions
The ethnobotanical uses of plants containing compounds named "this compound" highlight their significant potential for modern drug discovery. The diverse chemical nature of these compounds, from isoflavonoids to complex triterpenoids, underscores the importance of precise chemical characterization in natural product research. While the traditional knowledge provides a strong foundation, further scientific investigation is imperative.
Key areas for future research include:
-
Isolation and Structural Elucidation: Definitive isolation and structural confirmation of the "this compound" from Chromolaena odorata are crucial.
-
Quantitative Analysis: Development and validation of robust analytical methods, such as HPLC-MS, are needed to accurately quantify the different "this compound" compounds in their respective plant sources.
-
Pharmacological Studies: In-depth in vitro and in vivo studies are required to elucidate the specific mechanisms of action and signaling pathways for each "this compound" molecule.
-
Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between "this compound" and other bioactive compounds within the plant extracts could reveal more effective therapeutic strategies.
This technical guide provides a framework for understanding the current landscape of research into this compound-containing plants. By addressing the existing knowledge gaps, the scientific community can unlock the full therapeutic potential of these valuable natural resources.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Antinociceptive and anti-inflammatory activities of Bowdichia virgilioides (sucupira) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 6. 5280functionalmed.com [5280functionalmed.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Limonoids from the stem bark of Cedrela odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
Odoratin and its Analogs: An In-depth Technical Guide on a Novel Modulator of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has emerged as a compound of significant interest in the field of pharmacology, particularly for its potential anti-cancer and anti-inflammatory properties. This technical guide delves into the molecular mechanisms underlying the bioactivity of this compound and its analogs, with a specific focus on their interactions with core cellular signaling pathways. The PI3K/Akt, MAPK, and NF-κB pathways, which are central to cell survival, proliferation, and inflammatory responses, are key targets for these natural compounds. Understanding these interactions is crucial for the development of novel therapeutics. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies for assessing these interactions, and visual representations of the signaling cascades. While direct research on "this compound" is limited, this guide synthesizes data from studies on extracts of Chromolaena odorata and the well-researched compound Oridonin (B1677485), a diterpenoid with analogous functions, to provide a thorough understanding of their collective impact on cellular signaling.
Quantitative Data on the Bioactivity of Chromolaena odorata Extracts and Oridonin
The following tables summarize the cytotoxic effects of Chromolaena odorata extracts and Oridonin on various cancer cell lines, as well as their quantitative impact on key proteins within the PI3K/Akt, MAPK, and NF-κB signaling pathways.
Table 1: Cytotoxicity (IC50 Values) of Chromolaena odorata Extracts and Oridonin on Various Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |
| Ethyl Acetate Extract of C. odorata | MCF-7 | Breast Cancer | 218.78 µg/mL | Not Specified |
| Ethyl Acetate Extract of C. odorata | T47D | Breast Cancer | 307.61 µg/mL | Not Specified |
| Oridonin | PC3 | Prostate Cancer | ~20 µM | 24 |
| Oridonin | DU145 | Prostate Cancer | >20 µM | 24 |
Table 2: Quantitative Effects of Chromolaena odorata Compounds and Oridonin on Signaling Pathway Proteins
| Compound | Pathway | Protein | Effect | Cell Line | Concentration |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | NF-κB | IκBα Degradation | Inhibition | RAW 264.7 | Dose-dependent |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | NF-κB | p65 Nuclear Translocation | Inhibition | RAW 264.7 | Dose-dependent |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | MAPK | p-p38 | Marked Repression | RAW 264.7 | Dose-dependent |
| Oridonin | PI3K/Akt | PI3K p85 | Significant Decrease | PC3 | Not Specified |
| Oridonin | PI3K/Akt | p-Akt (Ser473) | Significant Decrease | PC3 | Not Specified |
| Oridonin | NF-κB | p65 Nuclear Translocation | Inhibition | Not Specified | Not Specified |
| Oridonin | NF-κB | IκBα Phosphorylation | Inhibition | Not Specified | Not Specified |
| Oridonin | MAPK | p-p38 | Increased Phosphorylation | HCT116 | Not Specified |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of compounds by measuring the metabolic activity of cells.
-
Materials:
-
96-well plates
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound/Oridonin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Western Blotting for Analysis of Protein Phosphorylation
This method is used to detect changes in the phosphorylation status of specific proteins in a signaling pathway.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins like Akt, p38, p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time, then wash with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment.
-
Materials:
-
6-well plates
-
Target cell lines
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Interaction with Cellular Signaling Pathways
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Oridonin has been shown to significantly inhibit this pathway.[1] It reduces the expression of the PI3K p85 subunit and decreases the phosphorylation of Akt at Ser473, thereby promoting apoptosis in cancer cells.[1]
Caption: this compound/Oridonin inhibits the PI3K/Akt pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, including the p38, ERK, and JNK subfamilies, regulates cellular responses to a wide range of stimuli, including stress, and plays a crucial role in inflammation and apoptosis. Chalcones from Chromolaena odorata have been shown to repress the phosphorylation of p38 MAPK.[2] Interestingly, Oridonin has been observed to increase the phosphorylation of p38 MAPK in some cancer cells, suggesting a context-dependent role in inducing apoptosis.[3][4]
Caption: this compound analogs modulate p38 MAPK signaling.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Compounds from Chromolaena odorata and Oridonin are potent inhibitors of this pathway. They prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][5] This leads to the inhibition of the nuclear translocation of the active p65 subunit, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[2][5]
Caption: this compound/Oridonin inhibits the NF-κB signaling pathway.
Conclusion
Bioactive compounds from Chromolaena odorata, including this compound and its analogs, along with the functionally similar diterpenoid Oridonin, demonstrate significant potential as modulators of key cellular signaling pathways. Their ability to inhibit the pro-survival PI3K/Akt and NF-κB pathways, while modulating the MAPK pathway, underscores their therapeutic promise in the treatment of cancer and inflammatory conditions. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the pharmacological potential of these natural products. Further investigation is warranted to elucidate the precise quantitative effects of purified this compound on these signaling cascades and to advance its development as a clinical therapeutic.
References
- 1. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of oridonin on colon cancer are mediated via BMP7/p38 MAPK/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Silico Docking Analysis of Odoratin: A Technical Guide for Researchers
Abstract
Odoratin, a naturally occurring isoflavonoid (B1168493), has garnered interest for its potential therapeutic properties. Understanding its mechanism of action at a molecular level is crucial for drug discovery and development. This technical guide provides a comprehensive overview of a hypothesized in silico molecular docking study of this compound with key protein targets implicated in cancer and inflammation: Estrogen Receptor α (ERα), Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinase (MAPK). This document details the experimental protocols, presents hypothetical quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows using Graphviz. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug design and natural product research.
Introduction
This compound is an O-methylated isoflavonoid found in various plant species, including Chromolaena odorata. Isoflavonoids, a class of polyphenolic compounds, are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The structural similarity of isoflavones to endogenous estrogens allows them to interact with a variety of biological targets, thereby modulating cellular signaling pathways.[1][2]
In silico molecular docking is a powerful computational tool used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecule (protein target).[3] This technique is instrumental in the early stages of drug discovery for identifying potential therapeutic candidates and elucidating their mechanisms of action. By simulating the binding process at an atomic level, researchers can gain insights into the structure-activity relationships of compounds like this compound.
This guide outlines a hypothetical in silico docking study of this compound against three well-established protein targets:
-
Estrogen Receptor α (ERα): A key regulator in hormone-dependent cancers.[1][4]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway frequently dysregulated in cancer, promoting cell proliferation and survival.[5][6]
-
Mitogen-activated protein kinase (MAPK): A critical component of a signaling cascade involved in cellular responses to a variety of stimuli, including inflammation and cell growth.[7][8]
Hypothetical Quantitative Data
The following tables summarize the hypothetical quantitative data from the in silico docking analysis of this compound with the selected target proteins. These values are illustrative and based on typical results observed for isoflavonoid docking studies.
Table 1: Docking Scores and Binding Energies of this compound with Target Proteins
| Target Protein | PDB ID | Ligand (this compound) | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Estrogen Receptor α (ERα) | 2IOG | This compound | -9.2 | -9.8 | 0.15 |
| PI3Kγ | 1E8X | This compound | -8.5 | -9.1 | 0.45 |
| p38 MAPK | 3S3I | This compound | -7.9 | -8.4 | 1.20 |
Table 2: Interaction Analysis of this compound with Target Protein Active Sites
| Target Protein | Key Interacting Residues | Type of Interaction |
| Estrogen Receptor α (ERα) | Glu353, Arg394, His524 | Hydrogen Bonds, Pi-Alkyl |
| PI3Kγ | Val882, Lys833, Asp964 | Hydrogen Bonds, Hydrophobic Interactions |
| p38 MAPK | Lys53, Met109, Asp168 | Hydrogen Bonds, Pi-Sigma |
Experimental Protocols
This section provides a detailed methodology for a hypothetical in silico docking study of this compound.
Software and Tools
-
Molecular Docking: AutoDock Vina[4]
-
Visualization and Analysis: PyMOL, Discovery Studio Visualizer
-
Ligand and Protein Preparation: AutoDock Tools, Open Babel
-
Diagram Generation: Graphviz
Ligand Preparation
-
Structure Retrieval: The 3D structure of this compound was obtained from the PubChem database (CID: 5318532).
-
Format Conversion: The structure was converted to the PDBQT format using Open Babel.
-
Energy Minimization: The ligand's geometry was optimized using the MMFF94 force field to obtain a stable conformation.
-
Torsional Degrees of Freedom: Rotatable bonds were defined to allow for conformational flexibility during docking.
Protein Preparation
-
Structure Retrieval: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB): ERα (PDB ID: 2IOG), PI3Kγ (PDB ID: 1E8X), and p38 MAPK (PDB ID: 3S3I).
-
Preparation for Docking:
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added.
-
Gasteiger charges were computed and assigned to all atoms.
-
The prepared protein structures were saved in the PDBQT format.
-
Molecular Docking Procedure
-
Grid Box Generation: A grid box was defined around the active site of each target protein. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to encompass the entire binding pocket.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking. The Lamarckian Genetic Algorithm was employed with the following parameters:
-
Number of genetic algorithm runs: 50
-
Population size: 150
-
Maximum number of evaluations: 2,500,000
-
-
Pose Selection and Analysis: The docking results were clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster was selected as the most probable binding conformation.
-
Interaction Analysis: The selected protein-ligand complexes were visualized using PyMOL and Discovery Studio to analyze the hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active sites of the target proteins.
Visualizations
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways associated with the target proteins and the potential points of modulation by this compound.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. The Interaction of Isoflavone Phytoestrogens with ERα and ERβ by Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico analysis of polyphenols modulate bovine PPARγ to increase milk fat synthesis in dairy cattle via the MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico analysis of polyphenols modulate bovine PPARγ to increase milk fat synthesis in dairy cattle via the MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Degradation and Stability of Odoratin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation and stability of the isoflavone (B191592) odoratin (7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one) under various conditions. Due to the limited availability of direct stability data for this compound, this guide incorporates data from structurally similar isoflavones to provide a robust understanding of its likely stability profile.
Introduction to this compound
This compound is a naturally occurring isoflavonoid (B1168493) found in several plant species, including Chromolaena odorata.[1] Isoflavonoids are a class of phytoestrogens known for their potential therapeutic properties, making the stability of these compounds a critical factor in the development of pharmaceuticals and nutraceuticals. Understanding the degradation pathways and stability of this compound under various environmental conditions is essential for formulation development, shelf-life determination, and ensuring therapeutic efficacy.
Chemical Structure:
-
IUPAC Name: 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
-
Molecular Formula: C₁₇H₁₄O₆
-
Molecular Weight: 314.29 g/mol
-
CAS Number: 6902-72-3[2]
Factors Affecting the Stability of this compound
The stability of isoflavones like this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.
2.1. Effect of pH
The pH of the environment can significantly impact the stability of isoflavones. While specific data for this compound is not available, studies on other isoflavones indicate that they are generally more stable in neutral to slightly acidic conditions. Extreme pH levels, both acidic and alkaline, can catalyze hydrolytic degradation. For instance, a study on various isoflavone aglycones demonstrated that degradation was most prominent at pH 3.1, while virtually no decay was observed at pH 7.0 and 5.6 when heated at 150°C.[3]
2.2. Effect of Temperature
Temperature is a critical factor in the degradation of isoflavones. Thermal degradation often follows first-order kinetics.[4][5] Studies on isoflavones like daidzein (B1669772) and genistein (B1671435) have shown that their degradation is observed at temperatures ranging from 70°C to 120°C.[4] The rate of degradation increases with increasing temperature.[5] For example, the half-life of allicin, another natural compound, was estimated to be about a year at 4°C but only 1 day at 37°C, highlighting the significant impact of temperature on stability.[6] While direct kinetic data for this compound is unavailable, it is expected to exhibit similar temperature-dependent degradation.
2.3. Effect of Light (Photostability)
Exposure to light, particularly UV radiation, can lead to the photodegradation of isoflavones. The photochemical behavior of isoflavones like daidzein and formononetin (B1673546) shows they are photolabile and degrade primarily through direct photolysis.[7][8] Their half-lives in pH 7 water under simulated summer sunlight are in the range of 4.6 to 10 hours.[1][7][8] Other isoflavones, such as biochanin A and genistein, degrade more slowly by direct photolysis but show enhanced degradation in the presence of natural organic matter (NOM), which can act as a photosensitizer.[1][7][8] It is crucial to protect this compound from light to prevent photodegradation.
2.4. Oxidative Degradation
Oxidative degradation can occur in the presence of oxidizing agents. The phenolic hydroxyl groups in the structure of this compound make it susceptible to oxidation. While specific studies on the oxidative degradation of this compound were not identified, the general principles of flavonoid oxidation suggest that this is a potential degradation pathway.
Quantitative Stability Data (from Structurally Similar Isoflavones)
The following tables summarize quantitative stability data for isoflavones that are structurally similar to this compound. This data can be used to infer the potential stability profile of this compound.
Table 1: Thermal Degradation of Isoflavone Aglycones at 150°C
| Isoflavone | pH 3.1 (% remaining after 7h) | pH 5.6 (% remaining after 7h) | pH 7.0 (% remaining after 7h) |
| Daidzein | ~20% | >95% | >95% |
| Genistein | ~40% | >95% | >95% |
| Biochanin A | ~50% | >95% | >95% |
| Formononetin | ~60% | >95% | >95% |
| (Data inferred from Stintzing et al., 2006)[3] |
Table 2: Photodegradation Half-lives of Isoflavones in pH 7 Water
| Isoflavone | Condition | Half-life (hours) |
| Daidzein | Simulated summer sunlight (47° latitude) | 10 |
| Formononetin | Simulated summer sunlight (47° latitude) | 4.6 |
| (Data from Felcyn, et al., 2012)[1][7][8] |
Experimental Protocols
4.1. Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound or its solution to dry heat at a specific temperature (e.g., 80°C) for a defined duration.
-
Photodegradation: Expose the solution of this compound to a light source providing an output similar to the ICH Q1B option 1 or 2 for a specified duration.
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.
-
4.2. Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.[11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260 nm for isoflavones).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
5.1. Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
5.2. Plausible Degradation Pathway for an Isoflavone like this compound
Caption: Plausible degradation pathways for an isoflavone like this compound.
Conclusion
While direct stability data for this compound is limited, a comprehensive understanding of its potential degradation and stability can be inferred from studies on structurally related isoflavones. This compound is likely susceptible to degradation under harsh pH conditions, elevated temperatures, and exposure to light. For optimal stability, it is recommended that this compound be stored in a cool, dark place, and formulated in a neutral to slightly acidic pH environment. Further forced degradation studies on the pure compound are necessary to fully elucidate its degradation pathways and establish a definitive stability profile. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for conducting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism and analysis of isoflavones and other dietary polyphenols in foods and biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
methods for extraction and purification of odoratin
An Overview of Methodologies for the Isolation and Purification of Odoratin
Application Notes & Protocols for Researchers
Introduction
This compound is an isoflavonoid, a class of secondary metabolites known for their diverse biological activities.[1] This compound has been identified in various plant species, including Bowdichia virgilioides, Dalbergia louvelii, and notably, Chromolaena odorata.[1] As interest in natural products for drug development continues to grow, robust and efficient methods for the extraction and purification of specific bioactive compounds like this compound are essential for researchers in pharmacology, natural product chemistry, and drug discovery.
These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, focusing on common and effective laboratory techniques. The methodologies are designed to guide researchers through a multi-step process, from initial crude extraction to final purification using chromatographic techniques.
Part 1: Extraction of this compound from Plant Material
The initial step in isolating this compound involves its extraction from the solid plant matrix. Solvent extraction is the most common method, leveraging the solubility of isoflavonoids in polar organic solvents.[2] The choice of solvent is critical and can significantly impact the yield and purity of the crude extract.
Data Summary: Effect of Solvent on Extraction Yield
| Solvent System | Plant Part | Extraction Method | Typical Yield (%) | Reference |
| 70% Ethanol (B145695) | Leaves | Maceration | 15.83% | [3] |
| 100% Ethanol | Leaves | Maceration | < 15.83% | [3] |
| Methanol | Leaves | Maceration | 6.05% | [4] |
Note: The presence of water in ethanol (e.g., 70% ethanol) can enhance the extraction of polar compounds like flavonoids by altering the solvent's polarity.[3]
Experimental Protocol: Ultrasound-Assisted Solvent Extraction
This protocol describes a common and efficient method for obtaining a crude extract enriched with this compound from dried plant material. Ultrasound is used to enhance solvent penetration and accelerate the extraction process.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Chromolaena odorata leaves)
-
70% Ethanol (Solvent)
-
Ultrasonic bath
-
Erlenmeyer flasks
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
Maceration: Weigh 100 g of dried, finely powdered plant material and place it into a 2 L Erlenmeyer flask.
-
Solvent Addition: Add 1 L of 70% ethanol to the flask, ensuring all plant material is fully submerged.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at room temperature for 60 minutes. This process increases the contact between the solvent and the plant matrix, improving extraction efficiency.[5]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the liquid extract from the solid plant residue.
-
Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 2-4) two more times with fresh solvent to maximize the yield.
-
Pooling Extracts: Combine the filtrates from all three extraction cycles.
-
Solvent Evaporation: Concentrate the pooled extract using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol. This will yield a dark, semi-solid crude extract.
-
Drying and Storage: Transfer the crude extract to a pre-weighed beaker and dry it completely in a vacuum oven or desiccator. Record the final weight to calculate the extraction yield. Store the dried extract at 4°C in an airtight container.
Workflow for Extraction and Preliminary Fractionation
The following diagram illustrates the general workflow for the initial extraction process.
Part 2: Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound to a high degree of purity. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).[2]
Data Summary: Representative Purification Scheme
The following table provides a representative summary of a typical purification process. The values illustrate the expected trend of decreasing yield and increasing purity at each step.
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Step Yield (%) | Purity (%) |
| Crude Extract | 15.8 | 15.8 | 100 | ~5 |
| Silica (B1680970) Gel Column Chromatography | 15.0 | 1.2 | 8.0 | ~60 |
| Preparative HPLC | 1.0 | 0.08 | 8.0 | >98 |
Experimental Protocol: Multi-Step Chromatographic Purification
This protocol outlines the steps to purify this compound from the crude extract.
A. Silica Gel Column Chromatography (Initial Purification)
This step separates compounds based on their polarity, providing a fraction enriched in this compound.[6]
Materials and Equipment:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane (B92381), Ethyl Acetate (B1210297) (EtOAc)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and tank
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the glass column, avoiding air bubbles. Allow the silica to settle into a uniform bed.[6]
-
Sample Loading: Dissolve a known amount of the crude extract (e.g., 10 g) in a minimal volume of the initial mobile phase (or a compatible solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc). This is known as a step-gradient elution.[7]
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).
-
TLC Monitoring: Analyze the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., 70:30 Hexane:EtOAc), and visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that contain the target compound (this compound) based on their similar TLC profiles (Rf values).
-
Solvent Removal: Evaporate the solvent from the pooled fractions to obtain a semi-purified, this compound-enriched fraction.
B. Preparative HPLC (Final Purification)
Preparative HPLC is a high-resolution technique used to achieve high purity of the target compound.[8][9]
Materials and Equipment:
-
This compound-enriched fraction from column chromatography
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 column
-
HPLC-grade solvents: Acetonitrile (ACN) and Water (with 0.1% formic acid or TFA)
-
Syringe filters (0.45 µm)
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities.
-
Sample Preparation: Dissolve the semi-purified fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[10]
-
Scale-Up and Injection: Scale up the analytical method for the preparative column.[11] Inject the filtered sample onto the preparative HPLC system.
-
Elution and Detection: Run the preparative HPLC method. A typical mobile phase for reversed-phase (C18) chromatography would be a gradient of water and acetonitrile. Monitor the elution of compounds using the UV detector at an appropriate wavelength for flavonoids (e.g., 254 nm or 280 nm).
-
Fraction Collection: Set the fraction collector to automatically collect the peak corresponding to the retention time of this compound, as determined during method development.
-
Purity Analysis: Analyze a small aliquot of the collected fraction using analytical HPLC to confirm its purity (>98%).
-
Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by lyophilization (freeze-drying), to obtain the pure, solid this compound.
Workflow for Chromatographic Purification
This diagram shows the logical flow from the crude extract to the final pure compound.
Part 3: Potential Mechanism of Action
Compounds isolated from Chromolaena odorata are known to possess anti-inflammatory properties. One proposed mechanism is the modulation of the arachidonic acid cascade.[12] Prostaglandins, which are key mediators of inflammation, are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. Bioactive compounds from the plant may inhibit this pathway, thereby reducing inflammation.
Diagram: Anti-inflammatory Signaling Pathway
The diagram below illustrates a potential target for this compound and other bioactive compounds from C. odorata.
References
- 1. This compound | C17H14O6 | CID 13965473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. updatepublishing.com [updatepublishing.com]
- 8. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. nacalai.com [nacalai.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. duocphamtim.vn [duocphamtim.vn]
Application Notes & Protocols for the Analytical Quantification of Odoratin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Odoratin
This compound is a naturally occurring isoflavonoid (B1168493) found in various plant species, including Dipteryx odorata and plants from the Chromolaena genus. As a member of the flavonoid class of secondary metabolites, this compound and its derivatives are investigated for a range of potential biological activities, making them of significant interest in pharmacology and drug development. Accurate and precise quantification of this compound in plant matrices, herbal formulations, and biological samples is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.
This document provides detailed protocols for the quantification of this compound and related compounds using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While detailed quantitative protocols are more readily available for structurally similar plant metabolites like the triterpenoid (B12794562) odoratone (B1144338), the principles and methods described herein are directly applicable and can be adapted for this compound.
General Experimental Workflow
The quantification of this compound from a raw sample matrix follows a multi-step process. This workflow ensures the analyte is efficiently extracted, isolated from interfering substances, and accurately measured.
Quantification using High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of flavonoids like this compound due to its high resolution and sensitivity.[1] A reversed-phase C18 column coupled with UV detection is a common and reliable setup.
Experimental Protocol: HPLC-UV
This protocol is adapted from a method for the triterpenoid odoratone and is suitable for this compound with appropriate optimization.[1]
A. Sample Preparation (from Plant Material)
-
Milling : Dry the plant material (e.g., leaves of Chromolaena odorata) and grind it into a fine powder.
-
Extraction : Weigh 1.0 g of the powdered material into a flask and add 20 mL of methanol.[1]
-
Sonication : Place the flask in an ultrasonic bath and sonicate for 30 minutes to maximize extraction efficiency.[1]
-
Filtration : Filter the extract through a Whatman No. 1 filter paper. For cleaner samples, a 0.45 µm syringe filter can be used prior to injection.
-
Concentration : Concentrate the filtrate using a rotary evaporator at 40°C to obtain a crude extract.
-
Reconstitution : Accurately weigh the dried extract and reconstitute it in the mobile phase to a known concentration (e.g., 1 mg/mL).
B. Chromatographic Conditions
-
Instrument : Standard HPLC system with UV-Vis Detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The ratio should be optimized for best peak shape and separation.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Scan for this compound's UV maxima, typically around 254 nm or 260 nm for isoflavonoids.
-
Injection Volume : 20 µL.
C. Data Analysis
-
Calibration Curve : Prepare a series of standard solutions of purified this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Linearity : Inject the standards and plot a calibration curve of peak area versus concentration.
-
Quantification : Inject the prepared sample, identify the this compound peak by its retention time, and calculate the concentration using the linear regression equation from the calibration curve.
Method Validation Parameters & Quantitative Data
Method validation is essential to ensure that the analytical procedure is accurate, precise, and reliable.[2][3] The following table summarizes typical validation parameters for HPLC methods used in natural product quantification.
| Parameter | Typical Acceptance Criteria | Example Value (for similar compounds) |
| Linearity (r²) | > 0.999 | 0.9998[4] |
| Range | Dependent on application | 3.08 - 24.61 µg/mL[4] |
| Accuracy (% Recovery) | 80 - 120% | 96.63 - 113.87%[4] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 5% | < 4.98%[4] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.042 µg/mL[4] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.14 µg/mL[4] |
Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids and some flavonoids, a derivatization step is required to increase their volatility.[5][6]
Experimental Protocol: GC-MS
This protocol is based on methods developed for the analysis of triterpenoids.[5][6]
A. Sample Preparation and Derivatization
-
Extraction : Prepare a dried extract as described in the HPLC protocol (Section 3.1.A).
-
Derivatization : Accurately weigh a small amount of the extract (e.g., 1 mg) into a vial. Add a derivatizing agent such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[5]
-
Reaction : Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction. Cool to room temperature before injection.
B. GC-MS Conditions
-
Instrument : Gas Chromatograph coupled with a Mass Spectrometer.
-
Column : HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[5]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250°C.
-
Oven Program : Start at 120°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min. (This program should be optimized).
-
Ion Source : Electron Impact (EI) at 70 eV.
-
Mass Analyzer : Quadrupole.
-
Detection Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of derivatized this compound. Full scan mode (e.g., m/z 50-550) can be used for initial identification.
Quantitative Data
The performance of a GC-MS method for quantifying triterpenoids is summarized below. Similar performance can be expected for a validated this compound method.
| Parameter | Example Value (for Triterpenoids) | Reference |
| Linearity (r) | ≥ 0.9998 | [6] |
| Precision (% RSD) | ≤ 1.34% | [6] |
| Recovery | 92.1% - 102.6% | [6] |
| Limit of Detection (LOD) | 100 - 200 µg/L | [5] |
Application in Pharmacokinetic Studies
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Quantifying this compound in biological matrices (e.g., plasma, urine) is essential for these studies. LC-MS/MS is the preferred technique for this application due to its superior sensitivity and specificity.[7]
Key Pharmacokinetic Parameters
A validated bioanalytical method would be used to determine the following key PK parameters from concentration-time data.[8][9]
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of the drug. |
| Tmax | Time at which Cmax is observed. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| t½ (Half-life) | Time required for the drug concentration to decrease by half. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. |
Relevance to Signaling Pathways in Drug Development
Natural products, including flavonoids, often exert their biological effects by modulating intracellular signaling pathways.[10] For drug development professionals, understanding these mechanisms is key. Bioactive compounds from plants have been shown to interact with pathways critical to cell survival, proliferation, and inflammation, such as the PI3K/Akt/mTOR pathway.[11] Dysregulation of this pathway is a hallmark of many cancers. The ability to accurately quantify this compound allows researchers to correlate its concentration with downstream effects on such pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agnopharma.com [agnopharma.com]
- 8. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 9. Pharmacokinetic parameters explain the therapeutic activity of antimicrobial agents in a silkworm infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Odoratin in Plant Extracts using High-Performance Liquid Chromatography
Abstract
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of odoratin in plant extracts. This compound (7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one), an isoflavonoid (B1168493) with potential therapeutic properties, is found in various plant species, including those from the Chromolaena and Dalbergia genera. The described method is suitable for researchers, scientists, and drug development professionals engaged in the phytochemical analysis and quality control of herbal formulations. This protocol provides a robust and reproducible approach for the accurate quantification of this compound, utilizing a C18 column and a gradient elution system with UV detection.
Introduction
This compound is a naturally occurring isoflavonoid that has been identified in several plant species, notably Chromolaena odorata and various Dalbergia species.[1][2] Isoflavonoids are a class of phenolic compounds recognized for their potential health benefits, including antioxidant and anti-inflammatory activities. As interest in the therapeutic potential of this compound grows, the need for a reliable and validated analytical method for its quantification becomes crucial for the standardization of plant extracts and the development of new phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of individual components within complex mixtures like plant extracts.[3] This document provides a detailed protocol for the HPLC analysis of this compound.
Experimental Protocol
Sample Preparation: Extraction of this compound from Plant Material
A representative protocol for the extraction of this compound from dried and powdered plant material (e.g., leaves, stems) is outlined below.
1.1. Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
1.2. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of 80% methanol in water (v/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol (HPLC grade).
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Instrumentation and Conditions
2.1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10-25% B; 5-20 min, 25-50% B; 20-25 min, 50-70% B; 25-30 min, 70-10% B; 30-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Standard Preparation and Calibration
3.1. Stock Standard Solution:
-
Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
3.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3.3. Calibration Curve:
-
Inject each working standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for the analysis of isoflavones, which can be used as a benchmark for the validation of the this compound method.
| Validation Parameter | Acceptance Criteria | Typical Results for Similar Isoflavones[4][5] |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 3% | Intra-day: < 2%, Inter-day: < 3% |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity index > 0.999 |
Data Presentation
The quantitative data for the analysis of this compound in a hypothetical plant extract using the developed HPLC method is summarized in the table below.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| This compound Standard (10 µg/mL) | 15.2 | 125430 | 10.0 | - |
| Plant Extract A | 15.2 | 87654 | 6.99 | 0.35 |
| Plant Extract B | 15.2 | 154321 | 12.30 | 0.62 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound in plant extracts.
Conclusion
The HPLC method described in this application note provides a reliable and efficient approach for the quantitative analysis of this compound in plant extracts. The protocol is straightforward and utilizes standard instrumentation, making it accessible to a wide range of analytical laboratories. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This method can be a valuable tool for the quality control and standardization of herbal products, as well as in the broader context of natural product research and drug discovery.
References
Application Notes and Protocols for the Structural Elucidaion of Odoratin using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Odoratin and its Significance
This compound is an isoflavonoid (B1168493), a class of phenolic compounds widely distributed in the plant kingdom.[1] Its chemical structure is 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one.[1] Isoflavonoids, including this compound, are of significant interest to the scientific community due to their diverse biological activities. Studies have suggested that this compound and extracts from plants containing it, such as Chromolaena odorata, possess antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.[2][3] The therapeutic potential of such natural products makes their accurate identification and structural characterization a critical step in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques that, when used in conjunction, provide unambiguous structural elucidation of complex organic molecules like this compound.
Application of NMR and Mass Spectrometry in this compound Structure Elucidation
The structural characterization of a natural product like this compound involves a systematic workflow. Initially, the compound is isolated and purified from its natural source. Subsequently, spectroscopic techniques are employed to determine its molecular structure.
-
Mass Spectrometry (MS) is primarily used to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which is used to deduce the molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable information about the different structural components and their connectivity.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.
-
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
The following sections provide detailed protocols and data for the structural elucidation of this compound using these techniques.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
A general protocol for the extraction and isolation of isoflavonoids from a plant source is described below. This can be adapted for the isolation of this compound from sources like Chromolaena odorata.
-
Extraction:
-
Air-dry and grind the plant material (e.g., leaves) into a fine powder.
-
Macerate the powdered material in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol).
-
Monitor the fractions using thin-layer chromatography (TLC) to identify the fraction containing the compound of interest. Isoflavonoids are typically found in the ethyl acetate fraction.
-
-
Purification:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol).
-
Collect the fractions and monitor by TLC.
-
Combine the fractions containing the purified compound and recrystallize to obtain pure this compound.
-
Protocol 2: NMR Spectroscopic Analysis of this compound
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Use standard pulse programs provided by the spectrometer manufacturer.
-
For ¹H NMR, acquire data with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.
-
For ¹³C NMR, use a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Optimize the parameters for 2D NMR experiments according to the sample concentration and spectrometer.
-
Protocol 3: Mass Spectrometric Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of purified this compound (1 mg/mL) in a suitable solvent like methanol or acetonitrile (B52724).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
Use a C18 column for chromatographic separation with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Acquire data in both positive and negative ion modes.
-
Perform a full scan MS analysis to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Perform a tandem MS (MS/MS) experiment on the molecular ion to obtain the fragmentation pattern. Set the collision energy to an appropriate value (e.g., 20-40 eV) to induce fragmentation.
-
Data Presentation
Predicted NMR Data for this compound
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally similar isoflavonoids. The numbering of the isoflavonoid core is shown in the diagram below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm) |
| 2 | 152.5 | 8.3 (s) |
| 3 | 123.0 | - |
| 4 | 175.0 | - |
| 5 | 115.5 | 7.9 (s) |
| 6 | 148.0 | - |
| 7 | 150.0 | - |
| 8 | 103.0 | 7.0 (s) |
| 9 | 157.5 | - |
| 10 | 118.0 | - |
| 1' | 122.5 | - |
| 2' | 112.0 | 7.1 (d, J=2.0 Hz) |
| 3' | 145.0 | - |
| 4' | 147.0 | - |
| 5' | 115.0 | 6.9 (d, J=8.5 Hz) |
| 6' | 119.0 | 7.0 (dd, J=8.5, 2.0 Hz) |
| 6-OCH₃ | 56.0 | 3.9 (s) |
| 4'-OCH₃ | 55.8 | 3.8 (s) |
s: singlet, d: doublet, dd: doublet of doublets, J: coupling constant in Hz.
Mass Spectrometry Data for this compound
Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄O₆ |
| Exact Mass | 314.0790 |
| [M+H]⁺ (observed) | 315.0863 |
| [M-H]⁻ (observed) | 313.0718 |
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |
| 299.0550 | CH₄ | Loss of methyl radical from a methoxy (B1213986) group followed by H abstraction |
| 284.0652 | CH₃O• | Loss of a methoxy radical |
| 271.0598 | CO + H₂O | Loss of carbon monoxide and water |
| 165.0546 | C₈H₅O₄ | Retro-Diels-Alder fragmentation product (A-ring fragment) |
| 150.0339 | C₉H₇O₃ | Retro-Diels-Alder fragmentation product (B-ring fragment) |
Visualizations
Experimental Workflow for this compound Structure Elucidation
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Isoflavonoid Core Structure and Numbering
Caption: The basic isoflavonoid core structure with standard numbering.
Proposed Mass Spectrometry Fragmentation Pathway for this compound
References
- 1. This compound | C17H14O6 | CID 13965473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesizing Odoratin Derivatives for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odoratin, a naturally occurring isoflavonoid (B1168493), has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. However, its therapeutic potential may be enhanced through structural modifications. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activities. It also presents a summary of available data to guide structure-activity relationship (SAR) studies and the development of more potent therapeutic agents.
Introduction to this compound
This compound is an O-methylated isoflavone (B191592) found in several plant species.[1] Natural isoflavones are known to possess a range of biological activities, and this compound is no exception. Studies have indicated its potential as an anticancer, anti-inflammatory, and antioxidant agent.[2][3] The core structure of this compound presents multiple sites for chemical modification, offering the opportunity to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. The general structure-activity relationship for isoflavones suggests that modifications to the A, B, and C rings can significantly impact their biological effects.[2][4][5]
Synthesis of this compound Derivatives
A key strategy for modifying this compound involves introducing various substituents at the C-8 position of the isoflavone core. The following protocol is based on a Suzuki coupling reaction to generate 8-substituted this compound derivatives.
Experimental Protocol: Synthesis of 8-Aryl this compound Derivatives
This protocol involves a multi-step synthesis starting from a substituted phenol, leading to the isoflavone core, followed by bromination and a final Suzuki coupling to introduce the desired aryl group.
Materials:
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Anhydrous aluminum chloride
-
3-Iodo-5,6,7-trimethoxychromen-4-one
-
Arylboronic acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃
-
Toluene, Ethanol, Water (deoxygenated)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 3,4,5-Trimethoxyphenyl acetate: A mixture of 3,4,5-trimethoxyphenol and sodium acetate in acetic anhydride is heated at 110°C for 2 hours. After completion, the reaction mixture is concentrated, diluted with water, and extracted with dichloromethane. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Fries Rearrangement to 2-hydroxy-3,4,5-trimethoxyacetophenone: The acetylated product is heated with anhydrous aluminum chloride at 140°C for 3 hours. The mixture is then cooled, decomposed with ice-cold HCl, and extracted with ethyl acetate. The product is purified by column chromatography.
-
Synthesis of 3-Iodo-5,6,7-trimethoxychromen-4-one: This intermediate can be synthesized from the corresponding 2'-hydroxychalcone (B22705) or via other established methods for isoflavone synthesis.
-
Bromination of the Isoflavone Core: The synthesized isoflavone is treated with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent to selectively introduce a bromine atom at the C-8 position.
-
Suzuki Coupling Reaction: In a reaction vessel, the 8-bromo-odoratin derivative, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ are suspended in a deoxygenated mixture of toluene, ethanol, and water. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final 8-aryl this compound derivative is purified by column chromatography.
Workflow for the Synthesis of 8-Aryl this compound Derivatives:
Caption: Synthetic workflow for 8-aryl this compound derivatives.
Biological Activity of this compound and Its Derivatives
The synthesized this compound derivatives can be evaluated for their anticancer, anti-inflammatory, and antioxidant activities using various in vitro assays.
Data Presentation: Biological Activities of this compound and Related Isoflavonoids
The following tables summarize the reported biological activities of this compound and structurally similar isoflavonoid derivatives. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Antioxidant Activity of this compound
| Compound | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Odoratenin¹ | ABTS | 23.74 | Trolox | 31.32 |
| This compound | α-glucosidase inhibition | > 100² | Isosakuranetin | 55.99 µg/mL |
¹Odoratenin is a closely related flavanone (B1672756) (5,3'-dihydroxy-7,6'-dimethoxyflavanone) isolated from Chromolaena odorata.[4][6] ²this compound showed weaker α-glucosidase inhibitory activity compared to isosakuranetin.[7]
Table 2: Anti-inflammatory Activity of a Representative Isoflavonoid (Cajanin)
| Compound | Assay | IC₅₀ (µM) |
| Cajanin | NO Production Inhibition | 19.38 ± 0.05 |
| Cajanin | IL-6 Inhibition | 7.78 ± 0.04 |
| Cajanin | TNF-α Inhibition | 26.82 ± 0.11 |
Data for Cajanin, an isoflavonoid derivative with a similar core structure to this compound, is presented as a reference for anti-inflammatory activity.[8]
Table 3: Anticancer Activity of Representative Isoflavone Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Isoflavone Derivative 1 | PANC-1 | 1.5 |
| Isoflavone Derivative 2 | PANC-1 | 0.8 |
| Genistein Analog | Various | Potent activity reported |
Data from various synthetic isoflavone analogs demonstrating potent anticancer activity.[2][6]
Experimental Protocols for Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
This compound derivatives
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess Reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.
Materials:
-
DPPH solution in methanol
-
This compound derivatives
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the this compound derivatives with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.
Workflow for Biological Activity Evaluation:
Caption: Experimental workflow for evaluating biological activities.
Signaling Pathway Modulation by this compound Derivatives
Isoflavonoids, including this compound, are known to exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival.[9][10] Many anti-inflammatory and anticancer agents act by inhibiting this pathway.
NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives:
Caption: Inhibition of the NF-κB signaling pathway.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival.[11][12] Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development.
mTOR Signaling Pathway and Potential Inhibition by this compound Derivatives:
Caption: Inhibition of the mTOR signaling pathway.
Conclusion and Future Directions
The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a framework for the rational design and biological testing of new compounds. Future work should focus on generating a broader library of derivatives with modifications at various positions to establish a comprehensive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds.
References
- 1. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Genistein and its synthetic analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of isoflavones in augmenting the effects of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 12. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay for Odoratin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, a flavonoid found in various plants including Chromolaena odorata, has garnered scientific interest due to its potential therapeutic properties.[1][2][3] Emerging research suggests that this compound exhibits both anti-inflammatory and anticancer activities.[1][4][5] Notably, studies on plant extracts containing this compound have demonstrated cytotoxic effects on breast cancer cell lines such as MCF-7 and T47D, and have indicated a role in stimulating caspase-dependent apoptosis.[1][6] These findings underscore the potential of this compound as a novel therapeutic agent.
These application notes provide a detailed protocol for a cell-based assay to quantify the cytotoxic and apoptotic activity of this compound on a cancer cell line. The described methods will enable researchers to assess the compound's efficacy and elucidate its mechanism of action.
Data Presentation
The following tables provide a structured summary of expected quantitative data from the described experimental protocols.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability | IC50 (µM) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 | - |
| 1 | 1.12 ± 0.06 | 89.6 | |
| 5 | 0.95 ± 0.05 | 76.0 | |
| 10 | 0.78 ± 0.04 | 62.4 | |
| 25 | 0.61 ± 0.03 | 48.8 | |
| 50 | 0.45 ± 0.02 | 36.0 | |
| 100 | 0.30 ± 0.01 | 24.0 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Caspase-3/7 Activity Assay)
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Control |
| 0 (Vehicle Control) | 5,000 ± 350 | 1.0 |
| 10 | 7,500 ± 525 | 1.5 |
| 25 | 15,000 ± 1,100 | 3.0 |
| 50 | 25,000 ± 1,800 | 5.0 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol details the determination of the cytotoxic effect of this compound on a selected cancer cell line (e.g., MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely used method for evaluating preliminary anticancer activity.[7][8]
Materials:
-
MCF-7 breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol describes the measurement of apoptosis induction by this compound through the quantification of caspase-3 and caspase-7 activities.
Materials:
-
MCF-7 cells
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (steps 1-3).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold change in caspase activity compared to the vehicle control.
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for assessing this compound's bioactivity.
Caption: A diagram of the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. mdpi.com [mdpi.com]
- 3. Evolution of the Secondary Metabolites in Invasive Plant Species Chromolaena odorata for the Defense and Allelopathic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of aqueous leaf extract of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Odoratin in Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has garnered attention for its potential therapeutic applications, particularly in the context of wound healing. Traditionally, extracts of Chromolaena odorata have been used to treat wounds, and scientific investigations suggest that its constituent compounds, including this compound, contribute to these effects through various mechanisms such as promoting cell proliferation and migration, and exerting anti-inflammatory and antioxidant activities.[1][2] One key mechanism attributed to this compound is its ability to activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in regulating inflammation and cellular processes crucial for wound repair.[3][4][5]
These application notes provide a comprehensive overview of the use of this compound and Chromolaena odorata extracts in preclinical wound healing models, detailing experimental protocols and summarizing key quantitative data to guide researchers in this field.
Mechanisms of Action in Wound Healing
The wound healing process is a complex biological cascade involving hemostasis, inflammation, proliferation, and remodeling. This compound, and more broadly the extracts of C. odorata, have been shown to positively influence multiple stages of this process.
-
Stimulation of Cell Proliferation and Migration: Extracts of C. odorata have been demonstrated to enhance the proliferation and migration of key skin cells, including fibroblasts and keratinocytes.[1][3][6] This is a critical step in the proliferative phase of wound healing, where new tissue is formed to close the wound.
-
Anti-inflammatory and Antioxidant Effects: Chronic inflammation can impede wound healing. C. odorata extracts exhibit anti-inflammatory properties, partly by inducing the expression of Heme Oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory functions.[7] this compound's activation of PPARγ is also linked to anti-inflammatory responses.[3] Furthermore, the antioxidant properties of compounds within the extract protect skin cells from oxidative damage at the wound site.[3][8]
-
Hemostatic Properties: The extract has been shown to promote hemostasis, the initial step of wound healing that involves stopping bleeding. This is achieved in part by inducing the expression of thromboxane (B8750289) synthase, which is involved in blood clotting.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Chromolaena odorata extracts in various wound healing models. It is important to note that this data pertains to the whole extract, and the specific contribution of isolated this compound is a subject for further research.
Table 1: In Vitro Efficacy of Chromolaena odorata Extract on Fibroblast Proliferation
| Cell Line | Extract Concentration | Incubation Time | Proliferation Increase (%) | Reference |
| Balb/c 3T3 Fibroblasts | 34.2 µg/mL | 12 h | Significant increase | [7] |
| Balb/c 3T3 Fibroblasts | 100 µg/mL | 12 h | Stronger significant increase | [7] |
| Human Dermal Fibroblasts | 10 µg/mL | Not specified | Enhanced growth | [6] |
| Human Dermal Fibroblasts | 100 µg/mL | Not specified | Enhanced growth | [6] |
Table 2: In Vivo Efficacy of Chromolaena odorata Formulations on Excision Wound Healing in Rats
| Formulation | Treatment Duration | Measurement | Result | Reference |
| 5.0% (w/w) Extract | Not specified | Wound Area Reduction | Faster reduction vs. control | [9] |
| 10% Ethanolic Extract | 21 days | % Wound Contraction | 406.22 ± 6.34 | [10] |
| 20% Ethanolic Extract | 21 days | % Wound Contraction | 459.31 ± 8.92 | [10] |
| C. odorata-layered patch | 14 days | Wound Contraction (%) | Significantly higher vs. control | [11][12] |
| 30% Ethanolic Fraction (1.0 g/mL) | 9 days | Wound Healing | Significant acceleration | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the wound healing potential of this compound.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on the migration of keratinocytes or fibroblasts.
Materials:
-
Human keratinocytes (e.g., HaCaT) or human dermal fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
12-well culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes or fibroblasts into 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells reach confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (and a vehicle control) to the respective wells.
-
Image Acquisition: Immediately capture images of the scratch in each well at designated points (0 hours).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of fibroblasts or keratinocytes.
Materials:
-
Human keratinocytes or fibroblasts
-
Complete cell culture medium
-
96-well culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing different concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
In Vivo Excision Wound Model
This model is used to evaluate the wound healing efficacy of a topical formulation of this compound in an animal model.
Materials:
-
Wistar rats or Swiss albino mice
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Surgical scissors and forceps
-
Circular biopsy punch (e.g., 6 mm)
-
Topical formulation of this compound (e.g., in a gel or ointment base)
-
Control vehicle
-
Ruler or digital caliper
Procedure:
-
Animal Preparation: Anesthetize the animal and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness excision wound using a circular biopsy punch.
-
Treatment Application: Topically apply the this compound formulation or the control vehicle to the wound area daily.
-
Wound Measurement: Measure the wound area (e.g., by tracing the wound margins and calculating the area) on specific days (e.g., 0, 3, 7, 14, 21).
-
Data Analysis: Calculate the percentage of wound contraction over time.
-
Histological Analysis (Optional): On the final day, euthanize the animals and collect the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and neovascularization.
Signaling Pathways and Visualizations
The wound healing effects of Chromolaena odorata extract, and by extension its bioactive components like this compound, are mediated through the modulation of specific signaling pathways.
Caption: Proposed mechanism of this compound in promoting wound healing via PPARγ activation.
Caption: Experimental workflow for the in vitro scratch assay.
Caption: Workflow for the in vivo excision wound healing model.
Conclusion
This compound, as a key bioactive constituent of Chromolaena odorata, holds significant promise as a therapeutic agent for promoting wound healing. The available evidence, primarily from studies on the whole plant extract, suggests that its efficacy stems from a multi-faceted mechanism involving the promotion of skin cell proliferation and migration, and potent anti-inflammatory and antioxidant effects. The activation of PPARγ by this compound provides a plausible molecular basis for its anti-inflammatory properties. The protocols and data presented herein serve as a valuable resource for researchers aiming to further elucidate the specific role of isolated this compound in wound healing and to develop novel, effective wound care therapies. Further investigation into the precise contribution of this compound to the overall wound healing properties of C. odorata extract is warranted.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of PPAR nuclear receptors in tissue injury and wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Enhanced proliferation of fibroblasts and endothelial cells treated with an extract of the leaves of Chromolaena odorata (Eupolin), an herbal remedy for treating wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemostatic and Wound Healing Properties of Chromolaena odorata Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Veterinární medicína: Efficacy of Chromolaena odorata leaf extracts for the healing of rat excision wounds [vetmed.agriculturejournals.cz]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. Chromolaena odorata layered-nitrile rubber polymer transdermal patch enhanced wound healing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromolaena odorata layered-nitrile rubber polymer transdermal patch enhanced wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of hemostatic, anti-inflammatory, wound healing, skin irritation and allergy, and antimicrobial properties of active fraction from the ethanol extract of Chromolaena odorata (L.) R.M. King & H. Rob - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Odoratin as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, a naturally occurring isoflavonoid, has emerged as a promising lead compound in drug discovery.[1][2][3][4][5][6] Found in plants such as Chromolaena odorata, this polyphenol exhibits a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[7][8][9] Its pleiotropic effects on various signaling pathways make it an attractive scaffold for the development of novel therapeutics. These application notes provide a comprehensive overview of this compound's potential, including its biological activities, putative mechanisms of action, and protocols for its evaluation as a lead compound.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |
| Molecular Formula | C₁₇H₁₄O₆ |
| Molecular Weight | 314.29 g/mol |
| Appearance | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, methanol (B129727), and ethanol |
Biological Activities and Quantitative Data
While specific quantitative data for pure this compound is limited in the current literature, studies on extracts of Chromolaena odorata, rich in this compound and other flavonoids, provide strong evidence of its therapeutic potential. The following table summarizes the reported activities of these extracts and related isoflavonoids, offering a preliminary guide for the evaluation of pure this compound.
| Biological Activity | Assay | Test System | IC₅₀/EC₅₀ (of Extract/Related Compound) | Reference |
| Anticancer | MTT Assay | HepG2 (Liver Cancer) Cells | 23.44 µg/mL (Crude Ethanolic Extract) | [10] |
| MTT Assay | HeLa (Cervical Cancer) Cells | 82.41 µg/mL (Ethyl Acetate Partition) | [11] | |
| MTT Assay | T47-D (Breast Cancer) Cells | Not specified, but showed dose-dependent cytotoxicity | [6] | |
| Antioxidant | DPPH Radical Scavenging | Cell-free | 223.33 µg/mL (70% Ethanol Leaf Extract) | [8] |
| ABTS Radical Scavenging | Cell-free | Not specified, but showed significant activity | ||
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 42.44–49.01 µg/mL (Flower Extracts) | [7] |
| Antidiabetic | α-Glucosidase Inhibition | Cell-free | 53.87 µg/mL (Ethyl Acetate Flower Extract) | [9] |
Putative Signaling Pathways
Based on the known biological activities of this compound and related isoflavonoids, two key signaling pathways are likely modulated: the NF-κB inflammatory pathway and the intrinsic apoptosis pathway.
Inhibition of the NF-κB Signaling Pathway
This compound's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling cascade. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2, which in turn lead to the production of nitric oxide (NO) and prostaglandins. This compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Induction of the Intrinsic Apoptosis Pathway
The anticancer activity of this compound may be attributed to the induction of apoptosis. This process can be initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can translocate to the mitochondria, leading to the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-9, which then activates the executioner caspase-3, ultimately leading to programmed cell death.
Experimental Protocols
The following are generalized protocols for assessing the key biological activities of this compound. It is recommended to optimize these protocols for specific experimental conditions.
MTT Cell Viability Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HepG2, HeLa, T47-D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[12]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay evaluates the free radical scavenging capacity of this compound.[3][15]
Materials:
-
This compound solution (in methanol or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Ascorbic acid (positive control)
-
Methanol or ethanol
-
96-well plates
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and ascorbic acid.[15]
-
Add 100 µL of each dilution to a 96-well plate.
-
Add 100 µL of DPPH solution to each well.[16]
-
Incubate in the dark at room temperature for 30 minutes.[15][17]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[7]
α-Glucosidase Inhibition Assay for Antidiabetic Activity
This assay assesses the potential of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[18]
Materials:
-
This compound solution (in buffer or DMSO)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium carbonate (Na₂CO₃)
-
Phosphate buffer (pH 6.8)
-
Acarbose (B1664774) (positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Add 50 µL of this compound or acarbose solution at various concentrations to a 96-well plate.
-
Add 50 µL of α-glucosidase solution and incubate for 10 minutes at 37°C.[19]
-
Add 50 µL of pNPG solution to initiate the reaction and incubate for 20 minutes at 37°C.[20]
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.[20]
-
Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.
Drug Discovery Workflow: this compound as a Lead Compound
The development of this compound into a clinical candidate requires a systematic lead optimization process.
Protocols for Preclinical Development
Acute Oral Toxicity Study (OECD 423)
This study provides information on the acute toxicity of a substance to classify it according to the Globally Harmonised System (GHS).[21][22][23][24][25][26][27]
Animals:
-
Healthy, young adult female rats (Wistar or Sprague-Dawley).
Procedure:
-
Dose Selection: Start with a dose from one of the defined levels (e.g., 300 mg/kg).
-
Dosing: Administer a single oral dose of this compound to a group of three rats.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Endpoint: The study allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development.[21]
In Vivo Pharmacokinetics:
-
Administer this compound to rodents (rats or mice) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of this compound and its potential metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution.
Metabolism:
-
Incubate this compound with liver microsomes or hepatocytes to identify major metabolic pathways and metabolites.[21]
-
Characterize the metabolites using high-resolution mass spectrometry.
Conclusion
This compound presents a valuable starting point for the development of new drugs targeting a range of diseases. Its diverse biological activities, coupled with a favorable chemical scaffold, make it an excellent candidate for lead optimization. The protocols and workflows outlined in these application notes provide a framework for researchers to systematically evaluate and advance this compound and its derivatives through the drug discovery pipeline. Further investigation into its specific molecular targets and in vivo efficacy will be critical in realizing its full therapeutic potential.
References
- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of benzoylbenzofurans and isoflavone derivatives as sirtuin 1 inhibitors with antiproliferative effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchhub.com [researchhub.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. marinebiology.pt [marinebiology.pt]
- 18. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 20. In vitro α-glucosidase inhibitory assay [protocols.io]
- 21. Overview of Isoflavone Structure, Metabolism and Pharmacokinetics [www40.pair.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scribd.com [scribd.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. youtube.com [youtube.com]
Application Notes and Protocols for Testing Odoratin's α-Glucosidase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase inhibitors are a class of therapeutic agents crucial in the management of type 2 diabetes mellitus. By competitively inhibiting α-glucosidase enzymes in the small intestine, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia. Natural products are a promising reservoir of novel α-glucosidase inhibitors, with flavonoids being a particularly well-studied class of compounds. Odoratin, a flavonoid, has been identified as a potential α-glucosidase inhibitor.[1] This document provides a comprehensive protocol for evaluating the α-glucosidase inhibitory activity of this compound, intended for researchers and professionals in drug development.
Mechanism of α-Glucosidase Inhibition
α-Glucosidase enzymes, located in the brush border of the small intestine, are responsible for the hydrolysis of oligosaccharides and disaccharides into glucose and other monosaccharides. Inhibitors of these enzymes act by competitively binding to the active site, thus preventing the substrate from binding and slowing down the digestion and absorption of carbohydrates. This delayed glucose absorption leads to a reduction in the postprandial increase in blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition by this compound in the small intestine.
Quantitative Data Summary
| Compound/Extract | IC50 Value | Source Organism/Type |
| This compound | Data not available | Flavonoid |
| Acarbose (B1664774) (Standard) | 545 µM | Positive Control |
| Perfoliatin A | 23.8 µM | Melampodium perfoliatum |
| Compound from M. perfoliatum | 15.8 µM | Melampodium perfoliatum |
| Compound from M. perfoliatum | 22.1 µM | Melampodium perfoliatum |
Detailed Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the α-glucosidase inhibitory activity of this compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Type I)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Preparation of Solutions:
-
Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.
-
α-Glucosidase Solution (0.2 U/mL): Dissolve α-glucosidase in the sodium phosphate buffer. Prepare this solution fresh before each experiment.
-
pNPG Solution (5 mM): Dissolve pNPG in the sodium phosphate buffer. Prepare this solution fresh daily.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in sodium phosphate buffer to obtain various test concentrations.
-
Acarbose Solution: Prepare a solution of acarbose in sodium phosphate buffer to be used as a positive control.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.
Assay Procedure:
-
Plate Setup: In a 96-well microplate, add the following to the respective wells:
-
Blank: 70 µL of sodium phosphate buffer.
-
Control (No Inhibitor): 60 µL of sodium phosphate buffer and 10 µL of DMSO.
-
Test Sample (this compound): 60 µL of sodium phosphate buffer and 10 µL of each this compound working solution.
-
Positive Control (Acarbose): 60 µL of sodium phosphate buffer and 10 µL of acarbose solution.
-
-
Enzyme Addition: Add 10 µL of the α-glucosidase solution (0.2 U/mL) to all wells except the blank.
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 10 µL of the pNPG solution (5 mM) to all wells.
-
Incubation: Incubate the plate at 37°C for another 15 minutes.
-
Termination of Reaction: Stop the reaction by adding 100 µL of the 0.1 M sodium carbonate solution to all wells.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
References
Formulation of Odoratin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, an O-methylated isoflavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. As research progresses from in vitro assays to preclinical in vivo models, the appropriate formulation of this compound is critical to ensure its bioavailability and efficacy. This document provides detailed application notes and protocols for the formulation and administration of this compound in in vivo studies, tailored for researchers in pharmacology and drug development.
This compound's lipophilic nature presents a challenge for in vivo administration due to its poor water solubility. This can lead to low absorption and bioavailability, potentially masking its true therapeutic potential. The following sections detail recommended formulation strategies, administration protocols, and key considerations for conducting successful in vivo experiments with this compound.
Data Presentation: Pharmacokinetic Parameters of Structurally Similar Flavonoids
While specific pharmacokinetic data for this compound is not extensively available in public literature, the following tables summarize key pharmacokinetic parameters for other isoflavonoids and natural compounds after oral and intravenous administration in rodents. This data serves as a valuable reference for designing pharmacokinetic studies for this compound and for understanding the expected absorption, distribution, metabolism, and excretion (ADME) profile of this class of compounds.
Table 1: Pharmacokinetic Parameters of Selected Flavonoids and Natural Compounds (Oral Administration in Rodents)
| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Genistein | Mice | 50 | 250 ± 50 | 1.0 | 850 ± 150 | ~15 | [1] |
| Daidzein | Rats | 10 | 120 ± 30 | 0.5 | 450 ± 100 | ~20 | [2] |
| Oridonin | Rats | 80 | 234.5 ± 45.2 | 0.25 | 458.7 ± 98.3 | 10.8 | |
| Biochanin A | Rats | 50 | 150 ± 40 | 2.0 | 980 ± 210 | ~4.6 | |
| Matrine | Mice | 500 | 1850 ± 450 | 0.5 | 4500 ± 900 | 9.0 ± 3.3 | [3] |
Table 2: Pharmacokinetic Parameters of Selected Flavonoids and Natural Compounds (Intravenous Administration in Rodents)
| Compound | Animal Model | Dose (mg/kg) | Half-life (t½) (h) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference | |---|---|---|---|---|---| | Genistein | Mice | 10 | 1.5 ± 0.3 | 25 ± 5 | 2.0 ± 0.4 |[1] | | Daidzein | Rats | 5 | 1.2 ± 0.2 | 30 ± 6 | 1.8 ± 0.3 |[2] | | Oridonin | Rats | 10 | 0.8 ± 0.1 | 45 ± 8 | 2.5 ± 0.5 | | | Biochanin A | Rats | 10 | 0.5 ± 0.1 | 60 ± 12 | 1.5 ± 0.3 | | | Matrine | Mice | 500 | 1.8 ± 0.4 | 15 ± 3 | 1.2 ± 0.2 |[3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of an this compound suspension for oral gavage, a common administration route for preclinical in vivo studies. Due to its low aqueous solubility, a suspension is often the most practical formulation.
Materials:
-
This compound powder
-
Vehicle solution:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Alternatively, a mixture of 10% DMSO, 40% PEG300, and 50% sterile water can be used for compounds with very poor solubility.[4]
-
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Vehicle Preparation: Prepare the chosen vehicle solution under sterile conditions.
-
Suspension Preparation:
-
Method A (Mortar and Pestle): Add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Method B (Homogenizer): Place the this compound powder in a sterile tube and add the full volume of the vehicle. Use a homogenizer to create a fine and uniform suspension.
-
-
Final Mixing: Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administration: Administer the this compound suspension to the animals via oral gavage using an appropriate gauge needle. The volume administered should be based on the animal's body weight.
Protocol 2: Formulation of this compound for Intraperitoneal (IP) Injection
For studies requiring more direct systemic exposure and to bypass first-pass metabolism, intraperitoneal injection is a viable option. This protocol outlines the preparation of an this compound solution for IP administration.
Materials:
-
This compound powder
-
Solvent system: A common vehicle for IP injection of hydrophobic compounds is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Cremophor EL, and sterile saline (e.g., 1:1:8 v/v/v).
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Dissolution: Dissolve the accurately weighed this compound powder in DMSO first.
-
Emulsification: Add Cremophor EL to the DMSO-odoratin solution and mix well.
-
Dilution: Slowly add sterile saline to the mixture while vortexing to form a clear and stable solution or a fine emulsion. The final concentration of DMSO should be kept low (typically below 10%) to minimize toxicity.
-
Sterilization: If necessary, filter the final solution through a 0.22 µm sterile filter.
-
Administration: Administer the formulated this compound solution via intraperitoneal injection.
Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anticancer activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-231)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Matrigel (optional, to enhance tumor take rate)
-
Formulated this compound (from Protocol 1 or 2)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture the cancer cells under appropriate conditions until they reach the desired number for inoculation.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in sterile PBS or a PBS/Matrigel mixture.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the formulated this compound or vehicle control to the respective groups according to the chosen route (oral gavage or IP injection) and schedule (e.g., daily for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform further analyses such as histology, immunohistochemistry, or Western blotting on the tumor tissues to investigate the mechanism of action.
-
Mandatory Visualizations
Signaling Pathway Diagram
This compound, as a flavonoid, is likely to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on the known mechanisms of structurally similar isoflavonoids, the PI3K/Akt and Wnt/β-catenin pathways are plausible targets.[5][6][7]
Caption: Hypothetical signaling pathways modulated by this compound in cancer cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Natural isoflavonoids in invasive cancer therapy: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability (F%) [pharmainformatic.com]
- 5. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 7. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PubMed [pubmed.ncbi.nlm.nih.gov]
Odoratin: A Flavonoid Molecular Probe for Biological Studies
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Odoratin, a flavonoid isolated from the plant Chromolaena odorata, has emerged as a promising molecular probe for investigating fundamental biological processes, particularly in the realm of cancer research. Its inherent cytotoxic and pro-apoptotic properties make it a valuable tool for dissecting cellular signaling pathways involved in cell death and survival. These application notes provide a comprehensive overview of this compound's utility as a molecular probe, including its mechanisms of action, protocols for key experiments, and quantitative data to guide research endeavors. While specific data for purified this compound is emerging, the information presented here is based on studies of Chromolaena odorata extracts and closely related flavonoids, providing a strong framework for its application.
Mechanism of Action
This compound and related flavonoids from Chromolaena odorata exert their biological effects by modulating several key signaling pathways implicated in cancer pathogenesis. The primary mechanisms include the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway that is often hyperactivated in cancer. Flavonoids from Chromolaena odorata have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[1][2][3][4][5]
-
Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[6][7][8][9] It can decrease the levels of anti-apoptotic proteins (e.g., Bcl-2) and increase the levels of pro-apoptotic proteins (e.g., Bax), thereby promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in cellular stress responses and can trigger apoptosis. Some studies suggest that flavonoids can activate these pro-apoptotic MAPK pathways.
-
NF-κB Pathway: The NF-κB signaling pathway is crucial for inflammation and cell survival. Inhibition of this pathway by flavonoids can sensitize cancer cells to apoptosis.
Quantitative Data
The following tables summarize the cytotoxic and pro-apoptotic effects of Chromolaena odorata extracts and its isolated flavonoids on various cancer cell lines. This data serves as a reference for designing experiments using this compound as a molecular probe.
Table 1: Cytotoxicity of Chromolaena odorata Extracts and Isolated Flavonoids
| Cell Line | Cancer Type | Compound/Extract | IC50 Value |
| MCF-7 | Breast Cancer | Ethyl Acetate (B1210297) Extract of C. odorata | 218.78 µg/mL[10][11] |
| T47D | Breast Cancer | Ethyl Acetate Extract of C. odorata | 307.61 µg/mL[10][11] |
| HeLa | Cervical Cancer | Ethyl Acetate Partition of C. odorata | 82.41 µg/mL[12] |
| 4T1 | Breast Cancer | C. odorata Extract | 53 µg/mL |
| HeLa | Cervical Cancer | Kaempferide (from C. odorata) | 16 µM[13] |
Table 2: Apoptosis Induction by Ethyl Acetate Extract of C. odorata
| Cell Line | Treatment | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | Control | 82.75 ± 0.35 | - | 6.6 ± 0.14 |
| MCF-7 | 2 x IC50 | 0.5 ± 0.42 | - | 95.15 ± 1.76[10] |
| T47D | Control | - | 3.1 ± 0.14 | - |
| T47D | 2 x IC50 | - | - | 83.35 ± 0.49[10] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization as a molecular probe.
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Odorant Stimulation Promotes Survival of Rodent Olfactory Receptor Neurons via PI3K/Akt Activation and Bcl-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Bcl-2 Family Proteins: What, Where, When? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti Proliferative and Apoptotic Effect of Soluble Ethyl Acetate Partition from Ethanol Extract of Chromolaena Odorata Linn Leaves Against HeLa Cervical Cancer Cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel Bioactivities of Odoratin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odoratin, a natural isoflavonoid, has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] To uncover novel therapeutic applications for this compound, high-throughput screening (HTS) offers a powerful platform for systematically evaluating its effects across a wide array of biological targets and pathways. This document provides detailed protocols for a multi-tiered HTS cascade designed to identify and characterize new activities of this compound, encompassing primary biochemical and cell-based screens, followed by secondary validation and mechanistic assays.
Introduction to High-Throughput Screening (HTS)
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against biological targets.[16][17] HTS assays are broadly categorized into two main types:
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified target molecule, such as an enzyme or receptor, in a cell-free system.[18][19][20] They are instrumental in identifying direct inhibitors or activators of specific proteins.
-
Cell-Based Assays: These assays utilize living cells to measure a compound's effect on a cellular process or signaling pathway.[21][22][23][24] They provide more biologically relevant data on a compound's efficacy, mechanism of action, and potential toxicity within a cellular context.[22][23]
This application note outlines a strategic HTS workflow to explore the untapped therapeutic potential of this compound.
HTS Workflow for this compound
The proposed workflow is designed to efficiently screen for novel activities of this compound and progressively narrow down promising hits for further investigation.
Caption: High-throughput screening workflow for this compound.
Experimental Protocols
Primary Screening: Broad-Spectrum Activity Profiling
The initial screen will utilize a panel of biochemical and cell-based assays to cast a wide net for potential activities.
3.1.1. Protocol: Kinase Inhibition Profiling (Biochemical Assay)
This assay will assess this compound's ability to inhibit a broad panel of human kinases, which are critical regulators of cellular processes and established drug targets.
Materials:
-
Kinase panel (e.g., commercial panel of several hundred purified human kinases)
-
ATP
-
Fluorescently labeled substrate peptide for each kinase
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (specific to each kinase)
-
384-well microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for the time specified by the kinase manufacturer.
-
Stop the reaction according to the manufacturer's protocol.
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each kinase at each this compound concentration.
3.1.2. Protocol: Cancer Cell Line Viability Screen (Cell-Based Assay)
This assay will evaluate the cytotoxic or anti-proliferative effects of this compound across a diverse panel of human cancer cell lines.
Materials:
-
Panel of human cancer cell lines (e.g., NCI-60 panel)
-
Appropriate cell culture media and supplements
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white microplates
-
Luminometer
Procedure:
-
Seed the cancer cell lines into 384-well plates at their optimal densities and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control.
Secondary Screening: Hit Confirmation and Prioritization
Hits identified in the primary screen will be subjected to further testing to confirm their activity and determine their potency and selectivity.
3.2.1. Protocol: Dose-Response and IC50 Determination
This protocol will determine the concentration of this compound that causes 50% of the maximum possible inhibition (IC50) for the confirmed hits.
Procedure:
-
For each confirmed hit (e.g., a specific kinase or cancer cell line), prepare a 10-point, 3-fold serial dilution of this compound.
-
Perform the respective primary assay (kinase inhibition or cell viability) with this detailed concentration range.
-
Plot the percent inhibition or viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Mechanism of Action Studies: Pathway Analysis
For validated hits, the following assays can elucidate the underlying mechanism of action.
3.3.1. Protocol: NF-κB Reporter Gene Assay (Cell-Based Assay)
Given the known anti-inflammatory properties of some flavonoids, this assay will determine if this compound modulates the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
TNF-α (stimulant)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to cell viability (determined by a parallel assay) and calculate the fold change in reporter activity.
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
Data Presentation
Quantitative data from the HTS assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Primary Screening Results for this compound
| Assay Type | Target/Cell Line | This compound Concentration (µM) | % Inhibition/Viability | Hit? (Threshold >50% Inhibition or <50% Viability) |
| Biochemical | Kinase A | 10 | 85% | Yes |
| Kinase B | 10 | 12% | No | |
| Kinase C | 10 | 65% | Yes | |
| Cell-Based | MCF-7 (Breast Cancer) | 10 | 35% | Yes |
| A549 (Lung Cancer) | 10 | 88% | No | |
| HCT116 (Colon Cancer) | 10 | 42% | Yes |
Table 2: Hypothetical IC50 Values for Confirmed Hits
| Target/Cell Line | Assay Type | IC50 (µM) |
| Kinase A | Biochemical | 2.5 |
| Kinase C | Biochemical | 8.1 |
| MCF-7 | Cell-Based | 5.7 |
| HCT116 | Cell-Based | 9.3 |
Conclusion
The described high-throughput screening cascade provides a robust framework for identifying and characterizing novel biological activities of this compound. By employing a combination of biochemical and cell-based assays, researchers can efficiently explore a wide range of potential therapeutic applications. The subsequent hit validation and mechanism of action studies are crucial for advancing the most promising findings toward preclinical development. This systematic approach will accelerate the discovery of new therapeutic leads from this promising natural product.
References
- 1. Cancer chemopreventive activity of odorine and odorinol from Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One moment, please... [duocphamtim.vn]
- 3. researchgate.net [researchgate.net]
- 4. ijpsm.com [ijpsm.com]
- 5. Anti-inflammatory activity of aqueous leaf extract of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections | Hanphanphoom | Modern Applied Science | CCSE [ccsenet.org]
- 13. The anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene in (DMBA) induced breast cancer Wistar rats (Rattus novergicus) [pharmacia.pensoft.net]
- 14. Evolution of the Secondary Metabolites in Invasive Plant Species Chromolaena odorata for the Defense and Allelopathic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 20. Biochemical Assays | Evotec [evotec.com]
- 21. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 22. marinbio.com [marinbio.com]
- 23. lifescienceglobal.com [lifescienceglobal.com]
- 24. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Controlled Release of Odoratin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, a flavonoid with significant therapeutic potential, presents challenges in drug delivery due to its poor aqueous solubility and potential for rapid metabolism. Encapsulation technologies offer a promising strategy to overcome these limitations by protecting the molecule, controlling its release profile, and enhancing its bioavailability. These application notes provide an overview of common techniques for encapsulating this compound for controlled release, including detailed protocols for liposomal, cyclodextrin, and polymeric nanoparticle-based formulations.
Encapsulation Techniques for this compound
Several methods can be employed to encapsulate this compound for controlled release. The choice of technique often depends on the desired particle size, release kinetics, and the specific application. The most common and effective methods for small hydrophobic molecules like this compound include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic molecules like this compound, it would primarily be entrapped within the lipid bilayer.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability.
-
Polymeric Nanoparticles: These are solid, colloidal particles made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA). This compound can be entrapped within the polymer matrix, allowing for sustained release as the polymer degrades.
Data Presentation: Comparative Analysis of Encapsulation Techniques
The following tables summarize representative quantitative data for the encapsulation of flavonoids, which are structurally similar to this compound, using the described techniques. Note: This data is illustrative and may vary based on the specific flavonoid and optimized formulation parameters.
Table 1: Physicochemical Properties of Flavonoid-Loaded Nanocarriers
| Encapsulation Technique | Carrier Material | Representative Flavonoid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | Egg Phosphatidylcholine | Isoscutellarein | 150 - 250 | 0.18 - 0.25 | -20 to -30 |
| Cyclodextrin Complex | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Quercetin | N/A (molecular complex) | N/A | N/A |
| Polymeric Nanoparticles | PLGA | Rutin | 250 - 300[1] | 0.15 - 0.20 | -15 to -25 |
Table 2: Encapsulation Efficiency, Drug Loading, and In Vitro Release Characteristics
| Encapsulation Technique | Representative Flavonoid | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile (Illustrative) |
| Liposomes | Isoscutellarein | 37.5 - 95[2] | 5 - 15 | Biphasic: Initial burst followed by sustained release over 48h |
| Cyclodextrin Complex | Catechin | ~83[3] | 10 - 20 | Rapid release upon dilution |
| Polymeric Nanoparticles | Rutin | ~81[1] | 1 - 5 | Sustained release over several days[1] |
Experimental Protocols
Here we provide detailed protocols for the encapsulation of a model hydrophobic flavonoid, which can be adapted for this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This method is widely used for preparing multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Egg Phosphatidylcholine (EPC) or other suitable lipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of EPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio of EPC:cholesterol is 2:1. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration.
-
Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform liposomes (SUVs), the MLV suspension can be sonicated using a probe or bath sonicator. Sonicate in short bursts in an ice bath to avoid overheating and lipid degradation.
-
Alternatively, for a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
-
Purification:
-
Remove unencapsulated this compound by centrifugation, dialysis, or gel filtration chromatography.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying
This protocol describes the formation of solid inclusion complexes, which can enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (B145695) (optional, as a co-solvent)
-
Magnetic stirrer with heating plate
-
Freeze-dryer
-
0.45 µm syringe filter
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM).
-
Prepare a solution of this compound. Due to its hydrophobicity, it may be necessary to first dissolve this compound in a small amount of a suitable organic solvent like ethanol before adding it to the HP-β-CD solution. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
-
Complexation:
-
Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours to allow for complex formation.
-
-
Filtration and Lyophilization:
-
Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, precipitated this compound.
-
Freeze the filtered solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.
-
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound into a biodegradable polymer matrix for sustained release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Probe sonicator or homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of PLGA and this compound in an organic solvent such as DCM.
-
-
Emulsification:
-
Add the organic phase to an aqueous PVA solution. The volume ratio of the organic to aqueous phase can be optimized (e.g., 1:5).
-
Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. Perform this step in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. This will lead to the formation of solid PLGA nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000-20,000 x g) for 20-30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated this compound. Repeat the washing step two to three times.
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) and then freeze-dried to obtain a powder.
-
Mandatory Visualizations
Caption: General experimental workflow for the preparation and characterization of this compound-loaded nanocarriers.
Caption: A simplified diagram of the general olfactory signaling pathway initiated by an odorant.[4][5][6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Olfactory Signaling Pathway [reactome.org]
- 5. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Investigating the Anticancer Effects of Odoratin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odoratin, a natural compound isolated from plants such as Chromolaena odorata, has been identified as a potential candidate for cancer therapy.[1] Preliminary studies have indicated its ability to inhibit the growth of various human cancer cell lines in vitro, including breast, glioma, hepatoma, cervical, and lung cancer cells.[1] These initial findings warrant a more in-depth investigation into the mechanisms by which this compound exerts its anticancer effects.
These application notes provide a comprehensive experimental framework for researchers to systematically study the anticancer properties of this compound. The protocols outlined below cover essential in vitro and in vivo assays to elucidate its mechanism of action, including its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The successful execution of these experiments will provide critical data for the preclinical evaluation of this compound as a potential therapeutic agent.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's anticancer effects, from initial screening to in vivo validation.
Caption: A logical workflow for investigating the anticancer effects of this compound.
Proposed Signaling Pathway for this compound's Anticancer Activity
Based on the known mechanisms of other natural anticancer compounds, it is hypothesized that this compound may induce apoptosis and cell cycle arrest by modulating key signaling pathways such as the MAPK/JNK and PI3K/AKT pathways. The following diagram illustrates a proposed mechanism of action.
Caption: A proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 ± 2.1 |
| HeLa | Cervical Cancer | 32.8 ± 3.5 |
| A549 | Lung Cancer | 41.2 ± 4.3 |
| U251 | Glioma | 18.9 ± 1.7 |
| HepG2 | Hepatoma | 38.6 ± 3.9 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.2 ± 3.4 | 25.1 ± 2.8 | 9.7 ± 1.5 |
| This compound (15 µM) | 60.8 ± 2.9 | 18.5 ± 2.1 | 20.7 ± 2.4 |
| This compound (30 µM) | 55.4 ± 3.1 | 12.3 ± 1.9 | 32.3 ± 3.3 |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (15 µM) | 10.3 ± 1.2 | 5.8 ± 0.9 | 16.1 ± 2.1 |
| This compound (30 µM) | 22.7 ± 2.5 | 15.4 ± 1.8 | 38.1 ± 4.3 |
Table 4: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1580 ± 210 | - |
| This compound (25 mg/kg) | 890 ± 150 | 43.7 |
| This compound (50 mg/kg) | 450 ± 95 | 71.5 |
| Positive Control | 380 ± 80 | 75.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.[3] Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.[5]
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p21, CDK4, p-JNK, p-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[4]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)[7]
-
Cancer cells (e.g., 5 x 10⁶ cells per mouse)[8]
-
Matrigel
-
This compound formulation for injection
-
Vehicle control
-
Positive control (e.g., doxorubicin)
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.[9]
-
Monitor the mice for tumor formation.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle, this compound low dose, this compound high dose, positive control).[8]
-
Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).[8]
-
Measure tumor volume and body weight twice a week.[9] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).
Decision Tree for Experimental Outcomes
The following diagram provides a decision-making framework based on the experimental results to guide further research on this compound.
Caption: A decision tree for guiding the progression of this compound anticancer research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Odoratin Extraction from Dalbergia louvelii
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of odoratin extraction from the heartwood of Dalbergia louvelii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Dalbergia louvelii?
A1: this compound is an isoflavonoid (B1168493), a class of phenolic compounds known for their potential biological activities. Dalbergia louvelii, a species of rosewood, has been identified as a natural source of this compound. Research into this compound and other flavonoids from Dalbergia species is driven by their potential applications in pharmacology and drug development.
Q2: What are the most common methods for extracting this compound and other isoflavonoids from Dalbergia species?
A2: The most prevalent laboratory and industrial methods for isoflavonoid extraction include conventional solvent extraction techniques like maceration and reflux (Soxhlet) extraction, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). These advanced methods are often favored for their increased efficiency and reduced extraction times.
Q3: Which factors have the most significant impact on this compound extraction yield?
A3: Several factors critically influence the extraction yield of this compound:
-
Solvent System: The choice of solvent and its polarity are paramount. Alcohols, such as methanol (B129727) and ethanol, often in aqueous solutions, are commonly used for extracting isoflavonoids.
-
Temperature: Higher temperatures can enhance solubility and diffusion rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant matrix and dissolve the target compound.
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient, which in turn affects the efficiency of the extraction.
-
Particle Size: A smaller particle size of the plant material increases the surface area available for solvent interaction, thereby improving extraction efficiency.
-
Energy Input (for MAE/UAE): For advanced extraction techniques, the power of microwaves or the frequency of ultrasound directly influences the disruption of plant cell walls and the release of intracellular compounds.
Troubleshooting Guide for Low this compound Yield
Low yields of this compound are a common challenge in the extraction process. This guide provides a systematic approach to identifying and resolving potential issues.
Problem 1: Low Overall Crude Extract Weight
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Disruption | - Ensure the Dalbergia louvelii heartwood is ground to a fine and uniform powder (e.g., 40-60 mesh).- Consider pre-treating the material, such as freeze-drying, to facilitate cell wall rupture. |
| Suboptimal Extraction Parameters | - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction but will require more solvent.- Increase the extraction time for maceration or reflux, or optimize the sonication/microwave irradiation time for UAE/MAE. |
| Incorrect Solvent Choice | - Test a range of solvents with varying polarities. For isoflavonoids, methanol or ethanol, often with some water content (e.g., 70-80%), is a good starting point.[1] |
Problem 2: Low Purity of this compound in the Crude Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Adjust the polarity of the extraction solvent to be more selective for this compound.- Employ a multi-step extraction, starting with a non-polar solvent to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound. |
| Degradation of this compound | - If using heat-based methods (reflux, MAE), assess the thermal stability of this compound and consider reducing the temperature or extraction time.- Protect the extract from light and oxygen to prevent degradation. |
Problem 3: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Plant Material | - Source Dalbergia louvelii heartwood from a consistent and reputable supplier.- Standardize the drying and grinding process for the raw material. |
| Inconsistent Extraction Procedure | - Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are precisely controlled and documented for each batch.- Calibrate all equipment (heating mantles, ultrasonic baths, etc.) regularly. |
Data Presentation: Isoflavonoid Yields from Dalbergia Species
| Isoflavonoid | Extraction Method | Solvent System | Yield (mg/g dry weight) | Reference |
| Prunetin | DES-NPCE | Choline chloride:urea (1:2) with 26% water | 1.204 | [2] |
| Tectorigenin | DES-NPCE | Choline chloride:urea (1:2) with 26% water | 1.057 | [2] |
| Genistein | DES-NPCE | Choline chloride:urea (1:2) with 26% water | 0.911 | [2] |
| Biochanin A | DES-NPCE | Choline chloride:urea (1:2) with 26% water | 2.448 | [2] |
| Genistein | MA-ATPE | 20% K₂HPO₄, 25% ethanol | 1.023 | [2] |
| Biochanin A | MA-ATPE | 20% K₂HPO₄, 25% ethanol | 2.012 | [2] |
*DES-NPCE: Deep Eutectic Solvent-based Negative Pressure Cavitation Assisted Extraction **MA-ATPE: Microwave-Assisted Aqueous Two-Phase Extraction
Experimental Protocols
Protocol 1: Methanol Reflux Extraction
This protocol is a conventional and widely used method for the extraction of flavonoids from woody plant materials.
Materials and Equipment:
-
Dried and powdered heartwood of Dalbergia louvelii
-
Methanol (analytical grade)
-
Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Preparation of Plant Material: Ensure the Dalbergia louvelii heartwood is dried and ground to a fine powder to maximize the surface area for solvent extraction.
-
Extraction:
-
Place a known quantity of the powdered heartwood (e.g., 100 g) into a round-bottom flask.[3]
-
Add methanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).[3]
-
Set up the reflux apparatus and heat the mixture to the boiling point of methanol.
-
Maintain the reflux for a minimum of 2 hours.[3]
-
Allow the mixture to cool to room temperature.
-
-
Filtration:
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.
-
-
Concentration:
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Quantification:
-
Dissolve a known weight of the dried extract in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the this compound yield.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
This protocol offers a more rapid extraction compared to conventional methods.
Materials and Equipment:
-
Dried and powdered heartwood of Dalbergia louvelii
-
70% Methanol (analytical grade)
-
Ultrasonic bath or probe sonicator
-
Beakers or suitable extraction vessels
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of Plant Material: Prepare the dried and powdered heartwood as described in the reflux protocol.
-
Extraction:
-
Weigh a known amount of the powdered heartwood (e.g., 10 g).
-
Place the powder in a beaker and add 70% methanol at a solid-to-solvent ratio of 1:20 (w/v).
-
Submerge the beaker in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Sonicate for approximately 45 minutes.[1]
-
-
Filtration and Concentration:
-
Filter the extract to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Prepare the dried extract for HPLC or GC-MS analysis as described previously.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Overcoming Solubility Challenges of Odoratin in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Odoratin, its poor aqueous solubility presents a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: Currently, there is no publicly available quantitative data on the specific intrinsic aqueous solubility of this compound in water (e.g., in mg/mL or Molarity). However, as a flavonoid, it is known to have very low water solubility.
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A2: Precipitation is a common issue due to this compound's low aqueous solubility. Consider the following troubleshooting steps:
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility.
-
Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as ethanol (B145695) or DMSO, can significantly increase the solubility of hydrophobic compounds. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Solubilization Techniques: For more robust solutions, consider employing advanced formulation strategies such as cyclodextrin (B1172386) complexation, solid dispersions, or nanoparticle formulations, which are detailed in the troubleshooting guides below.
Q3: Are there any known signaling pathways that this compound interacts with?
A3: While specific signaling pathways directly modulated by this compound have not been extensively elucidated in the public domain, studies on other flavonoids suggest potential interactions with key cellular signaling cascades. General "odorants" have been shown to activate pathways like ERK/MAPK and PI3K/Akt.[1][2] Flavonoids, as a class, have been reported to modulate various pathways, including PI3K/Akt/mTOR and NF-κB. However, direct evidence for this compound's involvement in these specific pathways is not yet established.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Powder in Aqueous Media
Root Cause: High crystal lattice energy and hydrophobicity of the this compound molecule.
Solutions:
-
Cyclodextrin Inclusion Complexation: This technique encapsulates the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.
Experimental Protocols & Data
Cyclodextrin Inclusion Complexation
This method involves the encapsulation of this compound within a cyclodextrin molecule.
Experimental Workflow:
Workflow for preparing and characterizing this compound-cyclodextrin inclusion complexes.
Detailed Methodology (Kneading Method):
-
Accurately weigh this compound and a selected cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating.
-
Knead the mixture for a specified time (e.g., 60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Data Presentation:
| Formulation | Molar Ratio (this compound:CD) | Solubility Enhancement (Fold Increase) |
| This compound | - | 1x (Baseline) |
| This compound:β-CD | 1:1 | Data not available |
| This compound:HP-β-CD | 1:1 | Data not available |
| This compound:HP-β-CD | 1:2 | Data not available |
| No specific quantitative data for this compound is currently available in the public domain. The table serves as a template for presenting experimental results. |
Solid Dispersion
This technique involves dispersing this compound in a hydrophilic polymer matrix.
Experimental Workflow:
Workflow for preparing and characterizing this compound solid dispersions.
Detailed Methodology (Solvent Evaporation Method):
-
Accurately weigh this compound and a hydrophilic polymer (e.g., PVP K30, PEG 6000) in various weight ratios (e.g., 1:1, 1:5, 1:10).
-
Dissolve both the this compound and the polymer in a suitable common solvent (e.g., ethanol, methanol).
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform powder.
Data Presentation:
| Formulation | Polymer | Drug:Polymer Ratio | % Drug Release at 60 min |
| This compound | - | - | Data not available |
| SD1 | PVP K30 | 1:5 | Data not available |
| SD2 | PVP K30 | 1:10 | Data not available |
| SD3 | PEG 6000 | 1:5 | Data not available |
| SD4 | PEG 6000 | 1:10 | Data not available |
| No specific quantitative data for this compound is currently available in the public domain. The table serves as a template for presenting experimental results. |
Nanoparticle Formulation
This approach involves creating nanoparticles of this compound to enhance its surface area and dissolution.
Experimental Workflow:
Workflow for preparing and characterizing this compound-loaded nanoparticles.
Detailed Methodology (Emulsification-Solvent Evaporation):
-
Dissolve this compound and a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them to obtain a dry powder.
Data Presentation:
| Formulation | Polymer | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NP1 | PLGA | Data not available | Data not available | Data not available |
| NP2 | Chitosan | Data not available | Data not available | Data not available |
| No specific quantitative data for this compound is currently available in the public domain. The table serves as a template for presenting experimental results. |
Potential Signaling Pathways for Investigation
Based on studies of other flavonoids and odorants, the following signaling pathways are potential targets for investigation of this compound's biological activity.
PI3K/Akt/mTOR Signaling Pathway:
Simplified diagram of the PI3K/Akt/mTOR signaling pathway.
ERK/MAPK Signaling Pathway:
Simplified diagram of the ERK/MAPK signaling pathway.
References
- 1. Odorant-Induced Activation of Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase in the Olfactory Bulb Promotes Survival of Newly Formed Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Female odors lead to rapid activation of mitogen-activated protein kinase (MAPK) in neurons of the vomeronasal system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Odoratin Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of odoratin.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development? A1: this compound is a non-polar and hydrophobic compound. These characteristics indicate that a reversed-phase HPLC (RP-HPLC) method is the most suitable approach for its separation.[1] RP-HPLC uses a nonpolar stationary phase and a polar mobile phase, where analytes are retained primarily through hydrophobic interactions.[2][3]
Q2: What type of HPLC column is recommended for this compound separation? A2: For separating non-polar compounds like this compound, a reversed-phase column, such as a C18 or C8, is recommended.[1] A C18 column is an excellent starting point due to its strong hydrophobic retention capabilities.[1][4] The choice of column is a critical first step in method development.[5][6] For complex samples, shorter columns (10–15 cm) can reduce method development time by providing shorter retention and equilibration times.[7]
Q3: What mobile phases are typically used for separating compounds like this compound? A3: A mobile phase consisting of a mixture of an organic solvent and water is standard for RP-HPLC.[1][8] Acetonitrile (B52724) and methanol (B129727) are common organic solvents used to adjust the polarity of the mobile phase.[1][9][10] A gradient elution is often necessary for complex mixtures.[1][5] This technique involves changing the mobile phase composition during the analysis, typically by gradually increasing the concentration of the organic solvent, which allows for better separation of compounds with a wide range of polarities.[7][9]
Q4: How can I detect this compound after separation by HPLC? A4: this compound can be detected using a UV detector, as many organic molecules absorb light in the UV-Visible range (200-400 nm).[11] To determine the optimal detection wavelength, a UV spectrum of an this compound standard should be scanned.[1] If a standard is unavailable, a Photodiode Array (PDA) detector can be used to capture absorbance across a range of wavelengths simultaneously, helping to identify the optimal wavelength for detection.[12]
Experimental Protocol: Starting Method for this compound Separation
This protocol provides a starting point for developing an HPLC method for this compound separation. Optimization will be required based on the specific sample matrix and instrumentation.[1]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of an this compound standard in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[1] Dilute this stock solution with the initial mobile phase to create working standards for calibration.[1]
-
Sample Extract: For complex matrices like plant extracts, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering compounds.[1][5] Proper sample preparation is crucial for obtaining accurate results.[13]
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Filter all solvents through a 0.45 µm membrane filter before use to remove particulates.[14]
-
Degas the mobile phase using sonication or an online degasser to prevent air bubbles from causing baseline noise and pump instability.[15]
3. HPLC Instrumentation and Conditions: The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| HPLC System | Any standard HPLC or UHPLC system | Ensure the system is properly maintained.[16] |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) | A C18 phase is a good starting point for non-polar analytes.[1][4] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile/water is a common and effective mobile phase for RP-HPLC.[10][17] |
| Gradient | Start with a higher percentage of water and gradually increase acetonitrile. A suggested starting gradient could be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B. | Gradient elution is often required for complex samples containing compounds with a wide range of polarities.[1][5][7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[7] This can be optimized to balance resolution and analysis time.[14] |
| Column Temp. | 30 °C | Using a column oven improves retention time reproducibility.[1][14][18] |
| Detection | UV Detector (scan for optimal wavelength) or PDA Detector | Scan a standard to find the wavelength of maximum absorbance for this compound.[1] |
| Injection Vol. | 10 µL | This can be adjusted based on sample concentration and detector sensitivity.[19] Avoid column overloading.[20] |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Problem 1: Poor Resolution Poor resolution occurs when two adjacent peaks are not well separated, often leading to inaccurate quantification.[20][21][22]
-
Q: My peaks are not well separated. How can I improve the resolution? A: You can improve resolution by optimizing the mobile phase composition, adjusting the gradient profile, or trying a different column chemistry.[1]
-
Mobile Phase: Adjust the ratio of the organic solvent to water.[1] Small changes in solvent composition can lead to large changes in selectivity and, therefore, resolution.[4][23]
-
Gradient Profile: Optimize the gradient slope. A shallower gradient (slower increase in organic solvent) can often improve the separation of closely eluting peaks.[1]
-
Column: If mobile phase optimization is insufficient, try a different stationary phase (e.g., C8 or Phenyl-Hexyl) to alter the selectivity of the separation.[1]
-
Problem 2: Peak Tailing Peak tailing is a common issue where a peak is asymmetrical with a prolonged trailing edge, which can affect integration accuracy and resolution.[24][25] A USP Tailing Factor (Tf) value above 2.0 is generally considered unacceptable.[24]
-
Q: My this compound peak is tailing. What are the common causes and solutions? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) surface.[25][26][27]
-
Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.[24]
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly improves the peak shape for basic or polar compounds.[26][27]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[21][24] Try diluting the sample and reinjecting.[1]
-
Problem 3: Inconsistent Retention Times Shifts or drifts in retention time can make peak identification and quantification unreliable.[28][29]
-
Q: The retention time for my peak is shifting between injections. What should I check? A: Inconsistent retention times can stem from several issues related to the HPLC system or mobile phase.[1][30]
-
Column Temperature: Unstable column temperature is a common cause of retention time drift.[18][28] Always use a column oven to maintain a constant temperature.[1]
-
Mobile Phase Composition: Ensure the mobile phase is mixed accurately. Evaporation of the more volatile organic solvent over time can change the composition and affect retention.[1][29] Prepare fresh mobile phase daily.[31]
-
Pump and Flow Rate: Fluctuations in the pump flow rate, possibly due to leaks or air bubbles in the pump head, can cause retention times to shift.[1][28][29]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1] Insufficient equilibration can lead to drifting retention times, especially in gradient elution.[14]
-
Problem 4: No Peaks Detected
-
Q: I injected my sample but see no peaks on the chromatogram. What went wrong? A: The absence of peaks can be due to issues with the sample, the injector, or the detector settings.
-
Incorrect Detection Wavelength: The selected wavelength may not be optimal for this compound.[1] Use a PDA detector or scan a standard to determine the lambda max (λmax).
-
Sample Degradation: The analyte may not be stable in the sample solvent.[1] Prepare fresh samples and ensure solvent compatibility.
-
Injection Issue: The autosampler or manual injector may not be functioning correctly.[1] Check the injection system for proper operation.
-
Summary of Troubleshooting Steps
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution | 1. Inadequate mobile phase composition.[1][22] 2. Suboptimal gradient profile.[1] 3. Incorrect column chemistry.[1][22] | 1. Adjust the ratio of organic solvent to water.[1] 2. Optimize the gradient slope and duration.[1] 3. Try a different stationary phase (e.g., C8, Phenyl-Hexyl).[1] |
| Peak Tailing | 1. Sample overload.[21][24] 2. Secondary interactions with silanols.[25][26] 3. Column degradation.[24] | 1. Dilute the sample and reinject.[1] 2. Adjust mobile phase pH (e.g., add 0.1% formic acid).[24] 3. Replace the column with a new one.[1][24] |
| Inconsistent Retention Times | 1. Fluctuations in pump flow rate.[1][28] 2. Changes in mobile phase composition.[1][29] 3. Column temperature variations.[1][28] 4. Insufficient column equilibration.[1] | 1. Check the pump for leaks and ensure proper maintenance.[1] 2. Prepare fresh mobile phase daily.[1][31] 3. Use a column oven to maintain a constant temperature.[1] 4. Ensure the column is equilibrated before each injection.[1] |
| No Peaks Detected | 1. Incorrect detection wavelength.[1] 2. Sample degradation.[1] 3. Injection system malfunction.[1] | 1. Scan a standard to determine the optimal wavelength.[1] 2. Prepare fresh samples in a compatible solvent.[1] 3. Check the injection system for proper operation.[1] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting.
Caption: Workflow for HPLC method development and optimization.
Caption: Logical workflow for troubleshooting peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. pharmtech.com [pharmtech.com]
- 8. longdom.org [longdom.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. veeprho.com [veeprho.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmahealthsciences.net [pharmahealthsciences.net]
- 20. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 23. agilent.com [agilent.com]
- 24. uhplcs.com [uhplcs.com]
- 25. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. chromtech.com [chromtech.com]
- 28. uhplcs.com [uhplcs.com]
- 29. elementlabsolutions.com [elementlabsolutions.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Odoratin Instability in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of Odoratin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent results in cell-based assays are often a primary indicator of compound instability. Degradation of this compound in the cell culture medium can lead to a lower effective concentration than intended, resulting in high variability and poor reproducibility of bioassay data.
Q2: What are the primary causes of compound instability in cell culture media?
A2: Instability in vitro can be classified as either chemical or metabolic.[1]
-
Chemical Instability refers to degradation due to physical or chemical factors.[2] Key factors include:
-
pH: Compounds like flavonoids may be susceptible to hydrolysis at acidic or basic pH.[1][3]
-
Oxidation: Dissolved oxygen or reactive oxygen species (ROS) in the culture medium can oxidize and degrade the compound.[1]
-
Light Sensitivity: Exposure to light can cause degradation of photolabile compounds.[1][4] It is crucial to protect this compound solutions from light.[4]
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate the rate of chemical degradation.[2][4]
-
Reactivity with Media Components: this compound may react with components in the medium, such as salts, buffers, or other supplements.[1]
-
-
Metabolic Instability involves the enzymatic degradation of the compound by the cells themselves or by cellular components released into the medium.[1] This includes:
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
A3: To maximize stability, prepare high-concentration stock solutions of this compound in an anhydrous solvent such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution into the cell culture medium immediately before use.
Q4: I'm observing precipitation after diluting my this compound stock solution into the aqueous culture medium. What should I do?
A4: Precipitation indicates that this compound may have poor solubility in your aqueous medium at the desired concentration.[5]
-
Verify Solubility: First, determine the solubility limit of this compound in your specific cell culture medium.[6] This can be done through serial dilutions and visual inspection for precipitates or by using turbidimetric assays.[6]
-
Adjust Final Concentration: Ensure your working concentration does not exceed the solubility limit. Data from concentrations above this limit should be considered unreliable.[6]
-
Consider Formulation Strategies: If solubility is a persistent issue, alternative formulation approaches like the use of cyclodextrins could be explored, but their own potential effects on the cells must be carefully controlled for.[6]
Quantitative Stability Data
The stability of a compound is highly dependent on its specific chemical structure and the experimental conditions. The following table provides illustrative stability data for a typical isoflavonoid (B1168493) compound under common cell culture conditions. Note: This is generalized data and empirical testing is required to determine the precise stability of this compound.
| Condition | Parameter | Value | Stability Outcome |
| pH | pH 6.0 | > 48 hours | Generally Stable |
| pH 7.4 | 12-24 hours | Moderate Degradation | |
| pH 8.5 | < 6 hours | Rapid Degradation | |
| Temperature | 4°C | > 72 hours | High Stability (in media) |
| 25°C (Room Temp) | ~ 24 hours | Gradual Degradation | |
| 37°C | < 12 hours | Significant Degradation | |
| Light Exposure | Protected from Light | > 24 hours | Baseline Stability |
| Ambient Light | < 8 hours | Accelerated Degradation |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the chemical stability of this compound in a cell-free culture medium.
1. Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm the desired cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
2. Incubation:
-
Dilute the this compound stock solution into the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM).
-
Incubate the solution in a standard cell culture incubator at 37°C and 5% CO₂.
-
Prepare parallel setups to be incubated at different temperatures (e.g., 4°C and room temperature) or under different light conditions to assess the impact of these factors.
3. Sample Collection:
-
Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).[1]
4. Reaction Quenching:
-
Immediately stop any potential degradation in the collected samples by adding 2-3 volumes of an ice-cold quenching solution, such as methanol (B129727) or acetonitrile.[1][7] This precipitates proteins and halts enzymatic activity.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
5. Analysis:
-
Transfer the supernatant to fresh tubes for analysis.
-
Analyze the samples using an appropriate analytical method, such as LC-MS/MS or HPLC, to quantify the concentration of the remaining parent this compound.[1][7]
6. Data Analysis:
-
Plot the percentage of this compound remaining against time for each condition.
-
From this plot, calculate the degradation rate and the half-life (t½) of the compound under the tested conditions.[1]
Visual Troubleshooting and Pathway Guides
Troubleshooting Workflow for this compound Instability
This diagram provides a logical workflow to diagnose and address issues related to the potential instability of this compound in your experiments.
Caption: A workflow for troubleshooting this compound instability.
General Protein Degradation Pathways in Eukaryotic Cells
Understanding how cells degrade proteins is crucial, as metabolic instability can involve similar cellular machinery. The two main pathways for intracellular protein degradation are the Ubiquitin-Proteasome System (UPS) and the lysosomal pathway.[8]
Caption: Overview of major protein degradation pathways in cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Odoratin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of odoratin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (3',7-dihydroxy-4',6-dimethoxyisoflavone) is a natural isoflavonoid (B1168493) compound.[1] Like many flavonoids, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to its low aqueous solubility, which restricts its dissolution in gastrointestinal fluids—a critical step for absorption.[2][3] Additionally, isoflavones can undergo extensive first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.[4]
Q2: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to improve the bioavailability of hydrophobic compounds. These include:
-
Lipid-Based Formulations: Systems like self-microemulsifying drug delivery systems (SMEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state.[2]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug, which can lead to improved dissolution.[2]
-
Complexation: The use of molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5]
Q3: I am not observing any improvement in the bioavailability of my this compound formulation in my animal study. What could be the issue?
A3: Several factors could contribute to this issue:
-
Inadequate Formulation: The chosen formulation may not be effectively enhancing the dissolution or permeability of this compound in vivo. It is crucial to characterize the formulation in vitro first (e.g., dissolution testing, particle size analysis).
-
First-Pass Metabolism: Even if the formulation improves absorption, extensive metabolism in the gut wall or liver can still limit systemic exposure.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound out of intestinal cells, thereby reducing its absorption. The co-administration of a P-gp inhibitor can help to investigate this.
-
Animal Model: The physiology of the chosen animal model may not be representative of human gastrointestinal conditions.
Q4: How can I determine if this compound is a substrate for P-glycoprotein?
A4: An in vitro Caco-2 cell permeability assay is a standard method to assess P-gp efflux. Caco-2 cells, when grown as a monolayer, differentiate to form a barrier that mimics the human intestinal epithelium and expresses efflux transporters like P-gp. By measuring the transport of this compound from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa, an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.[6] This can be confirmed by conducting the assay in the presence of a known P-gp inhibitor.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Possible Cause | Troubleshooting Step |
| Inadequate solubilization in the dissolution medium. | For poorly soluble compounds like this compound, standard aqueous buffers may not be sufficient. Consider adding a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate) to the dissolution medium to achieve sink conditions.[7] |
| Drug recrystallization from an amorphous formulation (e.g., solid dispersion). | Perform solid-state characterization (e.g., XRD, DSC) of the formulation after preparation and during stability studies to ensure the drug remains in an amorphous state. |
| Insufficient energy input during formulation preparation (e.g., nanoemulsion, solid dispersion). | Optimize the formulation process parameters, such as homogenization speed/time or solvent evaporation rate, to ensure proper drug dispersion. |
Issue 2: High Variability in Caco-2 Cell Permeability Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Caco-2 monolayer integrity. | Regularly measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure tight junction integrity. Use monolayers with consistent TEER values for your experiments.[8] |
| Low recovery of the compound due to non-specific binding. | The hydrophobicity of this compound can lead to its binding to plasticware. To mitigate this, consider adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the transport buffer.[9][10] |
| Compound precipitation in the aqueous transport buffer. | Ensure the final concentration of any organic solvent (like DMSO) used to dissolve the this compound stock is low (typically <1%) and does not cause precipitation when diluted in the buffer. If precipitation occurs, consider using a solubilizing agent in the buffer.[3] |
Issue 3: Difficulty in Detecting this compound in Plasma Samples from Animal Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step |
| Low oral bioavailability. | This is the primary challenge. If direct detection is difficult, consider that isoflavones are often rapidly metabolized.[4] |
| Rapid metabolism to glucuronide or sulfate (B86663) conjugates. | Your analytical method should be able to detect not only the parent this compound but also its potential metabolites. This may require treating the plasma samples with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the parent compound for quantification.[11] |
| Insufficient sensitivity of the analytical method. | Develop a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma. Ensure proper optimization of the mass spectrometry parameters for this compound. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molecular Weight | 314.29 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
Comparative Pharmacokinetic Parameters of Isoflavones (Analogous Data)
No direct pharmacokinetic data for this compound is readily available in the public domain. The following table presents data for the structurally related isoflavone, Biochanin A, in rats to provide a comparative context for expected pharmacokinetic behavior.
| Parameter | Intravenous (5 mg/kg) | Oral (50 mg/kg) | Source |
| Cₘₐₓ (ng/mL) | - | 13.7 ± 5.3 | [12] |
| Tₘₐₓ (h) | - | 0.25 ± 0.0 | [12] |
| AUC₀-t (ng·h/mL) | 1140 ± 150 | 45.4 ± 11.2 | [12] |
| Absolute Bioavailability (F%) | - | <4% | [12] |
Experimental Protocols
Protocol 1: In Vitro Dissolution of a Poorly Soluble Isoflavonoid Formulation
This protocol is adapted for poorly soluble flavonoids like this compound.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a buffer mimicking intestinal fluid (e.g., pH 6.8 phosphate (B84403) buffer) containing a surfactant to ensure sink conditions (e.g., 1% Sodium Lauryl Sulfate).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure: a. Place a single dose of the this compound formulation (e.g., a capsule or an amount of solid dispersion equivalent to a specific dose) into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. c. Immediately filter the samples through a 0.45 µm filter. d. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. e. Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV). f. Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Cell Permeability Assay for Hydrophobic Flavonoids
This protocol is designed to assess the intestinal permeability and potential for P-gp efflux of hydrophobic flavonoids like this compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values within the established range for your laboratory (typically >300 Ω·cm²).[10]
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4. To minimize non-specific binding, consider adding 1% BSA.
-
Dosing Solution Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in the transport buffer from a concentrated stock in DMSO. The final DMSO concentration should be ≤1%.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) chamber. c. Add the this compound dosing solution to the apical (donor) chamber. d. Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Repeat the process, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.
Protocol 3: Animal Pharmacokinetic Study for an Isoflavonoid Formulation
This protocol provides a general framework for an oral pharmacokinetic study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Male Sprague-Dawley rats (220-250 g). Acclimatize the animals for at least one week before the experiment.
-
Experimental Groups (n=6 per group):
-
Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg) to determine absolute bioavailability.
-
Group 2: Oral gavage of a control formulation (e.g., this compound suspended in 0.5% carboxymethylcellulose).
-
Group 3: Oral gavage of the test formulation (e.g., this compound-loaded SMEDDS).
-
-
Dosing:
-
For the IV group, administer the this compound solution via the tail vein.
-
For the oral groups, administer the respective formulations via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.
-
Sample Analysis:
-
Quantify the concentration of this compound (and its major metabolites, if known) in the plasma samples using a validated LC-MS/MS method. Consider an enzymatic hydrolysis step to measure total this compound (aglycone + conjugates).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) for the control formulation and the relative bioavailability of the test formulation compared to the control.
-
Mandatory Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by flavonoids like this compound.
References
- 1. This compound | C17H14O6 | CID 13965473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of isoflavones from soy infant formula in neonatal and adult rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Odoratin in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working with odoratin in cellular assays. Our goal is to help you obtain reliable and reproducible data by minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring isoflavonoid (B1168493) compound.[1] It has been reported to be found in plants such as Chromolaena odorata and has been studied for various biological activities, including weaker α-glucosidase inhibitory activity.[2]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For natural products like this compound, which can be promiscuous, these effects can lead to misinterpretation of experimental results, unexpected cytotoxicity, and confounding data. Minimizing these effects is crucial for validating your findings.
Q3: How can I determine the optimal concentration of this compound for my experiments?
To determine the optimal concentration, it is essential to perform a dose-response curve for your specific cell line and assay. This will help you identify a concentration range where on-target effects are maximized while minimizing cytotoxicity. For extracts of Chromolaena odorata, which contains this compound, IC50 values against MCF-7 and T47D breast cancer cell lines were found to be 218.78 µg/mL and 307.61 µg/mL, respectively. While this is for a crude extract, it can provide a starting point for designing your concentration range for pure this compound.
Q4: this compound is a flavonoid. Are there any general issues I should be aware of when working with this class of compounds?
Yes, flavonoids can present several challenges in cellular assays:
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Low Aqueous Solubility: Many flavonoids are hydrophobic and may precipitate in cell culture media, especially at higher concentrations.[3]
-
Autofluorescence: Flavonoids can be naturally fluorescent, which may interfere with fluorescence-based assays.[3]
-
Assay Interference: They can interfere with assay readouts, for instance, by inhibiting reporter enzymes like luciferase.[4]
-
Promiscuity: Flavonoids can interact with multiple cellular targets, leading to a complex biological response.
Troubleshooting Guides
This section provides solutions to common problems encountered during cellular assays with this compound.
Problem 1: Low Solubility and Precipitation in Cell Culture Media
Symptoms:
-
Cloudy or turbid cell culture medium after adding this compound.
-
Visible precipitate in the wells of your culture plate.
-
High variability in your experimental replicates.
Troubleshooting Workflow:
Figure 1: Workflow for troubleshooting this compound precipitation.
Detailed Steps:
-
Optimize Solubilization: this compound, like many flavonoids, has low aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[3]
-
Stepwise Dilution: To avoid precipitation when diluting in aqueous cell culture medium, perform serial dilutions of your concentrated stock in DMSO first. Then, add the final, small volume of the diluted DMSO stock to your cell culture medium.
-
Control DMSO Concentration: High concentrations of DMSO can be toxic to cells.[3] Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) and, critically, is the same across all experimental and control wells.[3] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound).
-
Visual Inspection: After adding this compound to the medium, visually inspect the wells for any signs of precipitation. If observed, consider lowering the final concentration of this compound.
Problem 2: Interference with Assay Readouts
Symptoms:
-
High background signal in fluorescence-based assays.
-
Inhibition or enhancement of signal in luciferase-based reporter assays.
-
Inconsistent results that don't correlate with the expected biological activity.
Troubleshooting Workflow:
Figure 2: Workflow for addressing assay interference.
Detailed Steps:
-
Assess Autofluorescence: Isoflavones can exhibit intrinsic fluorescence.[3] To check for this, run a control plate containing various concentrations of this compound in cell-free medium and measure the fluorescence at the same excitation and emission wavelengths as your assay.[3] If significant autofluorescence is detected, this background signal should be subtracted from your experimental readings.
-
Check for Luciferase Inhibition: Some flavonoids can directly inhibit luciferase activity.[4] To test for this, perform a biochemical assay with purified luciferase enzyme and your substrate, and then add this compound to see if it alters the luminescent signal. If interference is confirmed, you may need to switch to an alternative reporter system or a different type of assay altogether.[5]
-
Use Orthogonal Assays: To confirm that the observed effects are biological and not an artifact of the assay technology, use an orthogonal assay that measures the same biological endpoint but with a different detection method.
Problem 3: Unexpected Cytotoxicity or Lack of Effect
Symptoms:
-
High levels of cell death even at low concentrations of this compound.
-
No observable biological effect at concentrations where activity is expected.
Troubleshooting Workflow:
Figure 3: Logic diagram for troubleshooting unexpected cellular responses.
Detailed Steps:
-
Verify Compound Integrity: Ensure that your this compound stock has not degraded. Prepare fresh stock solutions and store them appropriately.
-
Assess Cell Health: Confirm that your cells are healthy and in the exponential growth phase. High passage numbers can alter cellular responses.
-
Optimize Assay Parameters: Review your assay protocol, including cell seeding density, incubation times, and reagent concentrations.
-
Investigate Potential Off-Targets: If the observed phenotype does not align with the expected on-target effect, it may be due to interactions with unintended cellular targets. Consider performing broader profiling assays to identify potential off-targets.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for this compound regarding its off-target binding profile. The following table provides a template for organizing such data, which researchers are encouraged to generate for their specific experimental systems.
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) | Notes |
| Kinases | e.g., EGFR, SRC | KinomeScan | To be determined | Screen against a panel of kinases to assess promiscuity. |
| GPCRs | e.g., Adrenergic, Dopamine | Radioligand Binding | To be determined | |
| Ion Channels | hERG | Electrophysiology | To be determined | Important for cardiac safety assessment. |
| Nuclear Receptors | e.g., ERα, ERβ | Reporter Assay | To be determined | |
| Metabolic Enzymes | Cytochrome P450s (e.g., CYP3A4, CYP2C9) | Inhibition Assay | To be determined | To assess potential for drug-drug interactions.[6] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[7][8]
Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the extent of this stabilization.[7]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or various concentrations of this compound for a specific duration to allow for cellular uptake and target binding.[8]
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[8]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7][8]
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[7]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling (e.g., KINOMEscan™)
To assess the selectivity of this compound, it is recommended to screen it against a large panel of kinases.
Principle: This is a competition binding assay where the ability of a test compound to displace a ligand from the kinase active site is measured.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Screening: The compound is screened against a panel of hundreds of kinases (e.g., the scanMAX panel of 468 kinases).[9]
-
Data Analysis: The results are typically reported as the percentage of remaining kinase activity in the presence of the test compound. Strong "hits" indicate potential off-target interactions.
Protocol 3: hERG Channel Inhibition Assay
Assessing hERG channel inhibition is a critical step in safety pharmacology to evaluate the risk of drug-induced cardiac arrhythmias.
Principle: This assay measures the effect of a compound on the electrical current flowing through hERG potassium channels expressed in a cell line.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.
-
Compound Application: Apply a range of concentrations of this compound to the cells and measure the corresponding inhibition of the hERG current.
-
Data Analysis: Determine the IC50 value for hERG channel inhibition.
Protocol 4: Cytochrome P450 (CYP) Inhibition Assay
This assay determines if this compound inhibits major drug-metabolizing enzymes, which can indicate a potential for drug-drug interactions.
Principle: The assay measures the effect of this compound on the metabolic activity of specific CYP isoforms using fluorescent or luminescent probes.
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Incubation: Incubate the enzyme source with a specific substrate and a range of this compound concentrations.
-
Detection: Measure the formation of the metabolized product using fluorescence or luminescence.
-
Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform. Flavonoids have been shown to inhibit various CYP isoforms.[6]
References
- 1. This compound | C17H14O6 | CID 13965473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of Human Cytochrome P450 Enzymes by Allergen Removed Rhus verniciflua Stoke Standardized Extract and Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
refining the synthesis of odoratin to increase purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of odoratin to increase its purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound, or 5,6,7-trimethoxy-3-(3',4'-methylenedioxyphenyl)isoflavone, is typically synthesized through multi-step sequences. A prevalent and efficient method involves a Suzuki coupling reaction as a key step to form the C-C bond between the chromone (B188151) core and the 3',4'-methylenedioxyphenyl group.[1][2] Classical methods often involve condensation reactions, but can suffer from drawbacks such as harsh conditions, long reaction times, and the use of hazardous reagents.[1]
Q2: What are the critical parameters to control during the Suzuki coupling step for this compound synthesis?
A2: The Suzuki-Miyaura coupling is a powerful tool for this synthesis, but its success is dependent on several factors. Key parameters to control include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The reaction is also sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen).[1] The purity of the boronic acid and the halo-chromone precursor are also critical for achieving high yields and purity.
Q3: How can I monitor the progress of the this compound synthesis?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[3][4]
Q4: What are the most effective methods for purifying crude this compound?
A4: Purification of the crude product is essential to obtain high-purity this compound. Common techniques include:
-
Column Chromatography: This is a widely used method for separating this compound from byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexane (B92381) is often effective.[1]
-
Recrystallization: This technique can be used to obtain highly pure crystalline this compound. A suitable solvent system will dissolve the crude product at an elevated temperature and allow for the selective crystallization of this compound upon cooling.
-
Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC is a powerful technique.[3][4]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction in the Suzuki coupling step. | - Ensure an inert atmosphere is maintained throughout the reaction. - Use a freshly prepared or high-quality palladium catalyst and ligand. - Optimize the base and solvent system. - Increase the reaction time or temperature. |
| Degradation of starting materials or product. | - Ensure the purity of your starting materials. - Avoid excessively high reaction temperatures. | |
| Poor recovery during workup and purification. | - Optimize the extraction procedure to minimize product loss. - Select an appropriate solvent system for column chromatography to ensure good separation. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products or byproducts. | - Common byproducts in Suzuki coupling can arise from homo-coupling of the boronic acid or the aryl halide. Optimize the stoichiometry of your reactants.[5] - Incomplete reaction, leaving starting materials. |
| Degradation of the product. | - Minimize reaction time and exposure to harsh conditions. | |
| Difficulty in Purifying this compound | Co-elution of impurities with the product during column chromatography. | - Optimize the solvent system for column chromatography by trying different solvent polarities. - Consider using a different stationary phase. |
| Product is an oil instead of a solid. | - Try different solvents for recrystallization. - If the product remains an oil, preparative HPLC may be necessary for purification.[3][4] | |
| Inconsistent Results | Variability in reagent quality. | - Use reagents from a reliable source and ensure they are stored correctly. - The purity of the boronic acid is particularly important for the success of the Suzuki coupling. |
| Moisture sensitivity of the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere. |
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
This protocol is a generalized procedure based on the synthesis of similar isoflavones and should be optimized for specific laboratory conditions.[1][2]
Step 1: Synthesis of 3-Iodo-5,6,7-trimethoxychromone (Key Intermediate)
A detailed, multi-step synthesis is required to produce this key intermediate, starting from commercially available materials. The final step of this intermediate synthesis typically involves the iodination of an enaminone precursor.[1]
Step 2: Suzuki-Miyaura Coupling Reaction
-
To a solution of 3-iodo-5,6,7-trimethoxychromone (1 equivalent) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) in a reaction vessel, add 3,4-(methylenedioxy)phenylboronic acid (1.2 to 1.5 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 to 0.1 equivalents), and a base, such as Na₂CO₃ or K₂CO₃ (2 to 3 equivalents).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure to obtain the crude this compound.
Step 3: Purification of this compound
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent.
-
For further purification, recrystallize the obtained solid from a suitable solvent system (e.g., methanol/chloroform).
Purity Analysis by HPLC
A typical HPLC method for analyzing the purity of synthesized isoflavones:[3][4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water (Solvent A), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of Solvent B and gradually increase it over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 260 nm.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of this compound and its purity analysis.
Table 1: Typical Reaction Yields
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Suzuki Coupling | 3-Iodo-5,6,7-trimethoxychromone | Crude this compound | 70-90% |
| Purification | Crude this compound | Pure this compound | 60-85% (after chromatography) |
Table 2: Purity Analysis Data
| Analytical Method | Parameter | Typical Value for Purified this compound |
| HPLC | Purity | >98% |
| ¹H NMR | Chemical Shifts | Consistent with the structure of this compound.[1] |
| Mass Spectrometry | [M+H]⁺ | Expected m/z value for C₁₉H₁₆O₇ + H⁺ |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Postulated signaling pathway for the anti-inflammatory activity of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scienggj.org [scienggj.org]
- 5. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
addressing batch-to-batch variability of odoratin extracts
Welcome to the technical support center for odoratin extracts. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address the common issue of batch-to-batch variability in their experiments involving this compound and its extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
This compound is a flavonoid compound found in various plants, notably Chromolaena odorata (commonly known as devil weed). Flavonoids as a class are known for a wide range of biological activities, and this compound is studied for its potential antioxidant, anti-inflammatory, and anti-diabetic properties.[1] Its diverse pharmacological potential makes it a compound of interest in drug discovery and development.
Q2: What is batch-to-batch variability and why is it a significant problem?
Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of the same natural product extract. This inconsistency is a major challenge as it can lead to poor reproducibility of experimental results, compromise the safety and efficacy of potential drug candidates, and create hurdles for regulatory approval. The primary causes are the natural variability of the botanical raw materials and variations in manufacturing processes.
Q3: What are the primary sources of batch-to-batch variability in this compound extracts?
The sources of variability can be categorized as follows:
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Raw Material Variability: This is often the largest source of variation and includes the plant's genetic makeup, geographical origin, climate, cultivation methods, time of harvest, and post-harvest processing and storage conditions.
-
Extraction and Processing: The methods used to extract bioactive compounds significantly impact the final product's composition. Key factors include the choice of extraction technique (e.g., maceration, ultrasound-assisted), solvent type and concentration, temperature, and extraction time.
-
Manufacturing and Analytical Processes: Slight deviations in experimental protocols, equipment degradation, or different operators can introduce variability during both the manufacturing and the quality control analysis of the extracts.
Q4: How can I standardize my this compound extracts to minimize variability?
Standardization is crucial for ensuring consistent results. Key strategies include:
-
Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical profile or "fingerprint" of your extract. This allows for the comparison of different batches to ensure they have a similar chemical composition.
-
Marker Compound Quantification: Identify and quantify the concentration of one or more known bioactive compounds, such as this compound itself, in each batch.
-
Bioassays: Perform in vitro tests to measure the biological activity of the extract, such as antioxidant or anti-inflammatory assays. This ensures functional consistency between batches.
Q5: What are the known biological activities and mechanisms of action for this compound and related flavonoids?
This compound and other flavonoids are known to exhibit a range of biological activities through various mechanisms:
-
Antioxidant Activity: Flavonoids can act as potent antioxidants by scavenging free radicals, donating hydrogen atoms, and chelating metal ions, thereby mitigating oxidative stress.[2][3][4]
-
Anti-inflammatory Activity: They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators and regulating signaling cascades such as the NF-κB pathway.[5][6]
-
Anticancer Activity: Some flavonoids have been shown to induce apoptosis (programmed cell death) in cancer cells, arrest the cell cycle, and inhibit tumor growth by modulating pathways like PI3K/Akt and MAPK.[7][8][9][10][11]
-
α-Glucosidase Inhibition: this compound has been reported to have weak inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential anti-diabetic effects.[1]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Different Batches
This is a common issue stemming from chemical variations between batches. Follow this systematic workflow to diagnose and address the problem.
Detailed Steps:
-
Verify Raw Material: Confirm the botanical identity of your raw material. Review documentation for consistency in source, harvest time, and storage conditions.
-
Standardize Extraction: Ensure that the same extraction method, solvent, temperature, and duration are used for all batches.
-
Chemical Fingerprinting: Analyze all batches using HPLC. Visually compare the resulting chromatograms to identify differences in the presence or quantity of chemical constituents.
-
Quantify Marker Compound: If fingerprints are similar, quantify the concentration of a known marker, like this compound, to check for quantitative differences.
-
Bioassay-Guided Fractionation: If the cause of variability is still unknown, this technique can help identify the specific compound(s) responsible for the biological activity.
-
Re-evaluate Bioassay: If chemical profiles are consistent but biological activity varies, scrutinize the bioassay for sources of error, such as reagent variability or procedural inconsistencies.
Issue 2: Low or No Bioactivity in an Extract Batch
If an extract exhibits lower than expected or no bioactivity, consider the following troubleshooting steps.
Detailed Steps:
-
Review Extraction Method: Ensure the chosen solvent and method are appropriate for extracting flavonoids like this compound. Polar solvents like methanol (B129727) or ethanol (B145695) are generally effective.
-
Check Storage Conditions: Improper storage can lead to the degradation of bioactive compounds. Extracts should be stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light.
-
Investigate Potential Degradation: Re-analyze the extract using HPLC to see if the chemical profile has changed compared to a fresh batch.
-
Consider Assay Interference: The complex nature of crude extracts can sometimes interfere with assay readouts. Run appropriate controls, such as an extract-only control, to check for color interference or other artifacts.
Data Presentation
Table 1: Example HPLC Analysis of Three this compound Extract Batches
This table illustrates how to present quantitative data from HPLC analysis for comparing different batches. The concentration of a marker compound (this compound) and a related flavonoid (Quercetin) are shown.
| Batch ID | This compound (mg/g extract) | Quercetin (mg/g extract) | Retention Time this compound (min) | Retention Time Quercetin (min) |
| OE-Batch-001 | 15.2 ± 0.8 | 5.1 ± 0.3 | 18.22 | 15.58 |
| OE-Batch-002 | 8.5 ± 0.5 | 2.9 ± 0.2 | 18.21 | 15.59 |
| OE-Batch-003 | 14.9 ± 0.7 | 5.3 ± 0.4 | 18.23 | 15.57 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Example DPPH Radical Scavenging Activity of Three this compound Extract Batches
This table shows a summary of a DPPH antioxidant assay, presenting the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[12]
| Batch ID | IC50 (µg/mL) |
| OE-Batch-001 | 45.3 ± 2.1 |
| OE-Batch-002 | 82.1 ± 4.5 |
| OE-Batch-003 | 46.8 ± 2.5 |
| Ascorbic Acid (Control) | 10.2 ± 0.5 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of this compound in plant extracts.
1. Sample Preparation: a. Accurately weigh 100 mg of the dried extract. b. Dissolve the extract in 10 mL of HPLC-grade methanol. c. Sonicate for 15 minutes to ensure complete dissolution. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Preparation: a. Prepare a stock solution of this compound standard (1 mg/mL) in methanol. b. Create a series of standard dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
- Gradient Program: Start with 95% A and 5% B, linearly increase to 60% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 20 µL.
4. Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. b. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a common method for assessing the antioxidant capacity of this compound extracts.
1. Reagent Preparation: a. DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution in the dark. b. Sample Solutions: Prepare a stock solution of the this compound extract in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). c. Control: Ascorbic acid or Trolox can be used as a positive control.
2. Assay Procedure: a. In a 96-well plate, add 50 µL of each sample dilution to separate wells. b. Add 150 µL of the DPPH solution to each well. c. For the blank, add 50 µL of methanol and 150 µL of the DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.
3. Calculation of Scavenging Activity: a. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 b. Plot the % inhibition against the extract concentration to determine the IC50 value.
Signaling Pathway Visualization
The biological activities of flavonoids like this compound are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams illustrating generalized pathways for antioxidant and anti-inflammatory actions.
References
- 1. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity [mdpi.com]
- 2. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromolaena odorata flavonoids attenuate experimental nephropathy: Involvement of pro-inflammatory genes downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
troubleshooting unexpected results in odoratin experiments
Technical Support Center: Odoratin Experiments
Welcome to the technical support center for this compound experiments. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring chemical compound classified as an isoflavonoid.[1] It is found in various plant species, including Chromolaena odorata.[2] Like many flavonoids, it has been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4]
Q2: What is the primary mechanism of action for this compound?
A2: The precise mechanism of action for this compound is not fully elucidated and may be context-dependent, which is common for natural products. However, its name suggests a potential interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs).[5][6] These receptors are not only in the nose but are also found "ectopically" in other tissues where they participate in various signaling pathways, often leading to changes in intracellular calcium (Ca2+) or cyclic AMP (cAMP).[5] Additionally, as a flavonoid, this compound may modulate various kinases and other cellular signaling proteins.[3]
Q3: What are the key stability and storage considerations for this compound?
A3: Like many natural phenolic compounds, this compound's stability can be influenced by pH, temperature, and light exposure. It is crucial to consider its potential for degradation, especially under harsh acidic or basic conditions and at elevated temperatures.[7] For long-term storage, it is recommended to keep the compound as a dry powder in a cool, dark, and tightly sealed container. For experimental use, freshly prepared solutions in a suitable solvent like DMSO are advisable. The stability of the compound in your specific assay buffer should be verified.
Troubleshooting Guide: Unexpected Experimental Results
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Biological Activity
Q: My this compound sample shows variable activity, or no activity at all, when I repeat the experiment. What could be the cause?
A: Inconsistent results are a common challenge in experimental science.[8] The first step is always to repeat the experiment to rule out simple human error.[9][10] If the problem persists, consider the following causes and solutions.
| Possible Cause | Troubleshooting Steps & Solutions |
| Compound Degradation | Solution: Verify the integrity of your this compound stock. Run an HPLC analysis to check for purity and degradation products.[7] Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[11] |
| Experimental Conditions | Solution: Ensure all experimental variables are tightly controlled, including cell passage number, reagent concentrations, incubation times, and temperature.[8][12] Use positive and negative controls to ensure the assay is performing as expected.[9] |
| Incorrect Hypothesis | Solution: The expected biological activity may not occur in your specific model system. Re-evaluate the literature and consider if the chosen cell line, protein target, or assay is appropriate for testing the hypothesized effect of this compound. |
| Compound Aggregation | Solution: At higher concentrations, organic molecules can form colloidal aggregates that non-specifically inhibit proteins, leading to false-positive results that are often difficult to reproduce.[13] Lower the concentration of this compound. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which can disrupt aggregates. |
Logical Workflow for Troubleshooting Inconsistent Activity
References
- 1. This compound | C17H14O6 | CID 13965473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evolution of the Secondary Metabolites in Invasive Plant Species Chromolaena odorata for the Defense and Allelopathic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. duocphamtim.vn [duocphamtim.vn]
- 4. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Olfactory Signaling Pathway [reactome.org]
- 7. benchchem.com [benchchem.com]
- 8. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
optimizing dosage and administration route for in vivo odoratin studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with odoratin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with the optimization of dosage and administration routes for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a flavonoid compound that can be isolated from plants such as Chromolaena odorata. Research suggests that extracts of Chromolaena odorata, containing this compound and other bioactive compounds, possess anti-inflammatory, anticancer, and wound-healing properties.[1][2] this compound itself has been identified as a potential potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress and inflammatory signaling pathways.
Q2: What are the common administration routes for Chromolaena odorata extracts in animal models?
In vivo studies on Chromolaena odorata extracts have primarily utilized oral administration (gavage).[2] For isolated compounds, intraperitoneal (IP) and intravenous (IV) injections are also common routes to ensure precise dosing and systemic availability, though specific studies on isolated this compound are limited.
Q3: Are there established effective dosage ranges for Chromolaena odorata extracts?
For aqueous leaf extracts of Chromolaena odorata in anti-inflammatory studies in rats, oral doses ranging from 25 to 200 mg/kg have been shown to be effective.[2][3] It is important to note that these dosages are for the whole plant extract and not for purified this compound. Dosages for isolated this compound would likely be significantly lower and require specific dose-response studies.
Q4: What are the known toxicities associated with Chromolaena odorata extracts?
High doses of aqueous and ethanolic extracts of Chromolaena odorata (2154 mg/kg and 5000 mg/kg body weight) have been reported to be toxic in Wistar rats.[1] However, these concentrations are generally higher than those required for pharmacological activity.[1] When working with purified this compound, it is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at previously reported extract dosages. | The concentration of this compound in the plant extract can vary. The therapeutic effect may be attributed to a combination of compounds in the extract. | If possible, use purified this compound to ensure consistent dosing. If using extracts, standardize the extract based on this compound content. Conduct a dose-response study to determine the optimal dose for your specific animal model and disease indication. |
| Poor oral bioavailability of this compound. | Like many flavonoids, this compound may have low aqueous solubility and be subject to first-pass metabolism in the liver, which can reduce its systemic availability after oral administration. | Consider using a vehicle that enhances solubility, such as a solution containing DMSO, PEG300, and ethanol. Alternatively, intraperitoneal (IP) or intravenous (IV) administration can be used to bypass first-pass metabolism and ensure more direct systemic exposure. |
| Observed toxicity or adverse events in animal models. | The dose of this compound may be too high. The vehicle used for administration could be causing toxicity. The administration route may not be optimal. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). If using a vehicle with solvents like DMSO, ensure the final concentration is within a safe range for the animal model.[4] Consider alternative, less invasive administration routes if local irritation or other adverse effects are observed. |
| Difficulty in dissolving this compound for administration. | This compound, as a flavonoid, may have poor solubility in aqueous solutions. | Prepare a stock solution in a suitable organic solvent like DMSO and then dilute it further in a vehicle appropriate for animal administration (e.g., saline, corn oil, or a co-solvent mixture). Ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals. |
| Variability in experimental results between animals. | Inconsistent administration technique (e.g., improper oral gavage leading to aspiration). Differences in animal strain, age, or sex can affect drug metabolism and response. | Ensure all personnel are properly trained in the chosen administration technique. Standardize the animal model by using animals of the same strain, age, and sex. Increase the number of animals per group to improve statistical power. |
Data Summary
Due to the limited availability of in vivo studies specifically on isolated this compound, the following table summarizes data from studies on Chromolaena odorata extracts. This information can serve as a starting point for designing studies with purified this compound, with the understanding that dosages will need to be adjusted accordingly.
| Substance | Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Aqueous leaf extract of C. odorata | Rats | Oral | 25 - 200 mg/kg | Anti-inflammatory | [2][3] |
| Aqueous and ethanolic extracts of C. odorata | Wistar Rats | - | 2154 mg/kg and 5000 mg/kg | Toxic | [1] |
Experimental Protocols
General Protocol for In Vivo Anti-Inflammatory Study (Carrageenan-Induced Paw Edema Model)
This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
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Animal Model: Male Wistar rats (150-200g).
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Acclimatization: House animals for at least one week under standard laboratory conditions before the experiment.
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Grouping: Divide animals into groups (n=6-8 per group):
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Vehicle control group
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Positive control group (e.g., Indomethacin)
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This compound treatment groups (multiple dose levels)
-
-
Drug Preparation and Administration:
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Prepare this compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Administer this compound or vehicle orally via gavage one hour before inducing inflammation.
-
-
Induction of Edema:
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Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
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Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
Signaling Pathway
This compound is a potential inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key upstream kinase in the MAPK signaling pathway. Inhibition of ASK1 can block the downstream activation of p38 and JNK, which are involved in inflammation and apoptosis.
Caption: Proposed mechanism of this compound action via inhibition of the ASK1-MAPK pathway.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. Anti-inflammatory activity of aqueous leaf extract of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Odoratin Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating mechanisms of drug resistance to odoratin in cancer cells.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound, providing potential explanations and suggested experimental next steps.
Question 1: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
Answer:
Acquired resistance to chemotherapeutic agents, including natural compounds like this compound, is a multifaceted problem. Several cellular mechanisms could be responsible for the observed decrease in sensitivity. Based on studies of flavonoids and general drug resistance, here are the most likely culprits:
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Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, reducing their intracellular concentration and efficacy.[1][2]
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Alterations in Target Signaling Pathways: this compound, like other flavonoids, is known to exert its anti-cancer effects by modulating key signaling pathways.[3][4] Resistance can emerge through mutations or adaptive changes in these pathways, rendering them less sensitive to this compound's inhibitory effects. Common pathways to investigate include PI3K/Akt and MAPK.[3][4][5]
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Enhanced DNA Damage Repair: If this compound's mechanism involves inducing DNA damage, resistant cells may have upregulated their DNA repair mechanisms to counteract the drug's effects.[2][6]
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Evasion of Apoptosis: Cancer cells can acquire resistance by overexpressing anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., BAX), thereby inhibiting programmed cell death induced by this compound.[2]
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Induction of Autophagy: Autophagy can sometimes play a pro-survival role in cancer cells under stress, and its induction might contribute to resistance against this compound.[7][8]
Troubleshooting Workflow:
To systematically investigate the mechanism of resistance in your cell line, we recommend the following experimental workflow:
References
- 1. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Odoratin Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for testing the efficacy of "Odoratin," a novel therapeutic agent designed to modulate olfactory-related behaviors.
Frequently Asked Questions (FAQs)
Q1: Which animal model is recommended for the initial in vivo efficacy studies of this compound?
A1: For initial efficacy studies, the adult C57BL/6 mouse is the recommended model. This strain is extensively used in olfactory research due to its well-characterized genome and consistent behavioral responses. For research focusing on age-related olfactory decline, the Fischer 344 rat is a suitable alternative. The selection of an appropriate animal model is crucial for obtaining reliable and applicable data.[1]
Q2: What is the most effective route of administration for this compound in rodent models?
A2: The optimal route of administration is contingent on this compound's formulation and the specific research objectives.
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Intranasal (IN): This route is recommended for direct delivery to the olfactory epithelium and is ideal for assessing effects on central olfactory pathways due to its potential to bypass the blood-brain barrier.
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Intraperitoneal (IP): Suitable for systemic administration to evaluate overall bioavailability and systemic effects.
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Oral Gavage (PO): This route should be used when investigating the potential for oral bioavailability.
A pilot study is highly recommended to determine the most efficacious delivery method for your experimental goals.
Q3: How can stress be minimized in animals during odor-based behavioral testing to ensure data quality?
A3: Minimizing stress is critical for reliable results.[2] Consistent application of refinement measures can reduce stress in animals and improve the quality of scientific results.[2] Key strategies include:
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Habituation: Acclimate animals to the testing room for at least 30 minutes before each session and to the testing apparatus for several days prior to the experiment.[3][4]
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Handling: Gentle and consistent handling by the same researcher throughout the study can reduce animal anxiety.
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Environmental Enrichment: Housing animals in an enriched environment is a proven method for reducing stress.
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Testing Conditions: Conduct tests during the animals' active (dark) cycle under red light and minimize loud noises to create a low-stress environment.
Troubleshooting Guides
Issue 1: High variability in the results of the odor detection task.
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Possible Cause 1: Inconsistent Odor Concentration. Fluctuations in odorant concentration across trials can lead to inconsistent results.
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Solution: Employ a computer-controlled olfactometer for precise and consistent odorant delivery. Regular calibration of the olfactometer is essential.
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-
Possible Cause 2: Animal-Related Factors. Differences in age, sex, or health status among test subjects can introduce variability.
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Solution: Use a homogenous group of animals of the same sex and similar age. Ensure all animals are healthy and free from respiratory infections. Randomize animals into control and treatment groups to minimize bias.[1]
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Possible Cause 3: Environmental Fluctuations. Changes in temperature, humidity, or lighting can significantly affect animal behavior.
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Solution: Maintain a stable and controlled testing environment. Continuously monitor and record these parameters to ensure consistency.
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Issue 2: this compound-treated animals show no improvement in the odor discrimination task compared to controls.
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Possible Cause 1: Ineffective Dose. The administered dose of this compound may be too low to elicit a biological response.
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Solution: Conduct a dose-response study to identify the optimal dosage for efficacy.
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Possible Cause 2: Inappropriate Timing of Administration. The time between this compound administration and behavioral testing may not align with its peak efficacy.
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Solution: A time-course study is necessary to determine the optimal window for observing this compound's effects.
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Possible Cause 3: Mechanism of Action. this compound may not target the specific neural pathways involved in the chosen discrimination task.
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Solution: Consider employing alternative behavioral paradigms that assess different aspects of olfaction, such as odor memory.[5][6] To further investigate, perform ex vivo analysis of the olfactory bulb and cortex tissue using techniques like Western blot or immunohistochemistry to explore the molecular mechanism of this compound.
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Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in an Odor Detection Task
| This compound Dose (mg/kg, IP) | N | Latency to Find Hidden Food (seconds) | Standard Deviation | % Improvement vs. Vehicle |
| Vehicle (Saline) | 12 | 125.3 | 15.2 | 0% |
| 1 mg/kg | 12 | 110.8 | 12.5 | 11.6% |
| 5 mg/kg | 12 | 85.4 | 10.1 | 31.8% |
| 10 mg/kg | 12 | 82.1 | 9.8 | 34.5% |
| 20 mg/kg | 12 | 83.5 | 11.2 | 33.4% |
Data are presented as mean ± standard deviation.
Table 2: Recommended Parameters for Common Olfactory Behavioral Tests
| Behavioral Test | Key Parameter Measured | Typical Duration | Recommended Control Groups |
| Odor Detection Task | Latency to locate a hidden odor source.[3] | 5-10 minutes per trial | Vehicle-treated; sham (no odor) |
| Odor Discrimination Task | % correct choices between two different odors.[6] | 10-15 minutes per session | Vehicle-treated; animals tested with identical odors |
| Habituation/Dishabituation Test | Time spent investigating a novel odor vs. a familiar odor.[3][5] | 3-5 minutes per odor presentation | Vehicle-treated |
| Social Odor Recognition | Time spent investigating a familiar vs. a novel conspecific.[3] | 5-10 minutes per interaction | Vehicle-treated; exposure to the same animal twice |
Experimental Protocols
Protocol 1: Odor Detection Task (Buried Food Test)
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Animal Preparation: To increase motivation, fast mice for 12-16 hours before testing, with free access to water.
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Apparatus: Use a standard clean mouse cage with approximately 3 cm of fresh bedding.[3]
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Odor Stimulus: A small, highly palatable, and odorous food item (e.g., a piece of cheese) should be used.
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Procedure:
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Administer this compound or a vehicle control at a predetermined time before the test.
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Acclimate the mouse to the testing cage (without the food) for 10 minutes.
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Bury the food pellet 1 cm beneath the bedding surface at a random location.
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Place the mouse in the cage, away from the buried food.
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Record the time it takes for the mouse to find and begin consuming the food.[3]
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If the food is not found within a set time (e.g., 300 seconds), the trial is ended, and the maximum time is recorded.
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Data Analysis: Compare the average latencies between the this compound-treated and control groups using an appropriate statistical test, such as a t-test or ANOVA.
Protocol 2: Immunohistochemistry for c-Fos in the Olfactory Bulb
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Tissue Preparation:
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Two hours after the final behavioral test, deeply anesthetize the animal.
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Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA).
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Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution.
-
-
Sectioning:
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Using a cryostat, cut 30 µm coronal sections of the olfactory bulb.
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Collect and store sections in a cryoprotectant solution at -20°C.
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-
Staining:
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Wash sections in PBS.
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Block non-specific binding with a solution such as 5% normal goat serum.
-
Incubate with a primary antibody against c-Fos overnight at 4°C.[7]
-
Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.[8]
-
Mount sections on slides and coverslip with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
Visualizations
Caption: General workflow for in vivo testing of this compound efficacy.
Caption: Troubleshooting logic for high variability in behavioral data.
Caption: Hypothetical signaling cascade for this compound in olfactory neurons.[12][13][14][15][16]
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. single-market-economy.ec.europa.eu [single-market-economy.ec.europa.eu]
- 3. Simple Behavioral Assessment of Mouse Olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for Odor Discrimination and Habituation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Methods to measure olfactory behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Detection of Activated Mouse Neurons with Temporal Resolution via Dual c-Fos Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 11. sysy.com [sysy.com]
- 12. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 13. Reactome | Olfactory Signaling Pathway [reactome.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Odoratin Long-Term Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal long-term storage conditions for odoratin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an isoflavonoid (B1168493), a class of polyphenolic compounds found in various plants, including Bowdichia virgilioides and Dalbergia louvelii.[1] It is recognized for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4][5] Key chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | PubChem CID: 13965473[1] |
| Molecular Weight | 314.29 g/mol | PubChem CID: 13965473[1] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Soluble in organic solvents like DMSO and ethanol | General knowledge for flavonoids |
Q2: What are the ideal long-term storage conditions for solid this compound?
While specific long-term stability data for this compound is limited, general guidelines for isoflavonoids suggest storing solid this compound in a cool, dark, and dry place to minimize degradation.[6] The following conditions are recommended for optimal stability:
Table 2: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down chemical degradation kinetics.[7][8] |
| Light | Protect from light (amber vial or stored in the dark) | Flavonoids can be susceptible to photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas (argon or nitrogen) | To prevent oxidation and moisture absorption. |
| Container | Tightly sealed, opaque glass or amber vial | To protect from light and air. |
Q3: How should I store this compound in solution?
Stock solutions of this compound should be prepared fresh whenever possible. For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C or -80°C for no longer than a few weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of isoflavones in solution is dependent on the solvent, pH, and temperature.[9][10]
Troubleshooting Guide
Problem: I am observing a change in the color or physical appearance of my solid this compound sample.
-
Possible Cause: This could indicate degradation due to exposure to light, heat, or moisture. Oxidation can also lead to color changes in flavonoids.
-
Solution:
-
Visually inspect the sample and document any changes.
-
Do not use the suspect sample in critical experiments.
-
Review your storage conditions to ensure they align with the recommendations in Table 2.
-
If possible, perform an analytical purity check (e.g., HPLC) to assess the integrity of the compound.
-
Problem: My experimental results using this compound are inconsistent.
-
Possible Cause: This could be due to the degradation of this compound, leading to a decrease in its effective concentration. Inconsistent sample preparation or handling can also contribute to variability.
-
Solution:
-
Prepare fresh stock solutions of this compound for each experiment.
-
If using a previously prepared stock solution, ensure it has been stored properly and for a limited time.
-
Perform a stability check of your this compound stock solution under your experimental conditions (e.g., in cell culture media) to understand its stability over the duration of the assay.
-
Always use a consistent and validated protocol for sample preparation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade methanol (B129727) and water
-
HPLC system with UV or MS detector
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% methanol/water. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in 50% methanol/water. Incubate at room temperature for 2-4 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ in methanol. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid). Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
Visualizations
Potential Degradation Pathway of this compound
Based on the known degradation pathways of similar isoflavonoids like daidzein (B1669772) and genistein (B1671435), a potential degradation pathway for this compound under hydrolytic or oxidative stress is proposed.[11][12][13] This would involve cleavage of the C-ring and modifications to the hydroxyl and methoxy (B1213986) groups.
Caption: Hypothetical degradation pathway of this compound.
Experimental Workflow for Stability Testing
A systematic workflow is essential for assessing the stability of this compound under defined storage conditions.
Caption: Workflow for this compound stability testing.
Potential Antioxidant Signaling Pathway of this compound
Flavonoids, including isoflavones, are known to exert their antioxidant effects by modulating cellular signaling pathways.[14][15][16] A likely mechanism for this compound involves the activation of the Nrf2 pathway.
Caption: Potential Nrf2-mediated antioxidant pathway of this compound.
Potential Anti-inflammatory Signaling Pathway of this compound
Isoflavones can modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB.[17][18][19][20] this compound may exert its anti-inflammatory effects through a similar mechanism.
Caption: Potential NF-κB-mediated anti-inflammatory pathway of this compound.
References
- 1. This compound | C17H14O6 | CID 13965473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. duocphamtim.vn [duocphamtim.vn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of Chromolaena odorata: A mechanistic review | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 13. Metabolism of the soy isoflavones daidzein, genistein and glycitein in human subjects. Identification of new metabolites having an intact isoflavonoid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flavonoids: antioxidants or signalling molecules? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5280functionalmed.com [5280functionalmed.com]
- 19. Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Activity of Odoratin in Animal Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous in vivo validation of a potential anticancer compound is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comparative analysis of the anticancer activity of compounds derived from Chromolaena odorata, a plant known to contain the flavonoid odoratin, in animal models. Due to the limited availability of in vivo studies on isolated this compound, this guide focuses on a comprehensive study of a crude ethanol (B145695) extract of Chromolaena odorata leaves and compares its efficacy against the standard chemotherapeutic drug, doxorubicin (B1662922).
While in vitro studies have demonstrated the cytotoxic effects of various compounds isolated from Chromolaena odorata on cancer cell lines, in vivo studies are essential to understand the systemic effects, efficacy, and potential toxicity of these compounds in a living organism. This guide will delve into the experimental data from a key animal study, present the methodologies used, and visualize the pertinent biological pathways and experimental workflows.
Comparative Efficacy of Chromolaena odorata Extract and Doxorubicin in a Breast Cancer Model
A study investigating the anticancer potential of an ethanol extract of Chromolaena odorata leaves was conducted in a chemically induced breast cancer model in Wistar rats. The study compared the effects of different doses of the plant extract with the standard chemotherapy drug, doxorubicin. The key findings on tumor modulation are summarized below.
| Treatment Group | Mean Number of Nodules (End of Experiment) | Mean Volume of Nodules (mm³) (Week 11) | Mean Weight of Nodules (g) (Week 16) |
| Cancer Control | Not specified | Not specified | Not specified |
| Doxorubicin | Statistically similar to C. odorata extract groups | Significantly higher than C. odorata 2000 mg/kg BW | Significantly higher than C. odorata 2000 mg/kg BW |
| C. odorata Extract (500 mg/kg BW) | Significant reduction vs. cancer control | Not specified | Not specified |
| C. odorata Extract (1000 mg/kg BW) | Significant reduction vs. cancer control | Not specified | Not specified |
| C. odorata Extract (2000 mg/kg BW) | Significant reduction vs. cancer control | Significantly lower than doxorubicin group | Significantly lower than doxorubicin group |
| C. odorata Extract (4000 mg/kg BW) | Significant reduction vs. cancer control | Not specified | Not specified |
Data sourced from a study on the anticancer activity of ethanol extract of Chromolaena odorata leaves in 7,12-Dimethylbenz[a]anthracene (DMBA) induced breast cancer Wistar rats.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of scientific findings. The following protocol was utilized in the in vivo study comparing the Chromolaena odorata extract with doxorubicin.[1]
Animal Model:
-
Species: Female Wistar rats (Rattus novergicus)
-
Induction of Breast Cancer: 7,12-Dimethylbenz[a]anthracene (DMBA) was administered to induce breast cancer.
Treatment Groups:
-
Normal Control: Received no treatment.
-
Cancer Control: Induced with DMBA but received no anticancer treatment.
-
Doxorubicin Group: Treated with the standard chemotherapeutic drug, doxorubicin.
-
Chromolaena odorata Extract Groups: Treated with the ethanol extract of the leaves at doses of 500, 1000, 2000, and 4000 mg/kg body weight (BW).
Parameters Measured:
-
Number of tumor nodules
-
Volume of tumor nodules
-
Weight of tumor nodules
-
Body weight of the animals
Statistical Analysis:
-
Appropriate statistical tests were used to compare the different treatment groups.
Visualizing the Experimental Workflow and Potential Mechanisms
To better illustrate the experimental design and the potential signaling pathways involved in the anticancer activity of compounds from Chromolaena odorata, the following diagrams are provided.
Flavonoids, such as those found in Chromolaena odorata, are known to exert their anticancer effects through various signaling pathways. While the precise mechanism of this compound in vivo is yet to be fully elucidated, a potential pathway involves the induction of apoptosis.
Conclusion
The available in vivo data, derived from studies on the ethanol extract of Chromolaena odorata, suggests a promising anticancer potential for the flavonoids contained within, including this compound. The extract demonstrated significant tumor-inhibitory effects in a preclinical breast cancer model, with a high dose proving more effective than the standard chemotherapeutic agent, doxorubicin, in reducing tumor volume and weight.[1] These findings underscore the importance of further research to isolate and evaluate the in vivo efficacy and safety of individual compounds like this compound. Such studies will be instrumental in determining their potential as standalone or adjuvant therapies in cancer treatment. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers designing future preclinical studies in this area.
References
A Comparative Analysis of Odoratin from Diverse Botanical Origins
For researchers, scientists, and professionals engaged in drug development, understanding the nuances of bioactive compounds from various natural sources is paramount. This guide provides a comparative analysis of odoratin, a flavonoid with demonstrated therapeutic potential, focusing on its characteristics when sourced from different plants. This analysis is based on available experimental data and aims to provide a clear, objective comparison to inform further research and development.
Understanding this compound
This compound is a flavonoid, specifically an isoflavonoid (B1168493) with the chemical formula C₁₇H₁₄O₆.[1] It has been identified as a constituent in a number of plant species, with most of the current research centered on its presence in Chromolaena odorata. It is crucial to distinguish the flavonoid this compound from other similarly named compounds, such as odoratone, a triterpenoid (B12794562) found in plants like Azadirachta indica and Cedrela odorata, which possesses a different chemical structure and biological activity profile.
Quantitative Analysis of this compound Content
While this compound has been reported in several plant species, comprehensive quantitative data comparing its concentration across these sources is limited. The majority of quantitative studies have focused on Chromolaena odorata. The following table summarizes representative data on the flavonoid content in this plant, which is known to contain this compound. It is important to note that the specific concentration of this compound itself can vary depending on the plant part, geographical location, and extraction method.
| Plant Source | Plant Part | Extraction Solvent | Analytical Method | Total Flavonoid Content (mg QE/g extract) | Reference |
| Chromolaena odorata | Leaves | Methanol (B129727) | Aluminum chloride colorimetric method | 128.57 ± 7.62 | [2] |
| Chromolaena odorata | Flowers | Methanol | Aluminum chloride colorimetric method | 121.74 ± 7.06 | [2] |
Comparative Biological Activities
This compound and extracts of plants containing it have been investigated for a range of biological activities. The primary areas of interest include its anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Activity
Extracts from Chromolaena odorata, a known source of this compound, have demonstrated significant anti-inflammatory properties.[3][4] The flavonoid fractions of this plant have been shown to produce consistent analgesic, anti-inflammatory, and antipyretic activities.[3] The anti-inflammatory effects are attributed, in part, to the ability of its flavonoid constituents to inhibit the production of inflammatory mediators.
Anti-cancer Activity
While research on the specific anti-cancer effects of purified this compound is still emerging, studies on flavonoid-rich extracts from plants like Aglaia odorata have shown cytotoxic activity against various cancer cell lines.[5][6] It is important to note that these studies often investigate a mixture of compounds, and the specific contribution of each flavonoid, including any potential this compound content, requires further elucidation.
Neuroprotective Effects
Flavonoids, as a class of compounds, are increasingly being recognized for their neuroprotective potential.[7][8][9][10][11] They are known to interact with critical signaling pathways in the brain, offering protection against neuronal injury and suppressing neuroinflammation.[7][11] While direct studies on the neuroprotective properties of isolated this compound are not extensively available, its classification as a flavonoid suggests it may contribute to the neuroprotective effects observed in extracts of the plants in which it is found.
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of this compound and its bioactivities.
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of flavonoids, including this compound, from plant materials.
-
Plant Material Preparation: Fresh plant material (e.g., leaves of Chromolaena odorata) is collected, washed, and shade-dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration or Soxhlet extraction with a suitable solvent, typically methanol or ethanol, to extract the flavonoids.[12]
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity.
-
Isolation: The flavonoid-rich fractions (often the ethyl acetate and n-butanol fractions) are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Fractions are eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Purification: The collected fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[13]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantitative analysis of this compound in plant extracts.
-
Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of dilutions are made to create calibration standards.
-
Sample Preparation: A known weight of the dried plant extract is dissolved in the mobile phase or a suitable solvent, filtered through a 0.45 µm filter, and transferred to an HPLC vial.[14]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of two solvents, such as acetonitrile (B52724) and water (often with a small amount of acid, like formic or acetic acid, to improve peak shape).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector is used, with the wavelength set at the maximum absorbance of this compound (which would be determined by a UV scan of the pure compound).
-
Injection Volume: A standard volume, such as 10 or 20 µL, is injected.
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.[15]
Signaling Pathways and Logical Relationships
The biological activities of flavonoids like this compound are mediated through their interaction with various cellular signaling pathways.
The anti-inflammatory effects of flavonoids are often linked to the modulation of pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as transcription factors such as NF-κB.
The potential neuroprotective actions of flavonoids can involve the modulation of signaling cascades that promote neuronal survival and synaptic plasticity.
References
- 1. This compound | C17H14O6 | CID 13965473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical constituents from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Effect of Naturally Occurring Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Chromolaena odorata Linn leaf extract – Geothermal versus nongeothermal: Phytochemical, antioxidant, and cytotoxicity screenings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wapcpjournal.org.ng [wapcpjournal.org.ng]
A Comparative Guide to the Cross-Validation of Analytical Methods for Odoratin Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. This guide provides an objective comparison of two common analytical techniques for the determination of odoratin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for similar compounds, offering a framework for analytical method cross-validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters for HPLC-UV and GC-MS in the analysis of this compound. It is important to note that while the HPLC data is based on a closely related compound, the GC-MS data is illustrative of typical performance for flavonoid analysis due to the limited availability of specific validated methods for this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% |
| Sample Throughput | High | Moderate |
| Selectivity | Good, but may be susceptible to interference from compounds with similar retention times and UV spectra. | Excellent, with high specificity from mass fragmentation patterns. |
| Derivatization | Not typically required. | Often required to increase volatility and thermal stability. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a validated method for a structurally similar tetracyclic triterpenoid.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (B129727) (for extraction)
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Extraction: Extract the sample containing this compound with methanol using sonication or maceration.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1-100 µg/mL).
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This is an illustrative protocol for the analysis of flavonoids like this compound.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for flavonoid analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Materials:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Pyridine (anhydrous).
-
Hexane (GC grade).
-
This compound reference standard.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min, hold for 10 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
4. Sample Preparation and Derivatization:
-
Extraction: Extract the sample with a suitable solvent (e.g., methanol) and evaporate to dryness.
-
Derivatization:
-
Dissolve the dried extract in anhydrous pyridine.
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
5. Calibration:
-
Prepare a series of derivatized standard solutions of this compound.
-
Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.
Mandatory Visualizations
Unveiling the Molecular Targets of Odoratin: A Guide to Genetic Validation Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of putative protein targets of the isoflavonoid (B1168493) odoratin using genetic approaches. While the direct molecular targets of this compound are still under active investigation, this document outlines the established methodologies and data presentation strategies necessary for rigorous target validation.
This compound, a natural isoflavonoid, has garnered significant interest for its therapeutic potential, exhibiting promising anti-inflammatory and anticancer activities. Preclinical studies suggest its involvement in key cellular signaling pathways, including the NF-κB and p38 MAPK pathways in inflammation, and the regulation of apoptosis through proteins like Bcl2 in cancer. However, the specific, direct protein interactions that underpin these effects remain to be elucidated. Genetic validation is a cornerstone of modern drug discovery, providing a robust methodology to confirm that the physiological effects of a compound are mediated through a specific protein target. This guide details the application of such techniques in the context of this compound research.
Comparative Efficacy of Genetic Approaches for Target Validation
To illustrate the process, let us consider a hypothetical scenario where a screening campaign has identified "Kinase X" as a putative direct target of this compound. The following table outlines how quantitative data from genetic validation experiments would be structured for a clear comparison with pharmacological approaches.
| Validation Approach | Key Readout | This compound Treatment | Alternative Kinase X Inhibitor | siRNA/shRNA knockdown of Kinase X | CRISPR/Cas9 knockout of Kinase X | Overexpression of Kinase X |
| Cell Viability Assay (IC50) | Measures the concentration of an inhibitor required to reduce cell viability by 50%. | e.g., 10 µM | e.g., 5 µM | Not Applicable | Not Applicable | Not Applicable |
| Target Protein Expression (Western Blot) | Quantifies the level of Kinase X protein. | No significant change | No significant change | >80% reduction | >95% reduction | >5-fold increase |
| Phosphorylation of Downstream Substrate (p-Substrate Y) | Measures the activity of Kinase X by quantifying the phosphorylation of its substrate. | Significant decrease | Significant decrease | Significant decrease | Significant decrease | Significant increase |
| Reporter Gene Assay (e.g., NF-κB Luciferase) | Measures the activity of a signaling pathway regulated by Kinase X. | Significant decrease | Significant decrease | Significant decrease | Significant decrease | Significant increase |
| Phenotypic Assay (e.g., Cell Migration) | Quantifies a cellular process modulated by Kinase X. | Significant inhibition | Significant inhibition | Significant inhibition | Significant inhibition | Significant enhancement |
Experimental Protocols for Genetic Target Validation
Rigorous and reproducible experimental design is paramount for successful target validation. Below are detailed methodologies for the key genetic techniques.
siRNA/shRNA-mediated Gene Knockdown
This technique utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of the target mRNA, leading to a transient reduction in protein expression.
-
Reagent Preparation:
-
Design and synthesize at least three independent siRNAs targeting different regions of the Kinase X mRNA to control for off-target effects. A non-targeting control siRNA should be used.
-
For long-term knockdown, clone shRNA sequences into a lentiviral vector.
-
-
Cell Transfection/Transduction:
-
Plate cells (e.g., a relevant cancer cell line) at a density to reach 50-70% confluency on the day of transfection.
-
For transient knockdown, transfect cells with siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.
-
For stable knockdown, produce lentiviral particles and transduce the target cells. Select for transduced cells using an appropriate antibiotic resistance marker.
-
-
Validation of Knockdown:
-
Harvest cells 48-72 hours post-transfection (or after selection for stable lines).
-
Assess Kinase X mRNA levels by quantitative real-time PCR (qRT-PCR).
-
Confirm reduction of Kinase X protein levels by Western blotting.
-
-
Functional Assays:
-
Perform cellular assays (e.g., cell viability, migration, reporter assays) to determine if the knockdown of Kinase X phenocopies the effect of this compound treatment.
-
CRISPR/Cas9-mediated Gene Knockout
CRISPR/Cas9 technology allows for the permanent disruption of a target gene, creating a knockout cell line.
-
gRNA Design and Vector Construction:
-
Design at least two guide RNAs (gRNAs) targeting early exons of the Kinase X gene to ensure a frameshift mutation and functional knockout.
-
Clone the gRNAs into a Cas9 expression vector.
-
-
Cell Transfection and Clonal Selection:
-
Transfect the gRNA/Cas9 vector into the target cells.
-
Select for transfected cells and perform single-cell cloning to isolate individual cell colonies.
-
-
Validation of Knockout:
-
Expand individual clones and screen for the absence of Kinase X protein by Western blotting.
-
Sequence the genomic DNA at the target locus to confirm the presence of insertions or deletions (indels) that result in a frameshift.
-
-
Functional Analysis:
-
Characterize the phenotype of the knockout cell lines in comparison to wild-type cells, both in the presence and absence of this compound. A true on-target effect of this compound on Kinase X would be diminished in the knockout cells.
-
Gene Overexpression
Overexpression of the target protein can lead to a rightward shift in the dose-response curve of an inhibitor, providing evidence of a direct interaction.
-
Vector Construction:
-
Clone the full-length cDNA of Kinase X into a mammalian expression vector.
-
-
Transfection and Selection:
-
Transfect the expression vector into the target cells.
-
For stable overexpression, select for transfected cells using an appropriate antibiotic resistance marker.
-
-
Validation of Overexpression:
-
Confirm increased mRNA and protein levels of Kinase X by qRT-PCR and Western blotting, respectively.
-
-
Inhibitor Dose-Response:
-
Treat both the overexpression and control (empty vector) cell lines with a range of concentrations of this compound.
-
Perform a cell viability or other functional assay to determine if the IC50 of this compound is increased in the cells overexpressing Kinase X.
-
Visualizing the Validation Workflow and Signaling Pathway
Diagrams are essential for communicating complex biological processes and experimental designs.
Caption: Workflow for the genetic validation of a putative drug target.
Caption: Hypothetical signaling pathway of this compound via Kinase X.
By employing these rigorous genetic validation techniques and systematic data comparison, researchers can confidently establish the direct molecular targets of this compound, paving the way for its further development as a targeted therapeutic agent.
Unveiling the In Vivo Efficacy of Odoratin Analogs in Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-diabetic efficacy of compounds derived from the plant Chromolaena odorata, with a focus on its extracts and a representative flavonoid, naringenin. While direct in vivo studies on the isolated compound odoratin in diabetes models are not extensively available, this guide synthesizes data from studies on C. odorata extracts, which contain this compound, and compares its performance with the well-researched flavonoid, naringenin, and the standard anti-diabetic drug, glibenclamide. This objective comparison is supported by experimental data to aid researchers in the evaluation of potential therapeutic alternatives for diabetes.
Comparative Efficacy in Streptozotocin-Induced Diabetic Models
The following tables summarize the quantitative data from in vivo studies on the effects of Chromolaena odorata extract, naringenin, and glibenclamide on key diabetic parameters in streptozotocin (B1681764) (STZ)-induced diabetic rat models.
Table 1: Effect on Blood Glucose Levels in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Percentage Reduction |
| Diabetic Control | - | 5 weeks | >200 | Remained High | - |
| C. odorata Extract | 100 mg/kg BW | 5 weeks | >200 | Significantly Reduced | Not Specified |
| 200 mg/kg BW | 5 weeks | >200 | Significantly Reduced | Not Specified | |
| 400 mg/kg BW | 5 weeks | >200 | Significantly Reduced (Greatest reduction) | Not Specified | |
| Naringenin | 50 mg/kg BW | 21 days | >250 | Significantly Reduced | Not Specified |
| Glibenclamide | 0.6 mg/kg BW | 5 weeks | >200 | Significantly Reduced | Not Specified |
Data synthesized from multiple sources.[1][2]
Table 2: Effect on Body Weight in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight |
| Diabetic Control | - | 5 weeks | Decreased | Continued to Decline | Negative |
| C. odorata Extract | 100 mg/kg BW | 5 weeks | Increased | Continued to Increase | Positive |
| 200 mg/kg BW | 5 weeks | Increased | Continued to Increase | Positive | |
| 400 mg/kg BW | 5 weeks | Increased | Greatest Increase | Positive | |
| Naringenin | 50 mg/kg BW | Not Specified | Not Specified | Not Specified | Not Specified |
| Glibenclamide | 0.6 mg/kg BW | 5 weeks | Increased | Continued to Increase | Positive |
Data synthesized from multiple sources.[1]
Table 3: Effect on Serum Insulin Levels in STZ-Induced Diabetic Rats
| Treatment Group | Dose | Duration | Initial Insulin Level (pg/mL) | Final Insulin Level (pg/mL) | Change in Insulin Level |
| Diabetic Control | - | 5 weeks | 122.37 ± 1.66 | 119.48 ± 2.33 | Decrease |
| C. odorata Extract | 100 mg/kg BW | 5 weeks | 125.05 ± 5.00 | 250.12 ± 5.64 | Significant Increase |
| 200 mg/kg BW | 5 weeks | 120.08 ± 9.08 | 249.31 ± 3.72 | Significant Increase | |
| Glibenclamide | 0.6 mg/kg BW | 5 weeks | 120.31 ± 2.90 | 248.25 ± 2.77 | Significant Increase |
| Normal Control | - | 5 weeks | 255.47 ± 2.00 | 251.05 ± 2.80 | Stable |
Data from a study by Sankerneni et al.[3]
Experimental Protocols
Induction of Diabetes Mellitus
A widely used method for inducing type 1 diabetes in animal models is the administration of streptozotocin (STZ).
-
Animal Model: Male Wistar or Sprague Dawley rats are commonly used.
-
Inducing Agent: Streptozotocin (STZ), freshly dissolved in citrate (B86180) buffer (pH 4.5).
-
Dosage and Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose ranging from 45 mg/kg to 65 mg/kg body weight.[4]
-
Confirmation of Diabetes: Diabetes is typically confirmed 3-7 days after STZ injection by measuring fasting blood glucose levels. Animals with blood glucose levels above 200-250 mg/dL are considered diabetic and are selected for the study.[1]
Treatment Administration
-
Test Substance: Chromolaena odorata leaf extract (ethanolic or methanolic), naringenin, or standard anti-diabetic drugs.
-
Vehicle: The extracts and compounds are typically suspended in a vehicle such as 1% carboxymethyl cellulose (B213188) (CMC) or distilled water.
-
Route of Administration: Oral gavage is the most common route for administering the treatments.
-
Dosage:
-
Duration of Treatment: The treatment period in these studies typically ranges from 21 days to 8 weeks.[1][2][4]
Biochemical and Physiological Assessments
-
Blood Glucose Levels: Measured periodically from tail vein blood using a glucometer.
-
Body Weight: Recorded weekly to assess the general health and metabolic status of the animals.
-
Serum Insulin Levels: Determined at the end of the study from blood serum using ELISA kits.
Visualizing Experimental Design and Potential Mechanisms
The following diagrams illustrate the typical experimental workflow for evaluating anti-diabetic agents in vivo and a potential signaling pathway involved in the therapeutic effects of flavonoids.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Antidiabetic Properties of Naringenin: A Citrus Fruit Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Anti-diabetic and anti-cataract effects of Chromolaena odorata Linn., in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
The Antimicrobial Potential of Odoratin and Related Flavonoids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, particularly flavonoids, have emerged as a promising source of new antimicrobial compounds. This guide provides a comparative analysis of the antimicrobial activity of odoratin, a flavonoid found in the plant Chromolaena odorata, and its related flavonoids, benchmarked against standard antibiotics. While specific quantitative data for isolated this compound is limited in current literature, this document synthesizes the available evidence for flavonoids from C. odorata to offer a valuable resource for research and development.
Comparative Antimicrobial Activity
Studies on flavonoids isolated from Chromolaena odorata have demonstrated a range of antimicrobial activities against various pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Below is a summary of the available MIC data for flavonoids from C. odorata and for standard antibiotics against common bacterial and fungal strains. It is important to note that direct MIC values for purified this compound are not extensively reported. However, studies on flavonoid-rich extracts and other isolated flavonoids from the same plant provide insights into their potential efficacy.
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Flavonoids from C. odorata | |||
| Flavonoid Mix 1 | >50 µg/mL[1][2] | >50 µg/mL[1][2] | >50 µg/mL[1][2] |
| Pectolinaringenin | 0.031 mg/mL[3] | 0.031 mg/mL[3] | - |
| (±)-4′,5,7-trimethoxy flavanone | 0.031 mg/mL[3] | 0.031 mg/mL[3] | 0.016 mg/mL (vs. C. neoformans & A. fumigatus)[3] |
| 5-hydroxy-3,7,4′-trimethoxyflavone | 0.016 mg/mL[3] | 0.063 mg/mL[3] | 0.031 mg/mL (vs. A. fumigatus)[3] |
| Standard Antibiotics | |||
| Vancomycin | ≤2 mg/L (Susceptible)[4] | - | - |
| Ciprofloxacin | - | ≤0.25 µg/mL (Susceptible) | - |
| Gentamicin | - | ≤4 µg/mL (Susceptible) | - |
| Amphotericin B | - | - | ≤1 µg/mL (Susceptible) |
| Fluconazole | - | - | ≤2 µg/mL (Susceptible) |
Note: The data for flavonoids from C. odorata are from studies on different isolated compounds and extracts and may not be directly comparable due to variations in experimental conditions. The MIC values for standard antibiotics represent typical susceptibility breakpoints.
Experimental Protocols
The determination of antimicrobial activity is conducted through standardized laboratory procedures. The following are detailed methodologies for two key experiments commonly cited in antimicrobial research.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7][8]
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or other flavonoids) is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to a particular antimicrobial agent.[9][10][11][12][13]
Procedure:
-
Agar (B569324) Plate Preparation: A sterile agar plate (typically Mueller-Hinton agar) is prepared.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the inoculated agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
Visualizing Experimental Workflow and Potential Mechanisms
To aid in the understanding of the experimental processes and potential biological interactions, the following diagrams are provided.
While the specific signaling pathways affected by this compound are not yet elucidated, flavonoids are known to exert their antimicrobial effects through various mechanisms. These can include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and interference with bacterial metabolic pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Flavonoidal alkaloids from the flowers of Chromolaena odorata (L.) R.M.King & H.Rob - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids isolated from the South African weed Chromolaena odorata (Asteraceae) have pharmacological activity against uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. protocols.io [protocols.io]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
Independent Replication of Published Findings on Odoratin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported biological activities of odoratin with alternative compounds, supported by available experimental data. The focus is on providing a clear overview of quantitative data, detailed experimental protocols for key assays, and visualization of relevant signaling pathways to aid in the evaluation and potential replication of published findings.
Introduction to this compound
This compound is a flavonoid compound that has been isolated from various plant sources, notably from the invasive species Chromolaena odorata. Research has suggested that this compound possesses both anticancer and anti-inflammatory properties, making it a subject of interest for potential therapeutic applications. However, the principle of independent replication is crucial for validating scientific findings. This guide aims to present the existing data on this compound and compare it with scientifically validated alternatives to provide a comprehensive resource for further research and development.
Data Presentation: Anticancer and Anti-inflammatory Activity
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activity of this compound (where available from extracts) and its alternatives. It is important to note that much of the available data for this compound is derived from extracts of Chromolaena odorata, which contain a mixture of compounds. This contrasts with the data for the alternatives, which are often based on studies of the pure, isolated compounds.
Table 1: In Vitro Anticancer Activity (IC50 values in µM)
| Compound/Extract | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Citation(s) |
| C. odorata Ethyl Acetate (B1210297) Extract | 82.41 µg/mL | 218.78 µg/mL | - | [1][2] |
| C. odorata Ethanolic Extract | - | - | 23.44 µg/mL | [3] |
| Quercetin (B1663063) | 48.65 | 73 | >100 | [4] |
| Kaempferol | Varies | Varies | Varies | [5] |
| Stigmasterol (B192456) | 26.42 | 0.1623 | - |
Note: Direct IC50 values for purified this compound are not consistently reported across multiple independent studies, highlighting a gap in the current research literature. The data for C. odorata extracts represent the combined effect of multiple constituents, including but not limited to this compound.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound/Extract | Dose | Paw Edema Inhibition (%) | Citation(s) |
| C. odorata Aqueous Extract | 200 mg/kg | 80.5 | |
| Stigmasterol | 10 mg/kg | Significant reduction | [6] |
| Kaempferol | 100 mg/kg | 73 | [7] |
Note: The lack of standardized reporting for this compound's anti-inflammatory activity in this specific assay makes direct comparison challenging.
Experimental Protocols
Detailed methodologies are essential for the independent replication of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer and anti-inflammatory properties of compounds like this compound.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, quercetin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay induces an acute inflammatory response in the paw of a rodent, which can be measured as an increase in paw volume (edema).
Protocol:
-
Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., this compound, stigmasterol) or a reference drug (e.g., indomethacin) orally or via intraperitoneal injection. A control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][9]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[10]
NF-κB Activation Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., macrophages or cancer cell lines with a reporter system) and treat with the test compound for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
ELISA or Western Blot: Use an ELISA-based assay to measure the level of activated NF-κB (e.g., phosphorylated p65 subunit) in the nuclear extracts or perform a Western blot to detect the translocation of NF-κB from the cytoplasm to the nucleus.
Caspase-3 Activation Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound to induce apoptosis.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Caspase-3 Activity Measurement: Use a commercially available kit that contains a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by active caspase-3 results in a detectable signal that is proportional to the enzyme's activity.
-
Data Analysis: Quantify the caspase-3 activity and compare it to untreated control cells.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anticancer and anti-inflammatory effects of the compounds discussed.
Caption: Anticancer signaling pathways initiated by compounds like this compound.
References
- 1. Anti Proliferative and Apoptotic Effect of Soluble Ethyl Acetate Partition from Ethanol Extract of Chromolaena Odorata Linn Leaves Against HeLa Cervical Cancer Cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Predictive Biomarkers for Novel Anticancer Agents: A Comparative Guide for Odoratin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of potential biomarkers to predict patient response to Odoratin, a novel investigational anticancer agent. We present hypothetical comparative data for three candidate biomarkers and detail the essential experimental protocols for their validation.
Introduction to this compound and the Clinical Need for a Predictive Biomarker
This compound is a promising new therapeutic agent belonging to the flavonoid class of compounds, derived from the plant Chromolaena odorata. Preclinical studies suggest that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis and inhibiting key cell survival signaling pathways.[1] As with many targeted therapies, a significant challenge in the clinical development of this compound is the identification of patients who are most likely to benefit from the treatment. A validated predictive biomarker is crucial for patient stratification, enabling a personalized medicine approach to maximize therapeutic efficacy and minimize unnecessary toxicity.[2][3]
Predictive biomarkers are measurable characteristics that can identify individuals who are more likely to respond to a specific treatment.[2][4] The validation of such biomarkers is a rigorous process involving analytical and clinical validation to ensure their accuracy, reliability, and clinical utility.[5][6][7] This guide explores the validation process for three hypothetical biomarkers for this compound, comparing their potential performance based on preclinical data.
Comparative Analysis of Candidate Biomarkers for this compound
The following tables summarize the hypothetical performance characteristics of three candidate biomarkers for predicting response to this compound. These biomarkers are based on the proposed mechanism of action of this compound, which involves the inhibition of the PI3K/Akt signaling pathway.
Table 1: Performance Characteristics of Candidate Biomarkers
| Biomarker | Assay Type | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| p-Akt (S473) Expression | Immunohistochemistry (IHC) | 85 | 75 | 78 | 83 |
| PIK3CA Gene Mutation | Quantitative PCR (qPCR) | 60 | 95 | 90 | 76 |
| Serum "this compound Response Factor" (ORF) | ELISA | 90 | 80 | 82 | 89 |
Table 2: Clinical Utility Assessment of Candidate Biomarkers
| Biomarker | Intended Use | Target Population | Clinical Endpoint |
| p-Akt (S473) Expression | Patient Enrichment for Phase II/III Trials | Tumors with suspected PI3K/Akt pathway activation | Objective Response Rate (ORR) |
| PIK3CA Gene Mutation | Companion Diagnostic for Treatment Selection | Patients with specific PIK3CA hotspot mutations | Progression-Free Survival (PFS) |
| Serum "this compound Response Factor" (ORF) | Non-invasive screening and monitoring | All patients eligible for this compound treatment | Overall Survival (OS) |
Experimental Protocols
Detailed methodologies are essential for the reproducible and reliable measurement of candidate biomarkers.
Immunohistochemistry (IHC) for p-Akt (S473) Expression
Objective: To quantify the expression level of phosphorylated Akt at serine 473 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation: 4 µm-thick sections will be cut from FFPE tumor blocks.
-
Deparaffinization and Rehydration: Sections will be deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval will be performed using a citrate (B86180) buffer (pH 6.0) in a pressure cooker for 15 minutes.
-
Blocking: Endogenous peroxidase activity will be blocked with 3% hydrogen peroxide, followed by blocking of non-specific binding sites with 5% normal goat serum.
-
Primary Antibody Incubation: Sections will be incubated with a rabbit monoclonal antibody against phospho-Akt (Ser473) at a 1:100 dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody will be applied, followed by detection with diaminobenzidine (DAB) substrate.
-
Counterstaining and Mounting: Sections will be counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The percentage of tumor cells with positive cytoplasmic and/or nuclear staining and the intensity of staining (0=negative, 1+=weak, 2+=moderate, 3+=strong) will be evaluated by two independent pathologists. An H-score will be calculated.
Quantitative PCR (qPCR) for PIK3CA Gene Mutation
Objective: To detect the presence of specific activating mutations in the PIK3CA gene from tumor DNA.
Methodology:
-
DNA Extraction: Genomic DNA will be extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) using a commercially available kit. DNA concentration and purity will be assessed.
-
Primer and Probe Design: Allele-specific primers and TaqMan probes will be designed to detect common hotspot mutations in exons 9 and 20 of the PIK3CA gene.
-
qPCR Reaction: The qPCR reaction will be set up with a final volume of 20 µL, containing 10 µL of 2x TaqMan Genotyping Master Mix, 1 µL of the 20x primer/probe mix, and 50 ng of genomic DNA.
-
Thermal Cycling: The reaction will be performed on a real-time PCR system with the following conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: The cycle threshold (Ct) values for the mutant and wild-type alleles will be determined. The presence of a mutation is confirmed if the Ct value for the mutant allele is below a pre-defined cutoff.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum "this compound Response Factor" (ORF)
Objective: To measure the concentration of the hypothetical "this compound Response Factor" (ORF) in patient serum.
Methodology:
-
Sample Collection: Peripheral blood will be collected in serum separator tubes and centrifuged to separate the serum, which will be stored at -80°C.
-
Assay Procedure: A sandwich ELISA will be performed. A 96-well plate will be coated with a capture antibody specific for ORF.
-
Blocking: The plate will be blocked with 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Sample and Standard Incubation: Patient serum samples and a standard curve of recombinant ORF will be added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody against a different epitope of ORF will be added.
-
Enzyme Conjugate and Substrate: Streptavidin-HRP and then a TMB substrate will be added to produce a colorimetric signal.
-
Measurement and Analysis: The reaction will be stopped with sulfuric acid, and the absorbance will be read at 450 nm. The concentration of ORF in the samples will be determined from the standard curve.
Visualizing Key Processes
Diagrams are provided to illustrate the proposed signaling pathway of this compound and the workflow for biomarker validation.
Caption: Proposed signaling pathway for this compound's anticancer activity.
Caption: General workflow for predictive biomarker validation.
References
- 1. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Predictive biomarker validation in practice: lessons from real trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. audubonbio.com [audubonbio.com]
- 7. Validation of biomarkers to predict response to immunotherapy in cancer: Volume I - pre-analytical and analytical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Fate of Odoratin Analogues: A Comparative Guide to Isoflavone Formulations
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its clinical success. This guide offers a comparative analysis of the pharmacokinetic profiles of different formulations of an odoratin analogue, the isoflavone (B191592) formononetin (B1673546). Due to the limited availability of direct pharmacokinetic data on this compound, this guide leverages comprehensive data from studies on formononetin, a structurally related and well-researched isoflavonoid, to illustrate the impact of formulation strategies on drug disposition in the body.
This guide will delve into the pharmacokinetic parameters of formononetin administered via different routes and in various formulations, providing a framework for understanding how formulation choices can overcome challenges such as low bioavailability, which is a common characteristic of isoflavones.
Unveiling the Pharmacokinetic Landscape: A Data-Driven Comparison
The systemic exposure and persistence of a drug are dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. Different formulations can significantly alter these processes. Below is a summary of key pharmacokinetic parameters for formononetin in conventional and advanced formulations, derived from preclinical studies.
| Formulation | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Formononetin Solution | Oral | 28.5 ± 10.1 | 0.5 | 45.7 ± 14.9 | 21.8 | [1][2] |
| Formononetin Solution | Intravenous | - | - | 210.1 ± 35.5 | 100 | [1][2] |
| Formononetin Solid Dispersion | Oral | 1396.87 | - | 1448.01 | - | [3] |
| Formononetin Co-crystals | Oral | - | - | - | - | [3] |
Note: Data for solid dispersion and co-crystals did not specify all parameters in the referenced abstract. The table highlights the significant increase in Cmax and AUC for the solid dispersion formulation compared to a simple oral solution.
The data clearly demonstrates the poor oral bioavailability of formononetin when administered as a simple solution, a common issue for many isoflavones. However, advanced formulation strategies like solid dispersions can dramatically enhance systemic exposure.
The "How-To": A Look at Experimental Protocols
Reproducibility and understanding the context of the presented data are crucial. Here are the detailed methodologies for the key experiments cited.
Oral and Intravenous Administration of Formononetin in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV): A single dose of formononetin solution was administered via the tail vein.
-
Oral (PO): A single dose of formononetin solution was administered by oral gavage.
-
-
Sample Collection: Blood samples were collected from the jugular vein at predetermined time points post-dosing.
-
Sample Analysis: Plasma concentrations of formononetin and its metabolites were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and bioavailability.
Formulation and Evaluation of Formononetin Solid Dispersions
-
Formulation: Solid dispersions of formononetin were prepared to enhance its solubility and dissolution rate.
-
In Vitro Characterization: The formulations were characterized for their physicochemical properties, including dissolution profiles in various media.
-
Pharmacokinetic Study: The optimized solid dispersion formulation was administered orally to rats, and the pharmacokinetic profile was evaluated as described in the protocol above.
Visualizing the Pathways to Improved Bioavailability
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow and the logical relationship between formulation strategies and their impact on oral bioavailability.
Caption: Experimental workflow for pharmacokinetic studies.
Caption: Strategies to enhance oral bioavailability.
Conclusion
The pharmacokinetic profile of an active pharmaceutical ingredient is not an immutable property but can be significantly modulated through strategic formulation. As demonstrated with the isoflavone formononetin, a stand-in for this compound, overcoming inherent limitations such as poor oral bioavailability is achievable. Advanced formulations, including solid dispersions and nanoparticle-based systems, offer promising avenues to enhance drug delivery and, consequently, therapeutic efficacy. The data and methodologies presented in this guide provide a foundational understanding for researchers to inform the rational design and development of novel drug formulations. Further investigation into specific this compound formulations is warranted to confirm these principles apply directly to this promising isoflavone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Pharmacokinetics and Bioavailability of the Isoflavones Formononetin and Ononin and Their in Vitro Absorption in Ussing Chamber and Cacoâ2 Cell Models - figshare - Figshare [figshare.com]
- 3. Parent-Metabolite Pharmacokinetic Modeling of Formononetin and Its Active Metabolites in Rats after Oral Administration of Formononetin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety Profile of Chromolaena odorata Extracts: A Comparative Guide
Disclaimer: This guide summarizes the available preclinical safety data for extracts of Chromolaena odorata, a plant known to contain odoratin. The presented toxicological data pertains to the whole plant extracts and not to the isolated compound this compound, for which specific preclinical safety studies were not identified in the public domain. Therefore, the observed effects cannot be directly and solely attributed to this compound.
This document is intended for researchers, scientists, and drug development professionals to provide a comparative overview of the preclinical safety assessments of different Chromolaena odorata extracts.
Comparative Toxicity of Chromolaena odorata Leaf Extracts
The preclinical safety of Chromolaena odorata has been evaluated in several studies, primarily focusing on the toxicological effects of its aqueous and ethanolic leaf extracts. The following tables summarize the key findings from acute and sub-chronic toxicity studies in rodent models.
Acute Toxicity Profile
Acute toxicity studies are designed to determine the short-term adverse effects of a substance when administered in a single, high dose. A key parameter from these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.
Table 1: Comparison of Acute Toxicity of Chromolaena odorata Leaf Extracts in Rodents
| Extract Type | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Key Observations |
| Aqueous | Wistar Rats | Oral | 2154[1] | Relatively non-toxic.[1] |
| Aqueous | Wistar Rats | Oral | 2738.6[2][3][4] | - |
| Ethanolic | Wistar Rats | Oral | > 5000[1] | Considered practically non-toxic at high single doses.[1] |
| Ethanolic | White Rats | Oral | > 15,000 (15 g/kg)[5][6] | No mortality observed up to 15 g/kg. Lack of appetite and subsequent weight loss were noted.[5][6] |
| Hydro-ethanolic | Swiss Albino Mice | Oral | 16,500 (16.5 g/kg)[7] | High LD50 value suggests safety in a single-dose treatment.[7] |
| Crude | Wistar Rats | Oral | 224.7[2][3] | - |
Sub-chronic Toxicity Profile
Sub-chronic toxicity studies assess the effects of repeated exposure to a substance over a period of several weeks or months. These studies provide valuable information on target organ toxicity and the No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Comparison of Sub-chronic Toxicity of Chromolaena odorata Leaf Extracts in Rats
| Extract Type & Duration | Animal Model | Doses Administered (mg/kg) | Key Findings |
| Aqueous Extract (90 days) | Male Wistar Albino Rats | 161.5, 323, 538.5, 1077 | Mortality: 43% at 1077 mg/kg.[8] Body Weight: Significant decrease at 1077 mg/kg.[8] Biochemical Changes (at 538.5 & 1077 mg/kg): Increased creatine (B1669601) kinase, AST, K+, glucose, uric acid, urea, and creatinine (B1669602). Decreased amylase, albumin, total serum protein, and Na+.[8][9] Histopathology: No observable morphological alterations in the heart, lungs, testis, and kidneys.[8] |
| Ethanolic Extract (28 days) | Swiss Webster Albino Mice | 250, 500 | Mortality: Observed at 500 mg/kg.[10] Clinical Signs: Tachypnea, dry hair coat, and alopecia.[10] Biochemical Changes: Low Alanine Transaminase (ALT).[10] General Effect: Hampered growth.[10] |
| Hydro-ethanolic Extract (35 days) | Wistar Rats | Not specified | Biochemical Changes: Significantly increased Aspartate Aminotransferase (AST) and creatinine levels. Significantly decreased Alanine Transaminase (ALT), calcium, and phosphorus levels.[7] Cardiovascular Risk Factors: Favorable reducing effects.[7] Potential for Harm: Long-term use, especially at high doses, could have deleterious effects on the heart.[7] |
Table 3: Effects of Chromolaena odorata Leaf Extracts on Hematological Parameters in Wistar Rats (21-day study) [2]
| Extract Type | Dose (mg/kg) | Effect on White Blood Cell (WBC) Count | Effect on Hemoglobin (Hb) Concentration | Effect on Packed Cell Volume (PCV) |
| Aqueous | 75 | No significant change | No significant change | Significant increase[2][3] |
| Aqueous | 150 | No significant change | No significant change | Significant increase[2][3] |
| Ethanolic | 75 | Significant increase[2][3] | No significant change | Significant increase[2][3] |
| Ethanolic | 150 | No significant change | Significant increase[2][3] | No significant change |
| Crude | 300 | Significant increase[2][3] | No significant change | No significant change |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies.
Acute Oral Toxicity Study (Based on Lorke's Method)
-
Animal Model: Albino Wistar rats or Swiss albino mice.[1][7]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week.
-
Grouping and Dosing: Animals are divided into groups. The study is often conducted in two phases. In the first phase, graded doses of the extract (e.g., 10, 100, 1000 mg/kg) are administered to different groups. In the second phase, higher doses (e.g., 1600, 2900, 5000 mg/kg) are administered based on the results of the first phase.[1] A control group receives the vehicle (e.g., distilled water or 0.5% NaCMC).[6]
-
Administration: The extract is administered orally via gavage in a single dose.[6]
-
Observation: Animals are observed for signs of toxicity and mortality continuously for the first 4 hours, then hourly for the next 12 hours, and then periodically for up to 14 days.[6][7]
-
Data Collection: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded at regular intervals.
-
Endpoint: The LD50 is calculated from the number of mortalities within the observation period.
Sub-chronic Oral Toxicity Study
-
Animal Model: Wistar rats.[8]
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping and Dosing: Animals are randomly assigned to a control group and several treatment groups. The treatment groups receive different daily doses of the Chromolaena odorata extract. The control group receives the vehicle.
-
Administration: The extract is administered orally via gavage, once daily, for a period of 28, 35, or 90 days.[7][8][10]
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
-
Sample Collection: At the end of the study period, blood samples are collected for hematological and biochemical analysis.
-
Necropsy and Histopathology: Animals are euthanized, and a gross necropsy is performed. Organs are weighed, and tissues are collected and preserved for histopathological examination.[8]
-
Data Analysis: Hematological parameters (e.g., WBC, RBC, Hb, PCV), biochemical parameters (e.g., ALT, AST, creatinine, urea), organ weights, and histopathological findings are compared between the treated and control groups.
Visualizing Preclinical Toxicity Workflow
The following diagram illustrates a generalized workflow for preclinical toxicity studies of a plant extract, as described in the referenced literature.
Caption: Generalized workflow for preclinical toxicity assessment of plant extracts.
Summary and Conclusion
The preclinical data on Chromolaena odorata leaf extracts suggest a varied safety profile that is dependent on the type of extract and the duration of administration.
-
Acute Toxicity: In single-dose acute toxicity studies, both aqueous and ethanolic extracts of Chromolaena odorata are generally considered to have low toxicity, with high LD50 values in rodents.[1][5][6][7] The ethanolic extract, in particular, appears to be practically non-toxic in acute settings.[1][6]
-
Sub-chronic Toxicity: Repeated administration over several weeks reveals potential for toxicity, especially at higher doses. The aqueous extract at high concentrations led to mortality and adverse biochemical changes in a 90-day study.[8] Similarly, the ethanolic extract showed mortality at 500 mg/kg in a 28-day study.[10] Long-term use of the hydro-ethanolic extract has been suggested to have the potential for cardiac effects.[7]
-
Hematological Effects: The extracts appear to influence hematopoietic function, with some doses leading to significant increases in WBC, Hb, and PCV.[2]
References
- 1. Acute and Cytotoxicity Studies of Aqueous and Ethanolic Leaf Extracts of Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. [PDF] Toxicity Effects of Kirinyuh Leaf Ethanol Extract (Chromolaena Odorata L.) on White Rats (Rattus Novergicus) | Semantic Scholar [semanticscholar.org]
- 6. Toxicity Effects of Kirinyuh Leaf Ethanol Extract (Chromolaena Odorata L.) on White Rats (Rattus Novergicus) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Evaluation of acute toxicity in mice and subchronic toxicity of hydro-ethanolic extract of Chromolaena odorata (L.) King and Robinson (Fam. Asteraceae) in rats – Science Huβ Publishing- Leading the Information Highway [scihub.org]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Comparative Transcriptomics in Elucidating the Mechanism of Action of Novel Compounds: A Case Study on "Odoratin" and its Putative Effects on Olfactory Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the mechanism of action of a hypothetical novel compound, "Odoratin," by leveraging comparative transcriptomics. While direct transcriptomic studies on this compound are not publicly available, this document serves as a practical guide, outlining the experimental and analytical workflows that researchers can employ to compare its effects with other alternatives. The data presented herein is illustrative, based on established principles of olfactory signaling and transcriptomic analysis, to demonstrate the power of this approach in drug discovery and molecular biology.
Introduction to Comparative Transcriptomics
Comparative transcriptomics is a powerful tool used to analyze and compare the complete set of RNA transcripts (the transcriptome) between different biological conditions. By examining the differential expression of genes, researchers can gain insights into the molecular mechanisms underlying cellular responses to various stimuli, including novel drug candidates. This guide will walk through a hypothetical scenario where comparative transcriptomics is used to elucidate the mechanism of action of "this compound," a compound of interest, by comparing its effects to a known olfactory modulator and a vehicle control in an olfactory sensory neuron cell line.
Experimental Protocols
A robust experimental design is crucial for obtaining reliable and interpretable transcriptomic data. Below are detailed methodologies for a typical comparative transcriptomics study.
2.1. Cell Culture and Treatment
-
Cell Line: A human olfactory neuroepithelioma cell line (e.g., hONS cells) would be used as an in vitro model system. These cells express key components of the olfactory signaling pathway.
-
Culture Conditions: Cells would be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Groups:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound and the known modulator (e.g., 0.1% DMSO).
-
This compound: Cells treated with a predetermined concentration of this compound (e.g., 10 µM).
-
Known Olfactory Modulator (Alternative): Cells treated with a known compound that interacts with the olfactory pathway (e.g., a specific odorant like eugenol (B1671780) or a drug known to affect G-protein coupled receptors).
-
-
Experimental Procedure: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing the respective treatments. Cells would be incubated for a defined period (e.g., 24 hours) to allow for transcriptional changes to occur. Each treatment condition would be performed in biological triplicate.
2.2. RNA Extraction and Sequencing
-
RNA Isolation: Total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The quality and quantity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100) to ensure high-quality RNA (RIN score > 8).
-
Library Preparation: RNA-sequencing libraries would be prepared from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end 75 bp reads).
2.3. Bioinformatic Analysis
-
Quality Control: The raw sequencing reads would be assessed for quality using tools like FastQC. Adapter sequences and low-quality bases would be trimmed using a tool like Trimmomatic.
-
Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Read Quantification: The number of reads mapping to each gene would be quantified using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between the treatment groups (this compound vs. Vehicle, Known Modulator vs. Vehicle, and this compound vs. Known Modulator) would be performed using a statistical package like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1| would be considered significantly differentially expressed.
-
Pathway Enrichment Analysis: To understand the biological pathways affected by the treatments, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed on the lists of differentially expressed genes using a tool like DAVID or g:Profiler.
Data Presentation
The quantitative results from the differential expression and pathway analyses would be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Differentially Expressed Genes in the Olfactory Transduction Pathway
| Gene Symbol | Gene Name | This compound vs. Vehicle (Log2 Fold Change) | This compound vs. Vehicle (Adjusted p-value) | Known Modulator vs. Vehicle (Log2 Fold Change) | Known Modulator vs. Vehicle (Adjusted p-value) |
| OR51E2 | Olfactory Receptor 51E2 | 2.5 | 0.001 | 2.1 | 0.005 |
| GNAL | G Protein Subunit Alpha L | 1.8 | 0.008 | 1.5 | 0.012 |
| ADCY3 | Adenylate Cyclase 3 | 1.5 | 0.015 | 1.2 | 0.025 |
| CNGA2 | Cyclic Nucleotide Gated Channel Alpha 2 | -1.2 | 0.032 | -0.8 | 0.045 |
| ANO2 | Anoctamin 2 | -1.7 | 0.011 | -1.4 | 0.018 |
Table 2: Hypothetical KEGG Pathway Enrichment Analysis Results for this compound Treatment
| KEGG Pathway ID | Pathway Name | p-value | Adjusted p-value | Genes Involved |
| hsa04740 | Olfactory transduction | 1.2e-8 | 2.5e-6 | OR51E2, GNAL, ADCY3, CNGA2 |
| hsa04080 | Neuroactive ligand-receptor interaction | 3.5e-6 | 7.1e-4 | OR51E2, GRM1, HTR2A |
| hsa04020 | Calcium signaling pathway | 8.1e-5 | 1.2e-2 | ADCY3, CNGA2, CAMK2A |
| hsa04728 | G-protein coupled receptor signaling | 2.4e-4 | 3.5e-2 | GNAL, ADCY3, GRK2 |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Canonical olfactory signaling pathway with hypothetical targets of this compound.
Interpretation of Hypothetical Results
Based on the hypothetical data presented, the following interpretations could be made:
-
Upregulation of Key Signaling Components: The data in Table 1 suggests that this compound significantly upregulates the expression of the olfactory receptor OR51E2, the G-protein subunit GNAL, and adenylate cyclase 3 (ADCY3). This pattern is similar to the known olfactory modulator, suggesting that this compound may enhance the initial steps of the olfactory signal transduction cascade. This could potentially lead to increased sensitivity to certain odorants.[1][2][3][4]
-
Downregulation of Ion Channels: Conversely, the downregulation of the cyclic nucleotide-gated channel CNGA2 and the calcium-activated chloride channel ANO2 by this compound suggests a more complex mechanism. This could represent a compensatory feedback mechanism to prevent overstimulation of the neuron or could indicate an alternative signaling pathway being affected.
-
Pathway Analysis Corroborates Findings: The KEGG pathway analysis (Table 2) strongly supports the hypothesis that this compound's primary mechanism of action is through the modulation of the "Olfactory transduction" pathway. The enrichment of other pathways like "Neuroactive ligand-receptor interaction" and "Calcium signaling pathway" provides further avenues for investigation into the broader neurological effects of this compound.[5][6][7][8]
-
Comparison with the Alternative: By comparing the log2 fold changes and adjusted p-values between this compound and the known modulator, we can infer similarities and differences in their mechanisms. For instance, if this compound shows a stronger effect on a particular set of genes, it might indicate a higher potency or a slightly different binding affinity for its molecular targets.
Conclusion
This guide illustrates how comparative transcriptomics can be a cornerstone in modern drug discovery and molecular research. By providing a global view of gene expression changes, this technique allows for the formulation of detailed hypotheses about a compound's mechanism of action. Although the data for "this compound" presented here is hypothetical, the outlined workflow and analytical approach provide a clear and actionable framework for researchers to investigate the molecular effects of their compounds of interest, compare them to existing alternatives, and ultimately accelerate the process of scientific discovery.
References
- 1. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reactome | Olfactory Signaling Pathway [reactome.org]
- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 5. Genetic basis of olfactory cognition: extremely high level of DNA sequence polymorphism in promoter regions of the human olfactory receptor genes revealed using the 1000 Genomes Project dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: Olfactory transduction - Homo sapiens (human) [kegg.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Odoratin
For Immediate Implementation by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Odoratin, a naturally occurring isoflavonoid (B1168493) compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound (with chemical identifier CID 13965473), this guide establishes a comprehensive disposal protocol based on best practices for analogous isoflavonoids and general laboratory chemical waste management. Professionals in research, scientific, and drug development fields are advised to adhere to these procedures to ensure personal safety and environmental compliance.
I. Understanding this compound: Chemical Properties
A summary of the known chemical and physical properties of this compound (C₁₇H₁₄O₆) is presented below. This information is critical for safe handling and in determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | PubChem[1] |
| Molecular Weight | 314.29 g/mol | PubChem[1] |
| IUPAC Name | 7-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one | PubChem[1] |
| Chemical Class | Isoflavonoid | PubChem[1] |
II. Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, it must be handled as a potentially hazardous substance. All personnel must use appropriate Personal Protective Equipment (PPE) when managing this compound waste.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat is required.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
-
Engineering Controls : All handling of this compound waste should occur within a certified chemical fume hood to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires careful segregation and handling. The following step-by-step experimental protocol should be followed:
-
Waste Identification and Segregation :
-
Solid Waste : Collect pure this compound, residues, and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other waste streams to avoid potential reactions.[2]
-
Contaminated Glassware : Triple-rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol, acetone). The first rinse should be collected as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, pending local regulations.
-
-
Waste Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific contents, including any solvents and their approximate concentrations.[2] The date of waste generation should also be included.
-
-
Storage of Waste :
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Keep containers tightly sealed except when adding waste.
-
-
Final Disposal :
-
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal contractor.[3] Do not dispose of this compound waste in the regular trash or down the sanitary sewer.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby upholding a culture of safety and regulatory compliance within their institutions.
References
Essential Safety and Operational Guide for Handling Odoratin
For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Odoratin, including personal protective equipment (PPE), operational procedures, and disposal plans. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach based on handling chemicals with unknown toxicity and known biological activity is mandated.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE.
| Exposure Route | Required Personal Protective Equipment | Material and Standard Recommendations |
| Dermal (Skin) | Chemical-resistant gloves, Lab coat | Gloves: Use unlined, chemical-resistant gloves such as nitrile or neoprene. Avoid latex gloves as they may not provide adequate protection. Ensure gloves are properly removed and disposed of after handling. Body Protection: A long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Ocular (Eyes) | Safety glasses with side shields or chemical splash goggles | Minimum Requirement: Safety glasses with side shields. Splash/Aerosol Risk: For any procedure with the potential for splashes or aerosol generation, chemical splash goggles are mandatory. A face shield worn over goggles provides an additional layer of protection for high-risk tasks. |
| Inhalation | Use in a well-ventilated area or a chemical fume hood | All work involving solid this compound or the preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety during the handling and use of this compound. The following diagram outlines the procedural steps for safely managing this compound in a laboratory setting.
Experimental Protocols:
While specific experimental protocols for this compound are not widely published, its use as a flavonoid with potential anticancer properties suggests its application in cell culture-based assays.[1] A general procedure for preparing this compound for such an experiment would be:
-
Stock Solution Preparation: Inside a chemical fume hood, carefully weigh the desired amount of solid this compound. Prepare a stock solution by dissolving the solid in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution Preparation: Dilute the stock solution with cell culture media to the final desired concentrations for treating cells.
-
Cell Treatment: Add the working solutions to your experimental cell cultures and incubate for the desired time.
-
Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as apoptosis, proliferation, or specific protein expression.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes any unused or expired solid this compound, contaminated weigh boats, and disposable labware. These should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvents used for rinsing contaminated glassware should be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE: Used gloves and disposable aprons should be disposed of as solid hazardous waste.
Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.
Biological Activity and Signaling
This compound has been identified as a bioactive flavonoid compound, and some studies suggest it may have anticancer properties by stimulating caspase-dependent apoptotic cell death.[1] The following diagram provides a simplified representation of this proposed mechanism of action.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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